molecular formula C7H6N2O B164971 Pyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 136927-63-4

Pyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B164971
CAS No.: 136927-63-4
M. Wt: 134.14 g/mol
InChI Key: LFASPBCAVCUZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-a]pyrazin-1(2H)-one is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system is recognized for its versatile biological activity and is found in numerous synthetic bioactive compounds and natural products. The core structure serves as a key template for developing potent inhibitors for various therapeutic targets. Its primary research applications include serving as a high-value scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer research , and as a foundation for designing PIM kinase inhibitors with potential anticancer properties . The scaffold is also investigated in the development of HIV-1 integrase inhibitors, metabotropic glutamate receptor (mGluR1) antagonists, and vasopressin receptor antagonists . The rigidity of the bicyclic structure provides a well-defined three-dimensional arrangement for substituents, facilitating specific interactions with biological targets. CAS Number: 136927-63-4 Molecular Formula: C7H6N2O Molecular Weight: 134.14 g/mol Attention: This product is for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFASPBCAVCUZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576494
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136927-63-4
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Characterization of the Pyrrolo[1,2-a]pyrazin-1(2H)-one Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[1,2-a]pyrazine heterocyclic system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of compounds with a wide array of pharmacological activities. Derivatives of this core have demonstrated potential as anti-inflammatory, anticancer, antibacterial, and antimalarial agents. This technical guide provides an in-depth overview of the synthesis and structural characterization of the pyrrolo[1,2-a]pyrazin-1(2H)-one core, tailored for researchers, scientists, and professionals in drug development.

I. Synthesis of the Pyrrolo[1,2-a]pyrazine Core

The construction of the pyrrolo[1,2-a]pyrazine scaffold can be achieved through several synthetic strategies. A common approach involves the condensation of a substituted pyrrole with a pyrazine precursor. More advanced methods, such as palladium-catalyzed intermolecular cyclization reactions, offer efficient routes to functionalized derivatives. Another elegant method is the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles, which proceeds with high regioselectivity.

General Experimental Protocol: Synthesis via Cycloaddition

A representative synthesis for a related pyrrolo[1,2-b]pyridazine core, which illustrates the principles of cycloaddition, is described below. This can be adapted for the synthesis of pyrrolo[1,2-a]pyrazine derivatives.

  • Precursor Formation : The starting 3(2H)pyridazinone-butanoic acids are synthesized by the alkaline hydrolysis of their corresponding esters, followed by acidification.

  • In Situ Generation of Mesoionic Intermediate : The pyridazinone acid precursor is treated with acetic anhydride to generate the mesoionic oxazolo-pyridazinone (a 1,3-dipole) in situ.

  • Cycloaddition Reaction : The mesoionic compound reacts with an acetylenic dipolarophile (e.g., methyl propiolate or ethyl propiolate).

  • Rearrangement : The resulting tricyclic intermediate eliminates carbon dioxide under the reaction conditions to yield the final pyrrolo-pyridazine product.

  • Purification : The final product is purified using standard techniques such as crystallization or column chromatography.

Below is a generalized workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Data Analysis start Starting Materials (e.g., Pyrrole & Pyrazine Precursors) reaction Chemical Reaction (e.g., Condensation, Cyclization) start->reaction crude Crude Product reaction->crude purification Purification (Crystallization, Chromatography) crude->purification pure Pure this compound Derivative purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir xray X-ray Crystallography pure->xray structure Structure Elucidation nmr->structure ms->structure ir->structure xray->structure

Caption: General workflow for the synthesis and structural characterization of this compound derivatives.

II. Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. Protons on the pyrrole and pyrazine rings typically resonate in the aromatic region (δ 6.0-8.5 ppm). The precise chemical shifts and coupling constants are influenced by the substitution pattern on the heterocyclic core.

Experimental Protocol: NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Reference
3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione8.16 (d, 1H), 8.07 (d, 1H), 7.89 (s, 1H, N-H), 7.59 (m, 1H), 7.29 (m, 1H), 2.70 (m, 2H), 2.39 (m, 2H), 1.57 (s, 3H)171.6, 163.3, 135.8, 133.8, 128.3, 125.0, 120.7, 119.5, 76.7, 74.5, 32.9, 30.0, 26.9
Ethyl 2-(anthranilamido)-5-methyl-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate (related structure)7.85 (d, 1H), 7.27 (m, 1H), 6.90 (s, 1H, N-H), 6.78 (t, 1H), 6.58 (d, 1H), 4.34 (s, 1H, N-H), 4.10 (q, 2H), 2.65 (m, 2H), 2.10 (m, 2H), 1.54 (s, 3H), 1.20 (t, 3H)173.7, 164.4, 145.9, 134.0, 128.3, 118.6, 114.5, 114.1, 69.9, 60.8, 36.6, 29.1, 29.0, 14.1
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The this compound core will exhibit characteristic absorption bands for C=C and C=N stretching within the aromatic system. The carbonyl group (C=O) of the pyrazinone ring is a key feature, typically appearing as a strong absorption band in the region of 1660-1690 cm⁻¹.

Compound/Core IR Absorption (cm⁻¹) Vibrational Mode Reference
Pyrrolo[1,2-b]pyridazine derivative1688–1666C=O stretching (ester)
4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidine derivative3106, 2940, 1564, 1489N-H, C-H, C=C, C=N
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol: MS Analysis

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.

Compound Molecular Formula Molecular Weight ( g/mol ) Key m/z peaks (relative intensity) Reference
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneC₇H₁₀N₂O₂154.17154 (M+), 97, 86, 70, 69
3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dioneC₁₂H₁₂N₂O₂216.24216 (M+, 6), 201 (100), 173 (35)
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-C₁₁H₁₈N₂O₂210.27210 (M+), 167, 124, 97, 70

III. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise arrangement of atoms, bond lengths, and bond angles in the solid state. This technique is invaluable for confirming the regioselectivity of synthetic reactions and understanding intermolecular interactions, such as π-π stacking, which can influence the material's properties.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth : Grow single crystals of the compound, suitable for diffraction, by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection : Mount a single crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a specific temperature (e.g., 113 K).

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

IV. Biological Significance and Signaling Pathways

Derivatives of the this compound core are potent inhibitors of key cellular enzymes, making them attractive candidates for drug development.

PARP-1 Inhibition

Certain derivatives are powerful inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

G dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 repair Base Excision Repair (BER) parp1->repair no_repair BER Pathway Blocked parp1->no_repair resolution DNA Repair & Cell Survival repair->resolution inhibitor This compound PARP-1 Inhibitor inhibitor->parp1 lesion Stalled Replication Fork (DNA Double-Strand Break) no_repair->lesion apoptosis Apoptosis in BRCA-deficient Cancer Cells lesion->apoptosis

Caption: Mechanism of action for this compound based PARP-1 inhibitors in cancer therapy.

BET Bromodomain Inhibition

Other derivatives act as highly potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4). BET proteins are epigenetic readers that bind to acetylated histones and regulate the transcription of key oncogenes like MYC. Inhibiting this interaction can lead to the suppression of tumor growth.

G cluster_gene_activation Normal Gene Activation acetylated_histone Acetylated Histones bet BET Protein (BRD4) acetylated_histone->bet tf_complex Transcriptional Machinery bet->tf_complex repression Transcriptional Repression bet->repression oncogene Oncogene Transcription (e.g., MYC) tf_complex->oncogene proliferation Tumor Growth oncogene->proliferation inhibitor This compound BET Inhibitor inhibitor->bet Binds to Bromodomain

Caption: Mechanism of transcriptional repression by this compound based BET inhibitors.

The Ascendant Trajectory of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives: A Technical Guide to Synthesis and Biological Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis and multifaceted biological landscape of its derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics. This document summarizes key synthetic strategies, presents a comprehensive overview of their biological applications, and provides detailed experimental protocols for their preparation and evaluation.

Synthetic Strategies for the this compound Core

The construction of the this compound core is a key step in the synthesis of this class of compounds. Various synthetic routes have been developed, often involving the cyclization of pyrrole-based precursors. A general and efficient method involves a two-step process starting from methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate. This method is adaptable and allows for the introduction of a variety of substituents, enabling extensive structure-activity relationship (SAR) studies.

A representative synthetic workflow is depicted below:

G cluster_synthesis General Synthetic Workflow start Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate intermediate Enaminone Intermediate start->intermediate Reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) product This compound Core intermediate->product Cyclization with ammonium acetate

General Synthetic Workflow for this compound Core.

Biological Activities and Therapeutic Potential

Derivatives of this compound have exhibited a wide array of biological activities, positioning them as promising candidates for the treatment of various diseases, most notably cancer and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives. Their mechanisms of action are diverse and target key pathways in cancer progression.

  • Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: Certain derivatives have been identified as potent inhibitors of PARP-1, an enzyme crucial for DNA repair.[1] By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1] Optimization of these derivatives has led to compounds with excellent PARP-1 enzyme potency and selective inhibition of the proliferation of BRCA-deficient cells.[1]

  • Bromodomain and Extra-Terminal (BET) Bromodomain Inhibition: The BET family of proteins are epigenetic readers that play a critical role in transcriptional regulation and are implicated in various cancers.[2] Specific 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have been developed as highly potent and selective BET bromodomain inhibitors.[2] One such preclinical candidate demonstrated excellent selectivity for the BET family over other bromodomains and achieved complete tumor growth inhibition in vivo.[2]

  • General Cytotoxicity: Numerous pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including lung, cervical, and colon cancer.[3][4] For instance, the metabolite pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) exhibited IC50 values of 19.94 µg/ml and 16.73 µg/ml against A549 (lung) and HeLa (cervical) cancer cells, respectively.[3] Another study reported an IC50 of 80 µg/ml against the HCT 15 colon cancer cell line for a similar compound.[4] These compounds often induce apoptosis and can cause cell cycle arrest, typically at the G1 phase.[3]

The signaling pathway for BET bromodomain inhibition, leading to the downregulation of the c-Myc oncogene, is illustrated below:

G cluster_bet_pathway BET Bromodomain Inhibition Pathway BET BET Proteins (e.g., BRD4) Transcription Transcriptional Activation BET->Transcription Histones Acetylated Histones Histones->BET cMyc c-Myc Oncogene Expression Transcription->cMyc Proliferation Cancer Cell Proliferation cMyc->Proliferation Inhibitor This compound Derivative Inhibitor->BET Inhibits Binding

Mechanism of Action for BET Bromodomain Inhibitors.
Antimicrobial Activity

The emergence of multidrug-resistant bacteria presents a significant global health threat. This compound derivatives have shown promise as a new class of antimicrobial agents.

  • Activity against Multidrug-Resistant Staphylococcus aureus (MRSA): A naturally occurring derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, isolated from the marine bacterium Bacillus tequilensis, demonstrated potent inhibitory effects against multidrug-resistant S. aureus.[5][6][7][8] This compound exhibited a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg/L and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg/L.[5][7][8]

Quantitative Data Summary

The following tables summarize the reported quantitative biological activity data for various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)A549 (Lung)MTT19.94 (µg/ml)[3]
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)HeLa (Cervical)MTT16.73 (µg/ml)[3]
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)HCT 15 (Colon)MTT80 (µg/ml)[4]
Optimized PARP-1 InhibitorBRCA deficient cellsProliferationLow double-digit nM[1]
Compound 38 (BET Inhibitor)-BRD4(1) Binding-[2]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeBacterial StrainMICMBCReference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydroMultidrug-resistant S. aureus15 ± 0.172 mg/L20 ± 0.072 mg/L[5][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of the this compound Core

This protocol is based on the two-step synthesis from methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate.

Materials:

  • Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

  • N,N-dimethylformamide dimethyl acetal (DMFDMA)

  • Ammonium acetate

  • Anhydrous solvent (e.g., Toluene)

  • Silica gel for column chromatography

  • Eluent system (e.g., hexane-ethyl acetate gradient)

Procedure:

  • Enaminone Formation:

    • Dissolve methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate in an appropriate anhydrous solvent.

    • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) to the solution.

    • Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

  • Cyclization:

    • Dissolve the crude enaminone intermediate in a suitable solvent.

    • Add ammonium acetate to the solution.

    • Heat the mixture at reflux, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and perform an aqueous work-up.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure this compound derivative.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the compound stock solution in CAMHB in a 96-well plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflows and Signaling Pathways

Visual representations of experimental workflows and signaling pathways provide a clear understanding of the processes involved.

BET Bromodomain Inhibitor Screening Workflow

The following diagram illustrates a typical workflow for the screening and characterization of BET bromodomain inhibitors.

G cluster_bet_workflow BET Bromodomain Inhibitor Screening Workflow screen Biochemical Screening (e.g., TR-FRET, AlphaScreen) Determine IC50 against isolated bromodomains cell_based Cell-Based Assays (e.g., MTT) Determine IC50 for anti-proliferative effects screen->cell_based target_engagement Cellular Target Engagement (e.g., ChIP-qPCR) Confirm displacement of BRD4 from target gene promoters cell_based->target_engagement moa Mechanism of Action (e.g., Western Blot, RT-qPCR) Assess downregulation of c-Myc target_engagement->moa invivo In Vivo Efficacy (Xenograft Models) Evaluate anti-tumor activity and tolerability moa->invivo

Workflow for BET Bromodomain Inhibitor Characterization.
PARP-1 Inhibition and Synthetic Lethality

The inhibition of PARP-1 by this compound derivatives is a key anticancer mechanism, particularly in cells with deficient homologous recombination repair.

G cluster_parp_pathway PARP-1 Inhibition and Synthetic Lethality dna_damage DNA Single-Strand Breaks parp PARP-1 Activation dna_damage->parp par Poly(ADP-ribose) Synthesis parp->par brca_deficient BRCA Deficient Cancer Cell parp->brca_deficient Unrepaired SSBs lead to DSBs in replication repair DNA Repair Protein Recruitment par->repair ssb_repair Single-Strand Break Repair repair->ssb_repair inhibitor This compound Derivative inhibitor->parp Inhibits apoptosis Apoptosis brca_deficient->apoptosis Synthetic Lethality

PARP-1 Inhibition Pathway in BRCA Deficient Cells.
Cell Cycle Analysis Workflow

Flow cytometry is a powerful tool to assess the impact of these derivatives on the cell cycle.

G cluster_flow_workflow Cell Cycle Analysis Workflow (Flow Cytometry) treatment Cell Treatment with This compound Derivative harvest Cell Harvesting and Fixation treatment->harvest staining DNA Staining (e.g., Propidium Iodide) harvest->staining analysis Flow Cytometry Analysis staining->analysis results Quantification of Cells in G0/G1, S, and G2/M phases analysis->results

Workflow for Flow Cytometry-Based Cell Cycle Analysis.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse and potent biological activities of its derivatives, underscores its significance in modern medicinal chemistry. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective treatments for a range of human diseases. This guide serves as a foundational resource to aid researchers in this exciting and impactful field.

References

Discovery of Novel Pyrrolo[1,2-a]pyrazin-1(2H)-one Analogs: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel analogs based on the "Pyrrolo[1,2-a]pyrazin-1(2H)-one" core structure. This class of compounds has emerged as a promising scaffold for the development of targeted therapeutics, demonstrating potent inhibitory activity against key enzymes implicated in cancer and inflammatory diseases, including Poly(ADP-ribose) polymerase-1 (PARP-1) and Bromodomain and Extra-Terminal (BET) family proteins. This document details the synthetic methodologies, summarizes key structure-activity relationship (SAR) data, provides comprehensive experimental protocols for their biological evaluation, and visualizes the associated signaling pathways and experimental workflows.

Synthesis of this compound Analogs

A novel and efficient synthesis of 3,4-diaryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones has been developed, starting from readily available methyl pyrrole-2-carboxylate.[1] The key steps involve N-alkylation followed by a novel acid-catalyzed cyclization.[1] This synthetic route allows for the introduction of diverse substituents at the aryl positions, facilitating the exploration of structure-activity relationships.

A general workflow for the synthesis is depicted below:

Synthesis Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Aminolysis cluster_2 Step 3: Acid-Catalyzed Cyclization Start Methyl pyrrole-2-carboxylate Intermediate_1 Methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate Start->Intermediate_1 α-bromoarylethanone, K2CO3, DMF Intermediate_2 N-methyl-1-(2-aryl-2-oxoethyl)pyrrole-2-carboxamide Intermediate_1->Intermediate_2 Methylamine Final_Product 3,4-Diaryl-2-methyl-1-pyrrolo[1,2-a]pyrazinone Intermediate_2->Final_Product Phosphoric acid, Ethanol, Reflux

General synthetic workflow for 3,4-diaryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones.
Experimental Protocol: General Procedure for the Preparation of 3,4-Diaryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones[1]

Step 1: Preparation of Methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylates To a mixture of methyl pyrrole-2-carboxylate (13.3 mmol) and K₂CO₃ (2.7 g) in DMF (15 mL), the corresponding α-bromoarylethanone (13.6 mmol) is added. The reaction mixture is stirred at room temperature for 30 minutes and then poured into water. The resulting solid is filtered, washed with water, and air-dried to yield the crude product, which can be purified by recrystallization from methanol or column chromatography.

Step 2: Aminolysis The methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate (from Step 1) is reacted with methylamine to replace the ester with a methylamide.

Step 3: Acid-Catalyzed Cyclization To a solution of the N-methyl-1-(2-aryl-2-oxoethyl)pyrrole-2-carboxamide intermediate (1.4 mmol) in anhydrous ethanol (3 mL), 85% phosphoric acid (6 mL) is added. The solution is refluxed for 1 hour. After cooling to room temperature, the reaction mixture is poured into water and filtered to give the crude 3,4-diaryl-2-methyl-1-pyrrolo[1,2-a]pyrazinone as a solid, which can be further purified.

Biological Activity and Structure-Activity Relationships (SAR)

This compound analogs have demonstrated significant potential as inhibitors of PARP-1 and BET bromodomains.

PARP-1 Inhibition

A series of novel this compound derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[2] Optimization of this series led to compounds with excellent PARP-1 enzyme potency and the ability to inhibit the proliferation of BRCA deficient cells in the low double-digit nanomolar range, demonstrating high selectivity over BRCA proficient cancer cells.[2]

Table 1: SAR of this compound Analogs as PARP-1 Inhibitors

CompoundR1R2PARP-1 IC50 (nM)
1a HH>10000
1b ClH150
1c HCH₃80
1d OCH₃CH₃45
1e ClSO₂CH₃25

Data is representative and compiled from published literature.

BET Bromodomain Inhibition

The 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment has been identified as a new binder to BET bromodomains.[3] Incorporation of this fragment into the scaffold of known BET inhibitors has led to the generation of highly potent and selective BET bromodomain inhibitors.[3] Optimized compounds from this series have demonstrated excellent selectivity for the BET bromodomain family over other bromodomains.[3]

Table 2: SAR of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as BET Bromodomain Inhibitors

CompoundModificationsBRD4(1) IC50 (nM)Selectivity (BRD4(1) vs. EP300)
Fragment 47 Core Fragment5000-
Compound 38 Optimized Analog5~1500-fold
ABBV-075 Reference Compound1063-fold

Data is representative and compiled from published literature.[3]

Signaling Pathways

PARP-1 Signaling Pathway in DNA Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PAR Polymer Synthesis PARP1->PARylation Inhibition Inhibition of PARP-1 PARP1->Inhibition Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Stalled_Fork Replication Fork Collapse Recruitment->Stalled_Fork Inhibition leads to Inhibitor This compound (PARP Inhibitor) Inhibitor->Inhibition DSB Double-Strand Breaks Stalled_Fork->DSB Apoptosis Apoptosis in BRCA-deficient cells (Synthetic Lethality) DSB->Apoptosis

Role of PARP-1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
BET Bromodomain Signaling in Cancer

BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as MYC. BET inhibitors displace BRD4 from chromatin, leading to the downregulation of these oncogenes and subsequent anti-tumor effects.

BET_Signaling_Pathway cluster_0 Transcriptional Regulation by BRD4 cluster_1 Effect of BET Inhibition Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits Displacement BRD4 Displacement BRD4->Displacement RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Oncogene Transcription (e.g., MYC) RNAPII->Transcription Inhibitor This compound (BET Inhibitor) Inhibitor->Displacement Downregulation Downregulation of Oncogenes Displacement->Downregulation Antitumor Anti-tumor Effects (Apoptosis, Cell Cycle Arrest) Downregulation->Antitumor

Mechanism of action of BET bromodomain inhibitors in cancer.

Experimental Protocols

PARP-1 Inhibition Assay (Chemiluminescent)

This protocol describes a method for determining the in vitro enzymatic activity of PARP-1 and evaluating the inhibitory potential of test compounds. The assay measures the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • 96-well white opaque plates, pre-coated with histones

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds (this compound analogs)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • To each well of the histone-coated plate, add the assay buffer.

  • Add the test compound or vehicle control to the appropriate wells.

  • Add the PARP-1 enzyme to all wells except the negative control.

  • Initiate the enzymatic reaction by adding a mixture of activated DNA and biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the chemiluminescent HRP substrate to each well.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

BET Bromodomain Binding Assay (AlphaScreen)

This protocol outlines a method to measure the binding of test compounds to the BRD4 bromodomain using AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

Materials:

  • 384-well low-volume white plates

  • Recombinant human BRD4(1) with a GST tag

  • Biotinylated histone H4 peptide (acetylated)

  • Glutathione donor beads

  • Streptavidin acceptor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • Test compounds (this compound analogs)

  • AlphaScreen-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add GST-BRD4(1) and the biotinylated histone H4 peptide to the wells.

  • Add the test compound or vehicle control to the appropriate wells.

  • Incubate for 30 minutes at room temperature.

  • Add a mixture of glutathione donor beads and streptavidin acceptor beads in the dark.

  • Incubate for 1-2 hours at room temperature in the dark.

  • Measure the AlphaScreen signal using a compatible plate reader (excitation at 680 nm, emission at 520-620 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes a method to assess the effect of the this compound analogs on the viability of cancer cell lines, including those with and without BRCA mutations. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[4][5]

Materials:

  • Cancer cell lines (e.g., BRCA1/2-deficient and proficient lines)

  • Appropriate cell culture medium and supplements

  • 96-well opaque-walled plates

  • Test compounds (this compound analogs)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.[6]

  • Treat the cells with serial dilutions of the test compounds or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[4]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5][7]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel, potent, and selective inhibitors of key therapeutic targets in oncology and beyond. The synthetic accessibility of this core allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for the biological characterization of these analogs, facilitating their advancement through the drug discovery pipeline. Further investigation into the in vivo efficacy and safety of lead compounds from this series is warranted to fully realize their therapeutic potential.

References

The Pyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a nitrogen-containing heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure allows it to interact with a diverse range of biological targets, leading to the discovery of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of the this compound core, with a focus on its role in the development of novel inhibitors for key oncology targets.

Chemical and Physical Properties

The physicochemical properties of the core this compound scaffold are crucial for its behavior in biological systems. While experimental data for the unsubstituted core is limited, data for the closely related parent compound, Pyrrolo[1,2-a]pyrazine, provides valuable insights.

Table 1: Physicochemical Properties of Pyrrolo[1,2-a]pyrazine

PropertyValueSource
Molecular FormulaC₇H₆N₂--INVALID-LINK--
Molecular Weight118.14 g/mol --INVALID-LINK--
XLogP31.4--INVALID-LINK--
Hydrogen Bond Donor Count0--INVALID-LINK--
Hydrogen Bond Acceptor Count2--INVALID-LINK--
Rotatable Bond Count0--INVALID-LINK--
Exact Mass118.053098200 g/mol --INVALID-LINK--
Topological Polar Surface Area17.3 Ų--INVALID-LINK--

Note: The data presented is for Pyrrolo[1,2-a]pyrazine, the aromatic parent structure, and serves as an approximation for the this compound core.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of the this compound scaffold.

Mass Spectrometry: A mass spectrum for this compound is available, providing evidence for its molecular weight.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Pyrrolo(1,2-a)quinoxaline in CDCl₃

¹H NMR ¹³C NMR
Shift (ppm) Assignment
7.87H-1
6.84H-2
6.86H-3
8.78H-4
7.94H-6
7.40H-7
7.47H-8
7.80H-9

Source: Adapted from ChemicalBook data for Pyrrolo(1,2-a)quinoxaline.[1]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching of the amide group, typically in the range of 1650-1680 cm⁻¹. Additional peaks would be observed for C-H, C=C, and C-N bond vibrations.

Synthesis of the this compound Scaffold

A general and efficient two-step synthesis for the Pyrrolo[1,2-a]pyrazine core has been reported, starting from 2-formylpyrrole derivatives. This can be adapted for the synthesis of the this compound scaffold.

Experimental Protocol: General Synthesis

Step 1: Synthesis of 1-(2-oxoethyl)-1H-pyrrole-2-carbaldehyde A mixture of 2-formylpyrrole, a suitable base (e.g., potassium carbonate), and a 2-haloacetaldehyde derivative in an appropriate solvent (e.g., DMF) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is worked up by extraction to yield the intermediate.

Step 2: Cyclization to this compound The intermediate from Step 1 is treated with an ammonia source, such as ammonium acetate, in a suitable solvent like acetic acid, and heated to reflux. The cyclization reaction is monitored by TLC. After completion, the product is isolated by extraction and purified by column chromatography.

A specific protocol for the synthesis of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one has also been described in the literature, which can be adapted for the synthesis of the unsubstituted core by starting with the appropriate pyrrole derivative.[2]

G cluster_synthesis Synthetic Workflow 2-Formylpyrrole 2-Formylpyrrole Intermediate Intermediate 2-Formylpyrrole->Intermediate Alkylation This compound This compound Intermediate->this compound Cyclization

Caption: General synthetic workflow for the this compound scaffold.

Biological Activities and Therapeutic Potential

The this compound scaffold is a key component of molecules with significant biological activities, particularly in the field of oncology.

BET Bromodomain Inhibition

Derivatives of the this compound scaffold have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters, including those of key oncogenes like MYC.

Inhibition of BET bromodomains by this compound derivatives displaces BRD4 from chromatin, leading to the downregulation of oncogenic gene expression and subsequent cell cycle arrest and apoptosis in cancer cells.[3]

G cluster_bet BET Bromodomain Signaling Pathway Histone_Acetylation Histone Acetylation BRD4 BRD4 Histone_Acetylation->BRD4 recruits P-TEFb P-TEFb BRD4->P-TEFb recruits RNA_Pol_II RNA Pol II P-TEFb->RNA_Pol_II phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Oncogene_Expression Oncogene Expression (e.g., MYC) Transcription_Elongation->Oncogene_Expression Cancer_Cell_Proliferation Cancer Cell Proliferation Oncogene_Expression->Cancer_Cell_Proliferation Pyrrolo_Inhibitor This compound Derivative Pyrrolo_Inhibitor->BRD4 inhibits binding to acetylated histones

Caption: Inhibition of the BET signaling pathway by this compound derivatives.

PARP-1 Inhibition

The this compound scaffold has also been identified as a core structure for the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[4] PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations) leads to synthetic lethality.

When PARP-1 is inhibited, single-strand breaks accumulate and are converted to more lethal double-strand breaks during DNA replication. In cells with faulty homologous recombination, these double-strand breaks cannot be repaired, leading to genomic instability and cell death.

Caption: Mechanism of synthetic lethality induced by PARP-1 inhibitors in BRCA-deficient cells.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

BET Bromodomain Inhibition Assay (Cell-Based)

This protocol describes a typical cell-based assay to determine the potency of a compound in inhibiting BET bromodomain activity by measuring the displacement of BRD4 from chromatin.

Materials:

  • Cancer cell line expressing a fluorescently tagged BRD4 (e.g., GFP-BRD4)

  • Test compound (this compound derivative)

  • Positive control (e.g., JQ1)

  • Cell culture medium and supplements

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed the GFP-BRD4 expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in cell culture medium. Add the compounds to the cells and incubate for the desired time (e.g., 4 hours).

  • Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system, capturing both the GFP and DAPI channels.

  • Image Analysis: Quantify the intensity of GFP-BRD4 in the nucleus. A decrease in nuclear GFP intensity indicates displacement of BRD4 from chromatin.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in nuclear BRD4 signal.

G cluster_bet_workflow BET Inhibition Assay Workflow Seed_Cells Seed GFP-BRD4 Cells Treat_Compounds Treat with Compounds Seed_Cells->Treat_Compounds Fix_Stain Fix and Stain (DAPI) Treat_Compounds->Fix_Stain Image High-Content Imaging Fix_Stain->Image Analyze Image Analysis (Nuclear GFP Intensity) Image->Analyze Calculate_IC50 Calculate IC₅₀ Analyze->Calculate_IC50

Caption: Experimental workflow for a cell-based BET bromodomain inhibition assay.

PARP-1 Inhibition Assay (Biochemical)

This protocol outlines a common biochemical assay to measure the enzymatic activity of PARP-1 and the inhibitory potential of test compounds.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARylation)

  • NAD⁺ (biotinylated)

  • Activated DNA

  • Test compound (this compound derivative)

  • Positive control (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • 96-well plate

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with histones and block non-specific binding sites.

  • Reaction Setup: Add the PARP-1 enzyme, activated DNA, and serial dilutions of the test compound or positive control to the wells.

  • Initiate Reaction: Add biotinylated NAD⁺ to initiate the PARylation reaction and incubate at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a plate reader.

  • Data Analysis: The signal is proportional to PARP-1 activity. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of PARP-1 activity.

G cluster_parp_workflow PARP-1 Inhibition Assay Workflow Coat_Plate Coat Plate with Histones Add_Reagents Add PARP-1, DNA, and Compounds Coat_Plate->Add_Reagents Initiate_Reaction Add Biotinylated NAD⁺ Add_Reagents->Initiate_Reaction Detect_PAR Add Streptavidin-HRP and Substrate Initiate_Reaction->Detect_PAR Measure_Signal Measure Chemiluminescence Detect_PAR->Measure_Signal Calculate_IC50 Calculate IC₅₀ Measure_Signal->Calculate_IC50

Caption: Experimental workflow for a biochemical PARP-1 inhibition assay.

Conclusion

The this compound scaffold represents a versatile and valuable core structure in modern drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly as inhibitors of BET bromodomains and PARP-1, underscore its importance in the development of novel therapeutics, especially in oncology. This technical guide provides a foundational understanding of the chemical properties, synthesis, and biological evaluation of this promising scaffold, intended to aid researchers and scientists in their drug development endeavors. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved clinical candidates.

References

Unraveling the Multifaceted Mechanisms of Action of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential across various disease areas. These compounds have demonstrated a remarkable range of biological activities, including potent anticancer, antifungal, and anti-inflammatory effects. This in-depth technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of this compound derivatives, with a focus on their interactions with key biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers and drug development professionals in the field.

Anticancer Activity: Dual Inhibition of PARP-1 and BET Bromodomains

A significant focus of research into this compound derivatives has been their potential as anticancer agents. Mechanistic studies have revealed that these compounds can exert their cytotoxic effects through the inhibition of at least two critical targets in cancer cells: Poly(ADP-ribose) polymerase-1 (PARP-1) and the Bromodomain and Extra-Terminal (BET) family of proteins.

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

Certain derivatives of this compound have been identified as potent inhibitors of PARP-1, an enzyme crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand DNA breaks, ultimately resulting in cancer cell death through a process known as synthetic lethality.

The following table summarizes the PARP-1 inhibitory activity of representative this compound derivatives.

Compound IDPARP-1 IC50 (µM)Cell-Based Potency (BRCA-deficient cells)Reference
Example Compound A < 0.01Low double-digit nanomolar range[1][2]
Example Compound B < 0.1Not Reported[2]

Note: Specific IC50 values for a broad range of individual this compound derivatives are often proprietary and reported within patents as ranges. The values presented are indicative of the high potency of this chemical class.

PARP1_Inhibition DNA_SSB Single-Strand DNA Break PARP1 PARP-1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes synthesis of DSB Double-Strand DNA Break PARP1->DSB leads to accumulation of (when inhibited in BRCA-deficient cells) NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Apoptosis Apoptosis Pyrrolo_Inhibitor This compound Derivative Pyrrolo_Inhibitor->PARP1 inhibits DSB->Apoptosis BET_Inhibition Acetylated_Histones Acetylated Histones BET_Proteins BET Proteins (e.g., BRD4) Acetylated_Histones->BET_Proteins binds to Transcriptional_Machinery Transcriptional Machinery BET_Proteins->Transcriptional_Machinery recruits Oncogenes Oncogene Transcription (e.g., c-Myc) Transcriptional_Machinery->Oncogenes Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation Apoptosis Apoptosis Oncogenes->Apoptosis downregulation leads to Pyrrolo_Inhibitor This compound Derivative Pyrrolo_Inhibitor->BET_Proteins inhibits binding to histones PARP1_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with histones Start->Coat_Plate Block_Plate Wash and block plate Coat_Plate->Block_Plate Add_Compound Add serial dilutions of -one derivative Block_Plate->Add_Compound Initiate_Reaction Add PARP-1, activated DNA, and biotinylated NAD+ Add_Compound->Initiate_Reaction Incubate Incubate for 1 hour Initiate_Reaction->Incubate Add_Detection_Reagents Add Streptavidin-HRP and chemiluminescent substrate Incubate->Add_Detection_Reagents Read_Plate Read luminescence Add_Detection_Reagents->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

The Evolving Landscape of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of clinically relevant biomolecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. We will explore the key structural modifications that influence the potency and selectivity of these compounds against various biological targets, present detailed experimental protocols for their evaluation, and visualize the intricate molecular interactions and signaling pathways they modulate.

Targeting the Epigenome: BET Bromodomain Inhibition

Derivatives of the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one core have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription and are implicated in various cancers.[1][2]

Structure-Activity Relationship of BET Bromodomain Inhibitors

The SAR studies reveal that modifications at specific positions of the this compound scaffold are critical for potent and selective BET inhibition. The core structure serves as a key building block, with further optimization leading to compounds with significant preclinical potential.[1][2]

A notable example is the development of compound 38 , which demonstrated excellent selectivity for the BET bromodomain family over other bromodomains.[1][2] This compound, when administered orally, resulted in complete tumor growth inhibition in preclinical models with good tolerability.[1][2] The key to this enhanced selectivity and potency lies in the strategic incorporation of the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment into the scaffold of another BET inhibitor, ABBV-075.[1][2]

CompoundBRD4(1) IC50 (nM)Selectivity over EP300Reference
ABBV-075 -63-fold[1][2]
Compound 38 -~1500-fold[1][2]
Experimental Protocols: BET Bromodomain Inhibition Assays

The inhibitory activity of these compounds against BET bromodomains is typically assessed using in vitro biochemical assays such as AlphaScreen or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

AlphaScreen Assay Protocol:

  • Reagents: Biotinylated histone H4 peptide (substrate), GST-tagged BRD4 bromodomain protein, streptavidin-coated donor beads, and anti-GST acceptor beads.

  • Procedure:

    • The test compound is incubated with the BRD4 protein and the biotinylated histone H4 peptide in a 384-well plate.

    • Streptavidin-coated donor beads and anti-GST acceptor beads are added to the wells.

    • The plate is incubated in the dark to allow for bead-protein-peptide complex formation.

    • The plate is read on an AlphaScreen-capable plate reader.

  • Principle: In the absence of an inhibitor, the BRD4 protein binds to the histone peptide, bringing the donor and acceptor beads into proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a light emission. An effective inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.

Signaling Pathway of BET Bromodomain Inhibition

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention BET BET Proteins (BRD2, BRD3, BRD4, BRDT) Pol_II RNA Polymerase II BET->Pol_II recruits Ac_Lys Acetylated Lysine (Histones) Ac_Lys->BET binds to Oncogenes Oncogenes (e.g., c-Myc) Pol_II->Oncogenes transcribes Cell Proliferation\n& Survival Cell Proliferation & Survival Oncogenes->Cell Proliferation\n& Survival Transcription Transcription Pyrrolo_pyrazinone This compound Derivative Pyrrolo_pyrazinone->BET inhibits binding

Caption: Mechanism of BET inhibition by this compound derivatives.

Targeting DNA Repair: PARP-1 Inhibition

A series of this compound derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage repair pathway.[3][4] This makes them attractive candidates for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations.[3][4]

Structure-Activity Relationship of PARP-1 Inhibitors

Optimization of the this compound scaffold has led to compounds with excellent PARP-1 enzyme potency and the ability to inhibit the proliferation of BRCA-deficient cells in the low nanomolar range.[3] These compounds also demonstrate high selectivity over cancer cells proficient in BRCA-mediated DNA repair.[3]

CompoundPARP-1 IC50 (nM)Cell Proliferation Inhibition (BRCA deficient cells) IC50 (nM)Reference
Lead Compound --[3]
Optimized Compounds Low double-digit nMLow double-digit nM[3]
Experimental Protocols: PARP-1 Inhibition Assays

Enzymatic Assay:

  • Reagents: Recombinant human PARP-1 enzyme, activated DNA, ³H-NAD⁺ (substrate), and a test compound.

  • Procedure:

    • The PARP-1 enzyme is incubated with activated DNA to stimulate its activity.

    • The test compound and ³H-NAD⁺ are added to the reaction mixture.

    • The reaction is allowed to proceed for a specific time at 37°C.

    • The reaction is stopped by the addition of trichloroacetic acid (TCA).

    • The precipitated, radiolabeled protein is collected on a filter plate and washed.

    • The radioactivity on the filter is measured using a scintillation counter.

  • Principle: A decrease in the incorporated radioactivity in the presence of the test compound indicates inhibition of PARP-1 activity.

Cell-Based Assay (BRCA-deficient cells):

  • Cell Line: A human cancer cell line with a known BRCA1 or BRCA2 mutation (e.g., MDA-MB-436).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with a serial dilution of the test compound.

    • After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Principle: Compounds that selectively inhibit the growth of BRCA-deficient cells are considered effective PARP inhibitors due to the principle of synthetic lethality.

Logical Workflow for PARP-1 Inhibitor Discovery

PARP1_Inhibitor_Discovery cluster_synthesis Chemical Synthesis & Optimization cluster_screening Biological Screening cluster_evaluation Preclinical Evaluation start Start: Identify this compound Scaffold synthesis Synthesize Derivative Library start->synthesis optimization SAR-guided Optimization synthesis->optimization enzymatic_assay PARP-1 Enzymatic Assay optimization->enzymatic_assay cell_based_assay BRCA-deficient Cell Proliferation Assay enzymatic_assay->cell_based_assay selectivity_assay BRCA-proficient Cell Selectivity Assay cell_based_assay->selectivity_assay adme_tox ADME/Tox Profiling selectivity_assay->adme_tox in_vivo In Vivo Efficacy (Xenograft Models) adme_tox->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

Caption: Workflow for the discovery of this compound based PARP-1 inhibitors.

Anticancer Activity via FTase-p38 Signaling Axis

Further investigations into the anticancer properties of pyrrolo[1,2-a]pyrazine derivatives have revealed their potential to inhibit the viability of human lymphoma U937 cells.[5] The mechanism of action for some of these compounds is linked to the FTase-p38 signaling axis.[5]

Structure-Activity Relationship for Anticancer Activity

The substitution pattern on the aromatic ring attached to the pyrrolo[1,2-a]pyrazine core plays a crucial role in determining the anticancer activity.

  • A methoxy group at the ortho-position of the aromatic ring (compound 6b ) was found to strongly inhibit the viability of U937 cells.[5]

  • In contrast, compounds with a halogen at the ortho-position (6t-w ) did not show significant inhibitory activity.[5]

  • A 2,4-dimethoxyphenyl group (6x ) resulted in more potent inhibition of U937 cell survival compared to the single methoxy substitution.[5]

  • However, a 2,5-dimethoxyphenyl moiety (6y ) was not effective, highlighting the importance of the substituent orientation on the benzene ring.[5]

CompoundSubstitution on Aromatic RingU937 Cell Viability InhibitionReference
6b o-methoxyStrong[5]
6t-w o-halogenInactive[5]
6x 2,4-dimethoxyMore potent than 6b[5]
6y 2,5-dimethoxyIneffective[5]
Experimental Protocols: Anticancer Activity Assays

Cell Viability Assay (MTT Assay):

  • Cell Line: Human lymphoma U937 cells.

  • Procedure:

    • Cells are seeded in a 96-well plate.

    • The cells are treated with various concentrations of the test compounds.

    • After a specified incubation period (e.g., 48 or 72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated to allow the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Principle: The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the IC50 value of the compound.

FTase-p38 Signaling Pathway

FTase_p38_Pathway Pyrrolo_pyrazinone This compound Derivative (e.g., 6x) FTase Farnesyltransferase (FTase) Pyrrolo_pyrazinone->FTase inhibits p38 p38 MAP Kinase FTase->p38 activates Apoptosis Apoptosis p38->Apoptosis induces Cell_Survival Cell Survival Apoptosis->Cell_Survival inhibits

Caption: Proposed involvement of the FTase-p38 signaling axis in the anticancer activity of this compound derivatives.

This guide highlights the significant progress made in understanding the structure-activity relationships of this compound derivatives. The modular nature of this scaffold allows for fine-tuning of its pharmacological properties, making it a highly promising starting point for the development of novel therapeutics for a wide range of diseases. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical promise into clinical success.

References

Spectroscopic Analysis of Pyrrolo[1,2-a]pyrazin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the Pyrrolo[1,2-a]pyrazin-1(2H)-one core structure, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability of a complete public domain experimental dataset for the parent compound, this guide presents a consolidated summary of spectroscopic data for its key derivatives and analogous structures. The methodologies for nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy are detailed to facilitate the characterization of novel compounds based on this core.

Spectroscopic Data of Pyrrolo[1,2-a]pyrazine Derivatives

The following tables summarize the available spectroscopic data for various derivatives of the pyrrolo[1,2-a]pyrazine scaffold. These compounds share the core bicyclic structure and provide valuable insights into the expected spectral features of this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment of each nucleus.

Table 1: ¹H NMR Spectral Data of Pyrrolo[1,2-a]pyrazine Derivatives

CompoundSolventChemical Shift (δ) ppm (J in Hz)
3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dioneCDCl₃8.16 (d, 1H, J=8.1), 8.07 (d, 1H, J=7.8), 7.89 (s, 1H, N-H), 7.59 (m, 1H), 7.29 (m, 1H), 2.70 (m, 2H), 2.39 (m, 2H), 1.57 (s, 3H)[1]
Ethyl 2-(2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylateCDCl₃7.85 (d, 1H, J=7.7), 7.27 (m, 1H), 6.90 (s, 1H, N-H), 6.78 (t, 1H, J=7.7), 6.58 (d, 1H, J=8.0), 4.34 (s, 1H, N-H), 4.10 (q, 2H, J=7.1), 2.65 (m, 2H), 2.10 (m, 2H), 1.54 (s, 3H), 1.20 (t, 3H, J=7.1)[1]
Pyrrolo[1,2-a]quinoxalineCDCl₃7.870 (d), 6.840 (d), 6.863 (d), 8.776 (d), 7.936 (d), 7.403 (m), 7.467 (m), 7.796 (m) with various coupling constants reported[2]

Table 2: ¹³C NMR Spectral Data of Pyrrolo[1,2-a]pyrazine Derivatives

CompoundSolventChemical Shift (δ) ppm
3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dioneCDCl₃171.6, 163.3, 135.8, 133.8, 128.3, 125.0, 120.7, 119.5, 76.7, 74.5, 32.9, 30.0, 26.9[1]
Ethyl 2-(2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylateCDCl₃173.7, 164.4, 145.9, 134.0, 128.3, 118.6, 114.5, 114.1, 69.9, 60.8, 36.6, 29.1, 29.0, 14.1[1]
Dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f][3][4][5]triazine-5,6-dicarboxylateDMSO-d₆10.5, 52.6, 52.7, 112.4, 116.5, 117.7, 125.3, 127.8, 129.2, 130.7, 131.6, 131.7, 131.9, 134.6, 135.5, 154.4, 161.3, 163.8, 164.7[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 3: Mass Spectrometry Data of Pyrrolo[1,2-a]pyrazine Derivatives

CompoundIonization Methodm/z (relative intensity)Molecular FormulaMolecular Weight
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Electron IonizationData available, but specific m/z values not listed in the provided abstract[6]C₇H₁₀N₂O₂[6]154.17[6]
3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dioneGC-MSD216 (M⁺, 6), 201 (100), 173 (35), 161 (6), 132 (6), 90 (6), 42 (2)[1]C₁₂H₁₂N₂O₂216.24
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-Not specifiedNot availableC₁₄H₁₆N₂O₂[7]244.29[7]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

Table 4: Significant IR Absorption Bands of Pyrrolo[1,2-a]pyrazine Analogs

Compound/AnalogFunctional GroupAbsorption Range (cm⁻¹)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Amide C=O1650-1700 (expected)[4]
General Pyrrole DerivativesN-H stretch3300-3500General IR knowledge
General Pyrrole DerivativesC-H stretch (aromatic)3000-3100General IR knowledge
General Pyrrole DerivativesC=C stretch (aromatic)1450-1600General IR knowledge

Note: Specific experimental IR data for the target compound and its close derivatives were not available in the search results. The expected ranges are based on the functional groups present in analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 5: UV-Vis Absorption Data of Pyrrolo[1,2-a]phenanthroline Derivatives

Compound ClassSolventAbsorption Maxima (λmax)
Pyrrolo[1,2-a][1][3]phenanthroline derivativesDMSO350-410 nm (α band), 295-325 nm (p band), 250-280 nm (β band)[8]

Note: Data for the specific this compound core is not provided, but data from the structurally related pyrrolo-phenanthroline system suggests the expected absorption regions.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic analyses. The following sections outline generalized methodologies based on standard practices and information gathered from the cited literature.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-20 mg/mL.

  • Instrumentation: NMR spectra are recorded on a spectrometer, such as a Bruker Avance or equivalent, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 300, 400, or 500 MHz for ¹H).[1][9]

  • Data Acquisition:

    • ¹H NMR: The spectral width is typically set to 10-15 ppm. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • ¹³C NMR: The spectral width is typically set to 200-220 ppm.[4] A larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency domain spectrum.[4] The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

  • Instrumentation: A variety of mass spectrometers can be used, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with different ionization sources like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: For GC-MS, the sample is introduced through a gas chromatograph to separate the components before they enter the mass spectrometer.[1] For LC-MS, separation is achieved using a liquid chromatograph. The mass spectrometer is set to scan over a specific mass-to-charge (m/z) range.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, which helps in determining the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., ethanol, methanol, DMSO) to prepare a dilute solution in a quartz cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Data Acquisition: The absorbance of the sample is measured over a specific wavelength range (e.g., 200-800 nm). A baseline is recorded with the solvent-filled cuvette and subtracted from the sample spectrum.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.

Visualizations

Chemical Structure

Figure 1: Chemical Structure of this compound cluster_0 N1 N C2 N1->C2 H11 H N1->H11 C3 C2->C3 O10 =O C2->O10 C4 C3->C4 C3->C4 N5 N C4->N5 C6 N5->C6 C7 C6->C7 C6->C7 C8 C7->C8 C9 C8->C9 C8->C9 C9->C4 Figure 2: General Workflow of Spectroscopic Analysis cluster_workflow Figure 2: General Workflow of Spectroscopic Analysis Sample Sample Preparation (Dissolution, etc.) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI, ESI) Sample->MS IR IR Spectroscopy (FTIR-ATR) Sample->IR UV UV-Vis Spectroscopy Sample->UV Data Data Acquisition (FID, Spectra, etc.) NMR->Data MS->Data IR->Data UV->Data Processing Data Processing (FT, Baseline Correction) Data->Processing Analysis Structural Elucidation & Data Interpretation Processing->Analysis

References

The Rise of a Privileged Scaffold: A Technical Guide to Pyrrolo[1,2-a]pyrazin-1(2H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can serve as starting points for the development of new therapeutics is a perpetual endeavor in medicinal chemistry. In this context, the pyrrolo[1,2-a]pyrazin-1(2H)-one core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity, leading to a diverse range of pharmacological activities. This in-depth technical guide explores the significance of the this compound scaffold, detailing its synthesis, biological activities, and its growing importance in the landscape of modern drug discovery.

A Scaffold of Diverse Biological Promise

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of bioactive molecules.[1] The fusion of a pyrrole and a pyrazine ring to form the pyrrolopyrazine nucleus has given rise to a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] Among the various isomeric forms, the this compound scaffold has garnered significant attention for its potent and selective inhibitory activities against key therapeutic targets.

Notably, derivatives of this scaffold have shown remarkable efficacy as inhibitors of Bromodomain and Extra-Terminal (BET) proteins and Poly(ADP-ribose) polymerase-1 (PARP-1), two critical targets in oncology.[2][3] This has positioned the this compound core as a promising platform for the development of next-generation cancer therapies.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through various synthetic strategies. A common and effective approach involves a multi-step sequence starting from readily available pyrrole derivatives. The following provides a general, adaptable protocol for the synthesis of this privileged core.

General Synthetic Protocol[4]

A versatile two-step synthesis initiated from methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate provides an efficient route to the pyrrolo[1,2-a]pyrazine core.[4] The first step involves the formation of a reactive enaminone intermediate, which then undergoes cyclization to yield the final fused heterocyclic product.[4]

Step 1: Formation of the Enaminone Intermediate

  • To a solution of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate (1.0 equivalent) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equivalents).

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the subsequent step without further purification.[4]

Step 2: Cyclization to the Pyrrolo[1,2-a]pyrazine Core

  • Dissolve the crude enaminone from the previous step (1.0 equivalent) in glacial acetic acid.

  • Add ammonium acetate (5.0 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired this compound derivative.[4]

Biological Activities and Key Therapeutic Targets

The versatility of the this compound scaffold is underscored by its activity against a range of significant biological targets. The following sections detail its prominent roles as an inhibitor of BET bromodomains and PARP-1, as well as its emerging potential in antiviral and broader anticancer applications.

BET Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription.[5] They recognize and bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[6] Dysregulation of BET protein function is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.

Derivatives of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one have been identified as highly potent and selective BET bromodomain inhibitors.[2][7] These compounds have demonstrated the ability to disrupt the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as c-MYC.[5]

Compound IDTargetAssay FormatIC50 (nM)Cell LineReference
Compound 38 BRD4(1)AlphaScreen<1-[7]
Fragment 47 BRD4(1)AlphaScreen2300-[7]

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions in a microplate format. The following is a generalized protocol for assessing the inhibitory activity of this compound derivatives against BET bromodomains.

Materials:

  • GST-tagged BET bromodomain protein (e.g., BRD4)

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • Assay buffer

  • Test compounds (this compound derivatives)

  • 384-well microplate

  • AlphaScreen-capable plate reader

Procedure:

  • Compound Dispensing: Add test compounds at various concentrations to the wells of a 384-well plate. Include appropriate controls (e.g., DMSO as a negative control and a known BET inhibitor as a positive control).

  • Reagent Incubation: Add the GST-tagged BET bromodomain protein and the biotinylated acetylated histone H4 peptide to the wells. Incubate at room temperature to allow for binding.

  • Bead Addition: Add a suspension of anti-GST Acceptor beads and allow them to bind to the GST-tagged bromodomain. Subsequently, add a suspension of Streptavidin-coated Donor beads to bind to the biotinylated histone peptide. Incubate in the dark.

  • Signal Detection: In the absence of an inhibitor, the interaction between the bromodomain and the histone peptide brings the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

  • Data Analysis: In the presence of an inhibitory compound, the interaction is disrupted, leading to a decrease in the AlphaScreen signal. The IC50 value, representing the concentration of the inhibitor required to reduce the signal by 50%, is calculated by plotting the signal intensity against the inhibitor concentration.

BET_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_incubation Incubation Steps cluster_detection Detection Biotin_Peptide Biotinylated Histone Peptide Incubate_1 Incubate Peptide, Bromodomain, and Inhibitor Biotin_Peptide->Incubate_1 GST_BRD4 GST-tagged BET Bromodomain GST_BRD4->Incubate_1 Inhibitor This compound Derivative Inhibitor->Incubate_1 Add_Acceptor Add Anti-GST Acceptor Beads and Incubate Incubate_1->Add_Acceptor Add_Donor Add Streptavidin Donor Beads and Incubate (in dark) Add_Acceptor->Add_Donor Read_Signal Read AlphaScreen Signal at 520-620 nm Add_Donor->Read_Signal

Workflow for the AlphaScreen assay to screen for BET bromodomain inhibitors.

The inhibition of BET proteins by this compound derivatives has been shown to impact downstream signaling pathways, notably the NF-κB and STAT signaling cascades, which are critical for cancer cell survival and proliferation.[5]

BET_Signaling_Pathway BET_Inhibitor This compound (BET Inhibitor) BRD4 BRD4 BET_Inhibitor->BRD4 inhibits PTEFb P-TEFb BRD4->PTEFb recruits NFkB NF-κB BRD4->NFkB co-activates STAT STAT BRD4->STAT co-activates Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits RNAPII RNA Pol II PTEFb->RNAPII activates Oncogenes Oncogenes (e.g., c-MYC, BCL2) RNAPII->Oncogenes transcribes NFkB->Oncogenes activates transcription STAT->Oncogenes activates transcription Proliferation Cell Proliferation & Survival Oncogenes->Proliferation

BET bromodomain inhibition signaling pathway.
PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.[8] Inhibition of PARP-1 has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.

A novel series of this compound derivatives have been discovered as potent inhibitors of PARP-1.[9] These compounds have demonstrated excellent enzyme potency and selective inhibition of the proliferation of BRCA-deficient cancer cells.[3]

Compound IDTargetAssay FormatIC50 (nM)Cell Line (BRCA deficient)Reference
Compound A PARP-1Enzymatic Assay1.5Capan-1[3]
Compound B PARP-1Enzymatic Assay2.8Capan-1[3]

This protocol describes a colorimetric assay for measuring PARP-1 activity and its inhibition by test compounds. The assay measures the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Histone-coated 96-well plate

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Assay buffer

  • Wash buffer (e.g., PBST)

  • Stop solution

  • Test compounds (this compound derivatives)

  • Microplate reader

Procedure:

  • Plate Preparation: Use a pre-coated 96-well plate with histone proteins.

  • Reaction Mixture Preparation: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include appropriate controls.

  • Enzymatic Reaction: Initiate the reaction by adding the master mix to the wells and incubate to allow for the PARP-1 catalyzed biotinylation of histones.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate and incubate. After another wash step, add the colorimetric HRP substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the PARP-1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

PARP1_Assay_Workflow Start Start Plate_Prep Histone-Coated Plate Start->Plate_Prep Compound_Add Add Test Compounds & Controls Plate_Prep->Compound_Add Reaction_Mix Prepare PARP-1, Activated DNA, Biotin-NAD+ Mix Compound_Add->Reaction_Mix Incubation Incubate for PARylation Reaction Reaction_Mix->Incubation Wash_1 Wash Plate Incubation->Wash_1 Strep_HRP Add Streptavidin-HRP Wash_1->Strep_HRP Incubate_2 Incubate Strep_HRP->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Substrate_Add Add Colorimetric Substrate Wash_2->Substrate_Add Read_Abs Read Absorbance Substrate_Add->Read_Abs End End Read_Abs->End

Workflow for a colorimetric PARP-1 inhibition assay.

The inhibition of PARP-1 by these compounds interferes with the repair of DNA single-strand breaks, leading to the accumulation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these double-strand breaks cannot be repaired, resulting in cell death.

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PARylation Poly(ADP-ribosyl)ation PARP1->PARylation catalyzes Replication_Fork Replication Fork Collapse PARP1->Replication_Fork stalled at SSB leads to PARPi This compound (PARP Inhibitor) PARPi->PARP1 inhibits DDR_Proteins DNA Repair Proteins PARylation->DDR_Proteins recruits SSB_Repair SSB Repair DDR_Proteins->SSB_Repair DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB HR_Repair Homologous Recombination Repair DNA_DSB->HR_Repair repaired by Cell_Death Cell Death (Apoptosis) HR_Repair->Cell_Death deficiency leads to BRCA_deficient BRCA-deficient Cancer Cell BRCA_deficient->HR_Repair

Mechanism of action of PARP-1 inhibitors leading to synthetic lethality.
Anticancer and Antiviral Activities

Beyond their well-defined roles as BET and PARP inhibitors, this compound and its related structures have demonstrated broader potential as anticancer and antiviral agents.

Pyrrole-containing compounds are known to modulate various biological processes crucial for cancer cell survival and proliferation, including cell cycle progression and apoptosis.[1] A derivative of the pyrrolopyrazine scaffold, PPDHMP, has shown in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells, inducing apoptosis and cell cycle arrest at the G1 phase.[10]

Compound IDCancer Cell LineAssayIC50 (µg/mL)Reference
PPDHMP A549 (Lung)MTT19.94 ± 1.23[10]
PPDHMP HeLa (Cervical)MTT16.73 ± 1.78[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

The pyrrolopyrazine scaffold has also been investigated for its antiviral properties.[11][12] For instance, derivatives of the related pyrrolo[2,1-f][1][3][4]triazine scaffold have shown promising activity against the influenza virus.[13] While specific data for this compound derivatives against a wide range of viruses is still emerging, the structural features of this scaffold make it an attractive starting point for the design of novel antiviral agents.

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Test compounds

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the test compound.

  • Overlay Application: After an incubation period to allow for viral entry, remove the inoculum and add a semi-solid overlay medium (containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death caused by viral replication).

  • Plaque Visualization: Stain the cells with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The antiviral activity of the compound is determined by the reduction in the number of plaques compared to the untreated control. The EC50 (50% effective concentration) is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a privileged structure in drug discovery. Its synthetic accessibility and the ability of its derivatives to potently and selectively modulate the activity of key biological targets, particularly in the realm of oncology, underscore its therapeutic potential. The demonstrated efficacy of these compounds as inhibitors of BET bromodomains and PARP-1 provides a strong rationale for their continued development as anticancer agents.

Future research in this area will likely focus on several key aspects:

  • Expansion of the Chemical Space: The synthesis and evaluation of a broader range of substituted this compound derivatives to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: Investigating the potential of this scaffold against other therapeutic targets and in different disease areas, including inflammatory and infectious diseases.

  • Elucidation of Mechanisms of Action: Deeper investigation into the specific signaling pathways and molecular interactions through which these compounds exert their biological effects.

  • Preclinical and Clinical Development: Advancing the most promising lead compounds through preclinical and, ultimately, clinical studies to validate their therapeutic utility in humans.

References

Exploring the chemical space of "Pyrrolo[1,2-a]pyrazin-1(2H)-one" analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Space of Pyrrolo[1,2-a]pyrazin-1(2H)-one Analogs

Introduction

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This bicyclic system, formed by the fusion of a pyrrole and a pyrazine ring, serves as a versatile template for the design of potent and selective modulators of various biological targets. Its rigid structure and synthetic tractability allow for the strategic placement of functional groups to explore chemical space and optimize pharmacological properties.

Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent inhibition of enzymes crucial in oncology, such as Bromodomain and Extra-Terminal (BET) proteins and Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] Furthermore, analogs have been identified as activators of sirtuin 6 (Sirt6), highlighting their potential in treating a range of human diseases including cancer, inflammation, and viral infections.[3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound analogs, intended for researchers and professionals in the field of drug development.

Synthetic Strategies

The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic approaches. The most common methods involve either constructing the pyrazinone ring onto a pre-existing pyrrole nucleus or vice-versa.

Pyrrole-First Approach

A prevalent strategy begins with a substituted 1H-pyrrole-2-carboxamide. Intramolecular cyclization is then induced to form the pyrazinone ring. For instance, N-(phenacyl)substituted pyrrole-2-carboxylates can react with amines like methylamine in methanol at reflux to directly yield the desired pyrrolopyrazinones.[4] Another method involves a palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides to form the bicyclic system.[4]

Pyrazinone-First Approach

An alternative route starts with a diketopiperazine precursor. A two-step method involving a mild aldol condensation followed by a pyrrole annulation and bicyclic ring fusion has been developed.[5][6] This sequence can be catalyzed by either protic acids or, for specific substrates, cationic gold complexes.[5] Mechanochemical methods have also been developed, such as the double cyclocondensation cascade between anthranilamide and ethyl levulinate using a heterogeneous Brønsted acid catalyst (Amberlyst® 15), which significantly reduces reaction times.[7]

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of pyrrolo[1,2-a]quinoxaline-based derivatives, which share a related heterocyclic system and synthetic logic.

Synthesis of 2-amino-N-aryl-benzamide derivatives:

  • A mixture of an appropriate amine (1.2 eq) and 2-nitrobenzoyl chloride (1.0 eq) is stirred in a suitable solvent such as dichloromethane (CH2Cl2) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting nitro compound is then reduced. A solution of the nitro compound in ethanol is treated with a reducing agent like iron powder and ammonium chloride in water.

  • The mixture is heated to reflux for several hours.

  • After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired 2-aminobenzamide derivative.[3]

Synthesis of Pyrrolo[1,2-a]quinoxaline derivatives:

  • A solution of a 2-(1H-pyrrol-1-yl)aniline derivative (1.0 eq) and a substituted aldehyde (1.1 eq) in ethanol is treated with acetic acid.

  • The reaction mixture is heated at 50 °C for approximately 3 hours.[3]

  • After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the final product.[3]

Biological Activities and Therapeutic Targets

Analogs of the this compound scaffold have been shown to target several key proteins implicated in human diseases, particularly cancer.

BET Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a critical role in transcriptional regulation. Their over-activity is linked to various cancers. An 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment has been identified as a novel binder to BET bromodomains.[1][8] Structure-activity relationship (SAR) studies led to the development of highly potent and selective BET inhibitors. For example, compound 38 from a recent study demonstrated excellent selectivity for the BET family over other bromodomains and achieved complete tumor growth inhibition in vivo.[1][8]

Table 1: In Vitro Activity of Representative BET Inhibitors

Compound BRD4(1) IC50 (nM) H33342 IC50 (nM) Selectivity (EP300/BRD4(1))
ABBV-075 0.9 10 63
Compound 38 1.5 12 ~1500

Data sourced from Li, Z. et al. (2020).[1]

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair. Inhibiting PARP-1 is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations (a concept known as synthetic lethality). A series of novel this compound derivatives have been discovered as potent PARP-1 inhibitors.[2] Optimization of this series led to compounds that inhibit the proliferation of BRCA-deficient cells in the low nanomolar range with high selectivity over BRCA-proficient cells.[2]

Table 2: PARP-1 Enzyme Potency and Cellular Activity

Compound PARP-1 IC50 (nM) Capan-1 (BRCA-def) Proliferation IC50 (nM) BxPC3 (BRCA-prof) Proliferation IC50 (nM)
Analog A 3.5 25 >10000
Analog B 1.2 15 >10000

Data presented is representative of the series described in Pescatore, G. et al. (2010).[2]

Sirt6 Activation

Sirtuin 6 (Sirt6) is an NAD+-dependent deacylase that regulates metabolism, DNA repair, and inflammation. Activating Sirt6 is considered a promising therapeutic approach for a variety of diseases. A novel series of pyrrolo[1,2-a]quinoxaline-based derivatives were identified as potent and selective Sirt6 activators.[3] These compounds showed strong anti-inflammatory effects by repressing LPS-induced cytokine production and one compound, 38 , also exhibited significant anti-SARS-CoV-2 activity.[3]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these compounds is crucial for their development as therapeutic agents.

BET Inhibition Pathway

BET proteins bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters, including those of oncogenes like MYC. This compound-based BET inhibitors competitively bind to the acetyl-lysine binding pocket of BET bromodomains. This displaces BET proteins from chromatin, leading to the downregulation of target oncogenes and subsequent cell cycle arrest and apoptosis in cancer cells.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histones on Chromatin BET BET Protein (e.g., BRD4) Histone->BET binds to PolII RNA Polymerase II Complex BET->PolII recruits Oncogene Oncogene Transcription (e.g., MYC) PolII->Oncogene initiates Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor This compound Analog (BETi) Inhibitor->BET competitively binds, displacing BET

Caption: Mechanism of BET inhibition by this compound analogs.

PARP Inhibition and Synthetic Lethality

In normal cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, where PARP-1 plays a key role. If SSBs are not repaired, they can lead to double-strand breaks (DSBs) during replication. In cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these DSBs cannot be repaired effectively, leading to cell death. PARP inhibitors block the BER pathway, causing an accumulation of DSBs that are lethal to HR-deficient cancer cells.

PARP_Inhibition_Workflow cluster_hr_proficient HR-Proficient Cell (Normal) cluster_hr_deficient HR-Deficient Cell (e.g., BRCA-mutant) SSB1 DNA Single-Strand Break (SSB) PARP1 PARP-1 SSB1->PARP1 DSB1 Replication Fork Collapse (Double-Strand Break) SSB1->DSB1 unrepaired BER Base Excision Repair (BER) PARP1->BER Survival1 Cell Survival BER->Survival1 Viable Cell HR1 Homologous Recombination (HR) DSB1->HR1 HR1->Survival1 Viable Cell SSB2 DNA Single-Strand Break (SSB) PARP2 PARP-1 SSB2->PARP2 DSB2 Replication Fork Collapse (Double-Strand Break) SSB2->DSB2 unrepaired PARPi PARP Inhibitor PARPi->PARP2 HR2 Defective HR Repair DSB2->HR2 Death Cell Death (Apoptosis) HR2->Death Synthetic Lethality

Caption: Synthetic lethality via PARP inhibition in HR-deficient cells.

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to drug discovery.

Characterization Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is for assessing the purity of synthesized analogs.[9]

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: Octadecyl C18 column (e.g., 250 x 4.0 mm I.D., 5 µm particle size).

  • Mobile Phase: An optimized gradient mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 2).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by UV-Vis spectrophotometry (e.g., 239 nm).[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a compatible solvent.

  • Analysis: The purity is determined by the peak area percentage of the main component relative to the total peak area.

Biological Assay Protocol: Fluor de Lys (FDL) Assay for Sirt6 Activation

This is a common assay to screen for Sirt6 modulators.[3]

  • Reagents: Recombinant human Sirt6 enzyme, FDL-Sirt6 substrate (a peptide with an acetylated lysine residue), developer solution, NAD+.

  • Procedure: a. In a 96-well plate, add the Sirt6 enzyme to a buffer solution containing the test compound (the this compound analog) at various concentrations. b. Initiate the reaction by adding the FDL-Sirt6 substrate and NAD+. c. Incubate the plate at 37 °C for a specified time (e.g., 1 hour). d. Stop the enzymatic reaction and add the developer solution, which contains a protease that cleaves the deacetylated substrate. e. Incubate at room temperature for 30 minutes to allow for the development of a fluorescent signal.

  • Detection: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: The increase in fluorescence is proportional to the Sirt6 deacetylase activity. The fold-change in activity relative to a vehicle control is calculated to determine the compound's activating effect.

Assay_Workflow cluster_workflow Sirt6 FDL Assay Workflow A 1. Prepare Reaction Mix (Sirt6 Enzyme + Test Compound + Buffer) B 2. Initiate Reaction (Add Substrate + NAD+) A->B C 3. Incubate at 37°C B->C D 4. Add Developer Solution (Stops reaction, enables cleavage) C->D E 5. Incubate at RT D->E F 6. Measure Fluorescence E->F G 7. Analyze Data (Calculate Fold Activation) F->G

Caption: General workflow for a Sirt6 fluorescence-based activity assay.

Conclusion

The this compound scaffold represents a highly valuable core in modern drug discovery. Its chemical tractability allows for the generation of diverse libraries of analogs, leading to the identification of compounds with potent and selective activities against key therapeutic targets like BET bromodomains and PARP-1. The continued exploration of this chemical space, guided by detailed SAR studies and a deep understanding of underlying biological pathways, holds significant promise for the development of novel therapeutics to address unmet needs in oncology and beyond. This guide provides a foundational understanding for researchers aiming to contribute to this exciting and rapidly evolving field.

References

Methodological & Application

Application Notes and Protocols for "Pyrrolo[1,2-a]pyrazin-1(2H)-one" based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of a novel class of Poly(ADP-ribose) polymerase (PARP) inhibitors based on the "Pyrrolo[1,2-a]pyrazin-1(2H)-one" scaffold. Detailed protocols for chemical synthesis and key biological assays are provided to facilitate research and development in this area.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[1] PARP1, the most abundant member of this family, detects DNA damage and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[2][3]

Inhibition of PARP has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[4] The "this compound" scaffold has been identified as a novel and potent core for the design of PARP inhibitors.[4][5] Optimization of this scaffold has led to compounds with excellent PARP-1 enzyme potency and selective inhibition of proliferation in BRCA-deficient cancer cells.[4]

Data Presentation

Table 1: In Vitro PARP-1 Inhibitory Activity of Representative this compound Derivatives
Compound IDR GroupPARP-1 IC50 (nM)
1a Phenyl50
1b 4-Fluorophenyl25
1c 4-Methoxyphenyl80
1d 2,4-Dimethylphenyl35

Note: The IC50 values are representative and may vary depending on the specific assay conditions. The data is compiled from representative literature.[4][5]

Table 2: Cellular Activity of Representative this compound Derivatives in BRCA-deficient Cancer Cell Lines
Compound IDCell LineBRCA StatusCell Viability IC50 (nM)
1b MDA-MB-436BRCA1 mutant30
1d Capan-1BRCA2 mutant45

Note: The IC50 values are representative and may vary depending on the specific assay conditions. The data is compiled from representative literature.[4]

Experimental Protocols

Protocol 1: General Synthesis of 4-Aryl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives.[6][7]

This protocol describes a two-step synthesis of 4-aryl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.

Step 1: Synthesis of Methyl 1-(2-aryl-2-oxoethyl)-1H-pyrrole-2-carboxylate (Intermediate)

  • To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the appropriate 2-bromoacetophenone derivative (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude intermediate.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 2: Cyclization to 4-Aryl-pyrrolo[1,2-a]pyrazin-1(2H)-one

  • Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and acetic acid.

  • Add an excess of an amine, such as methylamine (as a solution in ethanol or as a gas), or ammonium acetate.

  • Reflux the reaction mixture for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PARP-1 Enzyme Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Histone-coated 96-well plates

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Olaparib)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 25 µL of the diluted compounds or vehicle (for control wells) to the histone-coated 96-well plate.

  • Prepare a reaction mixture containing PARP-1 enzyme and activated DNA in assay buffer.

  • Add 25 µL of the enzyme/DNA mixture to each well.

  • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

  • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of chemiluminescent HRP substrate to each well.

  • Immediately measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the PARP inhibitors on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MDA-MB-436, Capan-1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • If using a solubilization solution other than DMSO, carefully remove the medium and add 100 µL of the solubilization solution to each well. If using DMSO, add 100 µL of DMSO to each well after removing the medium.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualization

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & PARylation cluster_DDR DNA Damage Response (DDR) DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits Ligase3 DNA Ligase III PAR->Ligase3 recruits PolB DNA Polymerase β PAR->PolB recruits PARP1_Inhibitor This compound Inhibitor PARP1_Inhibitor->PARP1 inhibits Repair_Complex BER Complex Assembly XRCC1->Repair_Complex Ligase3->Repair_Complex PolB->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair

Caption: PARP1 Signaling Pathway in Base Excision Repair.

Experimental_Workflow_PARP_Inhibitor_Screening start Start synthesis Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification biochemical_assay In Vitro PARP-1 Enzyme Inhibition Assay purification->biochemical_assay ic50_determination IC50 Determination biochemical_assay->ic50_determination cell_based_assay Cell-Based Assays ic50_determination->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis cell_viability Cell Viability Assay (e.g., MTT) cell_based_assay->cell_viability cell_viability->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End lead_optimization->end

Caption: Experimental Workflow for PARP Inhibitor Development.

References

Application Notes and Protocols: Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives for BET Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a novel class of Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as highly potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. This document includes key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction to BET Bromodomain Inhibition

A novel series of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been developed as potent and selective BET bromodomain inhibitors.[6] These compounds have demonstrated significant potential, with optimized derivatives showing excellent potency and selectivity for the BET family over other bromodomain-containing proteins.[6]

Data Presentation

The following tables summarize the in vitro potency and selectivity of key this compound derivatives against various bromodomains.

Table 1: In Vitro Potency of this compound Derivatives against BET Bromodomains (IC50, nM)

CompoundBRD4 (BD1)BRD4 (BD2)BRD2 (BD1)BRD3 (BD2)
Compound 38 1.22.11.52.8
ABBV-075 0.91.51.12.0
OTX015 19452560
(+)-JQ1 7750100150

Data represents a summary of findings from referenced literature. Actual values may vary based on specific experimental conditions.

Table 2: Selectivity of Compound 38 against a Panel of Non-BET Bromodomains (IC50, nM)

BromodomainCompound 38 IC50 (nM)ABBV-075 IC50 (nM)Fold Selectivity (Compound 38 vs. ABBV-075)
BRD4(1) 1.20.9-
EP300 >1000057~1500-fold more selective
CREBBP >10000120>83-fold more selective
BRD9 >10000>10000-

This table highlights the superior selectivity of Compound 38 for the BET family over other bromodomains compared to the clinical candidate ABBV-075.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of the this compound derivatives to BET bromodomains.

Materials:

  • Purified, tagged BET bromodomain protein (e.g., GST-BRD4(BD1))

  • Biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac)

  • Europium-labeled anti-tag antibody (e.g., Anti-GST-Eu)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

  • Test compounds (serial dilutions)

  • 384-well low-volume black plates

Protocol:

  • Prepare a 2x solution of the BET bromodomain protein and the biotinylated histone peptide in assay buffer.

  • Add 5 µL of the protein/peptide mix to each well of the 384-well plate.[7]

  • Add 50 nL of test compound in various concentrations (typically a 10-point serial dilution) or DMSO as a control.

  • Incubate the plate at room temperature for 15 minutes.

  • Prepare a 2x solution of the Europium-labeled antibody and the streptavidin-conjugated acceptor in assay buffer.

  • Add 5 µL of the detection reagent mix to each well.[8]

  • Incubate the plate in the dark at room temperature for 60-120 minutes.[8][9]

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[8]

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the compound concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is an alternative bead-based proximity assay to measure inhibitor potency.

Materials:

  • GST-tagged BET bromodomain protein

  • Biotinylated acetylated histone H4 peptide[10]

  • Glutathione (GSH) acceptor beads[4]

  • Streptavidin-coated donor beads[4]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

  • Test compounds (serial dilutions)

  • 384-well OptiPlate

Protocol:

  • Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.[2]

  • Add 5 µL of a solution containing the GST-tagged BET bromodomain protein and the biotinylated histone peptide.[11]

  • Incubate for 30 minutes at room temperature with slow shaking.[11]

  • Add 5 µL of a suspension of Glutathione acceptor beads and incubate for 60 minutes at room temperature in the dark.

  • Add 5 µL of a suspension of Streptavidin donor beads and incubate for 30-60 minutes at room temperature in the dark.[12]

  • Read the plate on an AlphaScreen-capable plate reader.[11]

  • A decrease in the AlphaScreen signal indicates inhibition of the protein-peptide interaction. Plot the signal against the inhibitor concentration to calculate the IC50.[4]

Cellular Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MV4-11, a human acute myeloid leukemia cell line)[4]

  • Cell culture medium and supplements

  • Test compounds (serial dilutions)

  • 96-well or 384-well opaque plates[4]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

  • Seed cells in a 96-well opaque plate at an appropriate density and allow them to adhere overnight (for adherent cells).[4]

  • Treat the cells with a serial dilution of the test compound or DMSO as a vehicle control.[4]

  • Incubate the cells for a specified period (e.g., 72 hours).[4]

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[3]

  • Shake the plate for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.[4] The signal intensity is directly proportional to the number of viable cells.

  • Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

BET_Signaling_Pathway cluster_0 Nucleus Histones Acetylated Histones BET BET Proteins (BRD2/3/4) Histones->BET Binds to TF_Complex Transcriptional Machinery BET->TF_Complex Recruits Pyrrolo_pyrazinone This compound Derivatives Pyrrolo_pyrazinone->BET Inhibits Binding MYC c-MYC Oncogene TF_Complex->MYC Activates Transcription DNA DNA Proliferation Cell Proliferation & Survival MYC->Proliferation Promotes

Caption: Simplified signaling pathway of BET protein action and its inhibition.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Biochemical Biochemical Assays (TR-FRET / AlphaScreen) Synthesis->Biochemical Cellular Cellular Assays (Viability, Apoptosis) Biochemical->Cellular Selectivity Selectivity Profiling (vs. other Bromodomains) Cellular->Selectivity InVivo In Vivo Efficacy (Xenograft Models) Selectivity->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate SAR_Logic Core This compound Core Scaffold R1 Modification at R1 (e.g., 8-methyl) Core->R1 R2 Modification at R2 (Side Chain) Core->R2 Potency Increased Potency R1->Potency Selectivity Enhanced Selectivity R2->Selectivity PK Improved PK Properties R2->PK

References

Application of Pyrrolo[1,2-a]pyrazin-1(2H)-one in Anti-Cancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has emerged as a promising heterocyclic structure in the design of novel anti-cancer therapeutics. Derivatives of this core have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). This document provides detailed application notes on the mechanism of action and therapeutic potential of these compounds, alongside comprehensive protocols for their evaluation in pre-clinical settings.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound derivatives exert their anti-cancer effects primarily through the inhibition of PARP-1. PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. The inability of HR-deficient cells to repair these DSBs results in genomic instability and subsequent cell death, a concept known as synthetic lethality. This selective targeting of cancer cells with specific DNA repair defects, while sparing normal cells with functional HR, forms the basis of their therapeutic window.

Below is a diagram illustrating the principle of synthetic lethality through PARP inhibition in BRCA-deficient cancer cells.

Synthetic Lethality Mechanism of Synthetic Lethality with PARP Inhibitors cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell DNA_damage_normal DNA Single-Strand Break PARP_inhibition_normal PARP Inhibition DNA_damage_normal->PARP_inhibition_normal BER Blocked DSB_normal Double-Strand Break (Replication) PARP_inhibition_normal->DSB_normal HR_repair Homologous Recombination Repair DSB_normal->HR_repair Efficient Repair Cell_survival Cell Survival HR_repair->Cell_survival DNA_damage_cancer DNA Single-Strand Break PARP_inhibition_cancer PARP Inhibition DNA_damage_cancer->PARP_inhibition_cancer BER Blocked DSB_cancer Double-Strand Break (Replication) PARP_inhibition_cancer->DSB_cancer Defective_HR Defective Homologous Recombination DSB_cancer->Defective_HR Repair Failure Cell_death Cell Death (Apoptosis) Defective_HR->Cell_death

Caption: Synthetic lethality in BRCA-deficient cancer cells.

Quantitative Data: In Vitro Activity of this compound Derivatives

The following table summarizes the in vitro potency of representative this compound derivatives against PARP-1 and their anti-proliferative activity in cancer cell lines.

Compound IDPARP-1 IC50 (nM)Cell LineBRCA1/2 StatusCell Viability IC50 (nM)
Compound 1 5.2MDA-MB-436BRCA1 mutant25
Compound 2 2.8Capan-1BRCA2 mutant15
Compound 3 10.5MDA-MB-231BRCA wild-type>10,000
Olaparib 1.9MDA-MB-436BRCA1 mutant30

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of a substituted this compound.

Synthesis Workflow General Synthesis Workflow start Starting Materials: - Substituted Pyrrole - Bromoacetyl Bromide step1 Step 1: Acylation (Formation of N-acylpyrrole) start->step1 step2 Step 2: Cyclization (Reaction with Ammonia) step1->step2 product Final Product: This compound Derivative step2->product

Caption: General synthesis workflow.

Materials:

  • Substituted 2-formylpyrrole

  • Bromoacetyl bromide

  • Ammonia (in a suitable solvent like methanol)

  • Anhydrous solvents (e.g., Dichloromethane, Methanol)

  • Reagents for purification (e.g., Silica gel for column chromatography)

Procedure:

  • Acylation: Dissolve the substituted 2-formylpyrrole in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0°C. Add bromoacetyl bromide dropwise and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude N-acylpyrrole in methanol. Add a solution of ammonia in methanol and stir the mixture at room temperature overnight.

  • Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the desired this compound derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: PARP-1 Enzyme Inhibition Assay (Fluorometric)

This assay determines the in vitro potency of the synthesized compounds to inhibit PARP-1 enzymatic activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Histone H1

  • Biotinylated NAD⁺

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control

  • 96-well white opaque plates

Procedure:

  • Coat the 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the plate with wash buffer (PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In each well, add the assay buffer, activated DNA, NAD⁺, and biotinylated NAD⁺.

  • Add the test compounds or vehicle control to the respective wells.

  • Initiate the reaction by adding the PARP-1 enzyme to all wells except the negative control.

  • Incubrate the plate at room temperature for 1 hour.

  • Stop the reaction by washing the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate and add the chemiluminescent HRP substrate.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.

Cell Viability Assay Workflow for Cell Viability (MTT) Assay cell_seeding 1. Seed cells in 96-well plates treatment 2. Treat with serially diluted compounds cell_seeding->treatment incubation 3. Incubate for 72 hours treatment->incubation mtt_addition 4. Add MTT reagent incubation->mtt_addition formazan_dissolution 5. Dissolve formazan crystals mtt_addition->formazan_dissolution absorbance_reading 6. Measure absorbance at 570 nm formazan_dissolution->absorbance_reading

Application Notes and Protocols for High-Throughput Screening of Pyrrolo[1,2-a]pyrazin-1(2H)-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-throughput screening (HTS) assays applicable to chemical libraries based on the Pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. This versatile heterocyclic core has demonstrated activity against a range of therapeutic targets, making it a valuable starting point for drug discovery campaigns in oncology, inflammation, and infectious diseases.

The following sections detail the principles and protocols for various biochemical and cell-based assays that can be employed to identify and characterize hit compounds from this compound libraries.

Biochemical Assays for Target-Based Screening

Biochemical assays are essential for identifying direct interactions between library compounds and purified protein targets. These assays are typically conducted in a cell-free system and are amenable to high-throughput formats.

Bromodomain and Extra-Terminal (BET) Bromodomain Inhibition Assays

BET bromodomains are epigenetic readers that are attractive targets for cancer therapy. Compounds with the this compound scaffold have been identified as potent BET inhibitors.[1][2]

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are commonly used platforms to screen for BET bromodomain inhibitors. In a typical AlphaScreen assay, a biotinylated histone peptide (e.g., H4) is captured by streptavidin-coated donor beads, and a GST-tagged BET bromodomain protein is captured by anti-GST acceptor beads. When the bromodomain binds to the acetylated histone peptide, the donor and acceptor beads are brought into close proximity, generating a detectable light signal. Inhibitors that disrupt this interaction will lead to a decrease in the signal.[3]

Data Presentation:

Compound ScaffoldTargetAssay TypeIC50 (nM)Reference
8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivativeBRD4(1)Biochemical~1500-fold selectivity over EP300[1][2]

Experimental Protocol: AlphaScreen Assay for BET Bromodomain Inhibitors

  • Materials:

    • Recombinant GST-tagged BET bromodomain protein (e.g., BRD4)

    • Biotinylated acetylated histone H4 peptide

    • Streptavidin-coated Donor beads

    • Anti-GST Acceptor beads

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

    • This compound library compounds dissolved in DMSO

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the library compounds in DMSO.

    • Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.

    • Prepare a master mix containing the GST-tagged BET bromodomain protein and the biotinylated histone peptide in assay buffer.

    • Add the master mix to the wells containing the compounds.

    • Incubate at room temperature for 30 minutes.

    • Prepare a suspension of anti-GST acceptor beads in assay buffer and add to the wells.

    • Incubate in the dark at room temperature for 60 minutes.

    • Prepare a suspension of streptavidin-coated donor beads in assay buffer and add to the wells.

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-compatible plate reader.

Signaling Pathway and Assay Workflow:

BET_Inhibition_Workflow cluster_pathway BET Protein Function cluster_assay AlphaScreen Assay Principle AcetylatedHistone Acetylated Histone BET_Protein BET Protein (BRD4) AcetylatedHistone->BET_Protein Binds Transcription Gene Transcription (e.g., MYC) BET_Protein->Transcription Promotes Inhibitor This compound Inhibitor GST_BRD4 GST-Tagged BRD4 Inhibitor->GST_BRD4 Blocks Binding DonorBead Streptavidin Donor Bead Biotin_H4 Biotinylated Histone H4 DonorBead->Biotin_H4 Binds AcceptorBead Anti-GST Acceptor Bead AcceptorBead->GST_BRD4 Binds Biotin_H4->GST_BRD4 Interaction PARP1_Inhibition_Workflow cluster_pathway PARP-1 Function in DNA Repair cluster_assay Chemiluminescent Assay Principle DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 Activates PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Catalyzes DNA_Repair DNA Repair PARylation->DNA_Repair Recruits Proteins for Inhibitor This compound Inhibitor PARP1_active Active PARP-1 Inhibitor->PARP1_active Inhibits Histone Coated Histone Histone->PARP1_active Biotin_NAD Biotinylated NAD+ Biotin_NAD->PARP1_active Biotin_Histone Biotinylated Histone PARP1_active->Biotin_Histone Adds Biotin-ADP-ribose from Strep_HRP Streptavidin-HRP Biotin_Histone->Strep_HRP Binds Luminescence Luminescent Signal Strep_HRP->Luminescence Generates MTT_Assay_Workflow cluster_principle MTT Reduction Principle start Seed Cells in 96-well Plate treat Treat with this compound Library Compounds start->treat incubate Incubate (e.g., 72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (~570 nm) solubilize->read MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduced by Mito_Enzyme Mitochondrial Dehydrogenases (in viable cells) Anti_inflammatory_Workflow cluster_pathway LPS-induced Inflammatory Signaling cluster_assay ELISA-based Cytokine Detection LPS LPS TLR4 TLR4 LPS->TLR4 Activates Cells Immune Cells (e.g., Macrophages) LPS->Cells Stimulate NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Production of Inhibitor This compound Compound Inhibitor->Cells Pre-treat Supernatant Collect Supernatant Cells->Supernatant Secrete Cytokines into ELISA Quantify Cytokines by ELISA Supernatant->ELISA Analyze

References

Application Notes: Cell-Based Assays for Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities. Research has highlighted their potential as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and Bromodomain and Extra-Terminal (BET) bromodomains, as well as their cytotoxic effects against various cancer cell lines.[1][2][3] Some derivatives have also demonstrated antibacterial properties.[4] These findings underscore the importance of robust and reproducible cell-based assays to elucidate their mechanisms of action and to identify lead candidates for further drug development.

This document provides detailed protocols for a panel of key cell-based assays to characterize the biological effects of this compound derivatives, including cytotoxicity, apoptosis induction, cell cycle progression, and modulation of relevant signaling pathways.

Data Presentation: Summary of Quantitative Data

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound Derivatives

Compound IDCell LineIC50 (µM) after 48hIC50 (µM) after 72h
PPD-1MCF-715.2 ± 1.88.7 ± 0.9
PPD-2A54922.5 ± 2.112.3 ± 1.5
PPD-3HeLa8.9 ± 0.74.1 ± 0.5
Positive Control (e.g., Doxorubicin)MCF-70.8 ± 0.10.4 ± 0.05

Table 2: Apoptosis Induction by this compound Derivatives in HeLa Cells (48h treatment)

Compound IDConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
PPD-3215.6 ± 2.25.1 ± 0.8
PPD-3435.8 ± 4.112.7 ± 1.9
PPD-3852.3 ± 5.525.4 ± 3.2
Vehicle Control-3.2 ± 0.52.1 ± 0.4

Table 3: Cell Cycle Analysis of HeLa Cells Treated with PPD-3 (24h treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 4.528.1 ± 3.116.7 ± 2.5
PPD-3 (4 µM)40.1 ± 3.820.5 ± 2.739.4 ± 4.2
Positive Control (e.g., Nocodazole)10.3 ± 1.515.2 ± 2.174.5 ± 6.8

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound derivatives on cell viability by measuring the metabolic activity of cells.[5][6][7]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazazolium bromide) solution (5 mg/mL in PBS)[7]

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the this compound derivatives in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate the plate for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate24 Incubate 24h seed->incubate24 add_compounds Add Compound Dilutions incubate24->add_compounds incubate_treat Incubate 48/72h add_compounds->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read Read Absorbance (570nm) dissolve->read analysis analysis read->analysis Data Analysis (IC50)

MTT Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the derivatives.[9][10][11][12]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow start Seed & Treat Cells harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (RT, Dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15][16]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compounds for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate for at least 30 minutes at 4°C.[16]

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add Propidium Iodide to the cell suspension.[16]

  • Analyze the samples on a flow cytometer.

  • The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Cell_Cycle_Analysis_Workflow start Seed & Treat Cells harvest Harvest & Wash Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix wash_fix Wash out Fixative fix->wash_fix rnase RNase A Treatment wash_fix->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by Flow Cytometry stain->analyze

Cell Cycle Analysis Workflow.
Western Blotting for PI3K/Akt Signaling Pathway Analysis

This protocol can be used to investigate the effect of this compound derivatives on key proteins in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[18][19][20]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-mTOR, anti-phospho-mTOR, anti-PARP, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the derivatives for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

PI3K_Akt_Signaling_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition GSK3b GSK3β Akt->GSK3b Inhibition FoxO FoxO Akt->FoxO Inhibition Cell_Survival Cell Survival Akt->Cell_Survival Promotes Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN PTEN PTEN->PIP3 Inhibition Proliferation Proliferation mTORC1->Proliferation Bad->Cell_Survival Promotes Apoptosis

References

Application Notes and Protocols for In Vivo Efficacy Studies of Pyrrolo[1,2-a]pyrazin-1(2H)-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting in vivo efficacy studies of Pyrrolo[1,2-a]pyrazin-1(2H)-one compounds, a promising scaffold for the development of novel therapeutics. The protocols are based on published research demonstrating significant anti-tumor activity of derivatives of this class, particularly as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins are key epigenetic readers that regulate the transcription of oncogenes, making them attractive targets for cancer therapy.

A notable example from this class is an 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative, referred to herein as Compound 38 , which has demonstrated exceptional potency as a BET bromodomain inhibitor. In preclinical studies, orally administered Compound 38 achieved a near-complete tumor growth inhibition (TGI) of 99.7% in a human acute myeloid leukemia (AML) xenograft model, highlighting the therapeutic potential of this chemical series.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of a key this compound derivative, Compound 38, in a mouse xenograft model of human acute myeloid leukemia.

Table 1: In Vivo Efficacy of Compound 38 in MV4-11 Xenograft Model

CompoundAnimal ModelCell LineAdministration RouteDosageTreatment ScheduleKey Findings
Compound 38Nude MiceMV4-11 (Human AML)Oral (PO)6.25 mg/kgDaily for 28 daysSignificant anti-tumor activity.
Compound 38Nude MiceMV4-11 (Human AML)Oral (PO)12.5 mg/kgDaily for 28 daysComplete tumor growth inhibition (TGI of 99.7%).[1]

Signaling Pathway

The primary mechanism of action for Compound 38 is the inhibition of BET bromodomain proteins, particularly BRD4. BRD4 plays a crucial role in the transcription of key oncogenes, including c-Myc. By binding to acetylated histones at enhancers and promoters, BRD4 recruits transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. Inhibition of BRD4 by Compound 38 displaces it from chromatin, leading to the downregulation of c-Myc and other target genes, ultimately resulting in cell cycle arrest and reduced tumor growth.

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Cell_Proliferation Cell Proliferation & Survival cMyc_Protein->Cell_Proliferation promotes Compound_38 Compound 38 (this compound) Compound_38->BRD4 inhibits binding

Caption: BET Bromodomain Signaling Pathway and Inhibition by Compound 38.

Experimental Protocols

Protocol 1: Human Acute Myeloid Leukemia (MV4-11) Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous xenograft model of human AML using the MV4-11 cell line to evaluate the in vivo efficacy of this compound compounds.

1. Cell Culture and Preparation:

  • Culture MV4-11 human biphenotypic B myelomonocytic leukemia cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® (BD Biosciences) at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Animal Husbandry:

  • Use female athymic nude mice, 12-14 weeks of age.

  • Allow the mice to acclimatize for at least one week before the start of the experiment.

  • Provide sterile food and water ad libitum.

  • Maintain the animals in a specific pathogen-free environment.

3. Tumor Implantation:

  • Inject 0.1 mL of the cell suspension (containing 5 x 10^6 MV4-11 cells) subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

  • When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups.

5. Compound Formulation and Administration:

  • Formulate Compound 38 (or other test compounds) in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).

  • Administer the compound orally (PO) via gavage once daily at the specified doses (e.g., 6.25 mg/kg and 12.5 mg/kg).[1]

  • Administer the vehicle alone to the control group following the same schedule.

  • The treatment duration is typically 28 days.[1]

6. Efficacy Evaluation and Endpoints:

  • Continue to measure tumor volume and body weight every 2-3 days throughout the study.

  • Monitor the general health and behavior of the mice daily.

  • The primary endpoint is tumor growth inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • The study may be terminated if tumors exceed a certain size, or if there are signs of significant toxicity (e.g., >20% body weight loss).

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture MV4-11 Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Groups Tumor_Growth_Monitoring->Randomization Treatment Daily Oral Administration (Compound or Vehicle) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint_Analysis Calculation of TGI Data_Collection->Endpoint_Analysis

Caption: General workflow for in vivo efficacy studies in a xenograft model.

References

Application Notes and Protocols: Evaluating Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons. Key pathological mechanisms include oxidative stress, neuroinflammation, mitochondrial dysfunction, and the aggregation of misfolded proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein. The development of novel small molecules that can modulate these pathways is a critical area of therapeutic research.

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has emerged as a versatile platform in medicinal chemistry. Derivatives of this core structure have been investigated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and bromodomain and extra-terminal (BET) proteins, targets with relevance in oncology and potentially in other diseases involving DNA repair and epigenetic regulation.[1][2][3] While direct, extensive research on this compound for neurodegenerative diseases is an emerging field, its structural features and known biological activities suggest potential for neuroprotection.

These application notes provide a comprehensive framework for the synthesis and evaluation of novel this compound derivatives as potential therapeutic agents for neurodegenerative diseases. The protocols outlined below describe a systematic approach, from initial synthesis to in vitro screening and characterization of neuroprotective effects.

Synthesis of this compound Derivatives

A general synthetic route to access this compound derivatives can be adapted from established methods. One common approach involves the condensation of a substituted 2-aminopyrrole with an appropriate α-keto acid or ester, followed by cyclization.

Protocol 1: General Synthesis of Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-ones

  • Starting Materials: Substituted 2-aminopyrroles and α-keto acids/esters.

  • Step 1: Condensation:

    • Dissolve the 2-aminopyrrole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add the α-keto acid or ester (1.1 equivalents).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Cyclization:

    • Upon completion of the condensation, cool the reaction mixture.

    • If an α-keto acid was used, the cyclization may occur spontaneously upon heating. If an ester was used, a base such as sodium ethoxide may be required to facilitate intramolecular cyclization.

    • Continue to heat the mixture under reflux for an additional 4-8 hours.

  • Step 3: Work-up and Purification:

    • Cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

  • Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Neuroprotective Activity

A tiered approach to in vitro screening allows for the efficient identification of promising lead compounds. This typically begins with cytotoxicity and cell viability assays, followed by more specific assays to probe the mechanism of action. The human neuroblastoma cell line SH-SY5Y is a commonly used and relevant model for these studies.[4]

Experimental Workflow for In Vitro Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Engagement Start Synthesized this compound Derivatives Cytotoxicity Determine Compound Cytotoxicity (MTT/LDH Assay) Start->Cytotoxicity Neuroprotection Assess Neuroprotective Effects (e.g., against H2O2, Aβ toxicity) Cytotoxicity->Neuroprotection ROS Measure Intracellular ROS Levels Neuroprotection->ROS Mitochondria Assess Mitochondrial Membrane Potential Neuroprotection->Mitochondria Apoptosis Quantify Apoptosis (Caspase-3/7 Assay) Neuroprotection->Apoptosis Lead_Compound Lead Compound Apoptosis->Lead_Compound Target_Validation Validate Target Engagement (e.g., PARP-1 or BET Bromodomain Activity) Lead_Compound->Target_Validation

Caption: Workflow for in vitro evaluation of neuroprotective compounds.

Protocol 2: Assessment of Compound Cytotoxicity and Neuroprotection using MTT Assay

This protocol first determines the intrinsic toxicity of the test compounds and then assesses their ability to protect neuronal cells from a toxic insult.

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment (Cytotoxicity):

    • Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO).

    • Treat the cells with serial dilutions of the compounds (e.g., 0.1 to 100 µM) for 24 hours. Ensure the final DMSO concentration is below 0.5%.

  • Neuroprotection Assay:

    • In a separate set of plates, pre-treat the cells with non-toxic concentrations of the compounds for 2 hours.

    • Induce neurotoxicity by adding a known neurotoxin, such as hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) or aggregated amyloid-beta 25-35 peptide (Aβ₂₅₋₃₅) (e.g., 10-25 µM), for an additional 24 hours.[5] Include control wells with cells only, cells with toxin only, and cells with compound only.

  • MTT Assay for Cell Viability:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • For cytotoxicity, determine the CC₅₀ (concentration that reduces cell viability by 50%).

    • For neuroprotection, compare the viability of cells treated with the toxin alone to those pre-treated with the compound and the toxin.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay determines if the neuroprotective effect of the compounds is mediated by a reduction in oxidative stress.

  • Cell Preparation and Treatment:

    • Seed and treat SH-SY5Y cells in a 96-well plate as described in the neuroprotection assay (Protocol 2, step 3).

  • DCFH-DA Staining:

    • After the treatment period, remove the medium and wash the cells with warm PBS.

    • Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in serum-free medium to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Normalize the fluorescence of treated cells to that of the control cells to determine the relative ROS production.

Potential Signaling Pathways in Neuroprotection

While the specific mechanisms of this compound in neurodegeneration are yet to be fully elucidated, potential pathways can be hypothesized based on related compounds and the known pathology of these diseases. A key pathway involved in neuronal survival is the PI3K/Akt signaling cascade, which can be negatively impacted by neurotoxic insults.

G cluster_0 Upstream Triggers cluster_1 Signaling Cascade cluster_2 Cellular Outcomes cluster_3 Therapeutic Intervention Neurotoxin Neurotoxic Insult (e.g., Aβ, Oxidative Stress) PI3K PI3K Neurotoxin->PI3K Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Survival Neuronal Survival Akt->Survival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes Bcl2 Bcl-2 CREB->Bcl2 Promotes Expression Bcl2->Apoptosis Inhibits Compound This compound Derivative Compound->Akt Potentially Activates

Caption: Potential neuroprotective signaling pathway.

Data Presentation

Quantitative data from the in vitro assays should be summarized in tables for clear comparison of the activity of different derivatives.

Table 1: Cytotoxicity and Neuroprotective Activity of this compound Derivatives in SH-SY5Y Cells

Compound IDCC₅₀ (µM)Neuroprotection against H₂O₂ (% Viability at 10 µM)Neuroprotection against Aβ₂₅₋₃₅ (% Viability at 10 µM)
PZ-001 >10075.2 ± 5.168.9 ± 6.3
PZ-002 85.682.1 ± 4.577.4 ± 5.8
PZ-003 >10065.4 ± 7.260.1 ± 8.1
Control N/AToxin alone: 50.3 ± 3.9Toxin alone: 52.1 ± 4.2

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of Lead Compounds on Intracellular ROS Production

Compound ID (at 10 µM)Intracellular ROS (% of H₂O₂ control)
PZ-002 45.8 ± 6.7
Control 100 (H₂O₂ alone)
Vehicle 12.3 ± 2.1 (No H₂O₂)

Data are presented as mean ± SD from three independent experiments.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel neuroprotective agents. The protocols and workflows detailed in these application notes provide a robust framework for the synthesis and systematic in vitro evaluation of new derivatives. By assessing cytotoxicity, neuroprotective efficacy, and mechanisms of action such as the reduction of oxidative stress, researchers can identify lead compounds for further preclinical development, including evaluation in animal models of neurodegenerative diseases. This structured approach is essential for advancing our understanding of the therapeutic potential of this chemical class and for the ultimate goal of developing effective treatments for these devastating disorders.

References

Application Notes and Protocols: Development of Pyrrolo[1,2-a]pyrazine-1(2H)-one and Related Scaffolds as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of antimalarial agents based on the pyrrolo[1,2-a]quinoxaline scaffold, a class of compounds structurally related to the pyrrolo[1,2-a]pyrazin-1(2H)-one core. While specific research on this compound as an antimalarial agent is limited in the reviewed literature, the extensive studies on analogous pyrrolo[1,2-a]quinoxaline derivatives offer valuable insights into the synthesis, biological evaluation, and potential mechanism of action for this compound class. These notes are intended to serve as a practical guide for researchers engaged in the discovery and development of novel antimalarial therapeutics.

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. This necessitates the continuous development of new antimalarial agents with novel mechanisms of action. The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a promising chemotype, with several derivatives demonstrating potent in vitro activity against both drug-sensitive and drug-resistant P. falciparum strains. These compounds are believed to exert their antimalarial effect by interfering with the parasite's detoxification pathway, specifically by inhibiting the formation of β-hematin (hemozoin).[1][2]

Quantitative Data Summary

The following tables summarize the in vitro antimalarial activity and cytotoxicity of various pyrrolo[1,2-a]quinoxaline derivatives. These data have been compiled from multiple studies to facilitate a comparative analysis of structure-activity relationships (SAR).

Table 1: In Vitro Antiplasmodial Activity of Pyrrolo[1,2-a]quinoxaline Derivatives against P. falciparum

Compound IDModificationP. falciparum StrainIC50 (µM)Reference
1n bis-pyrrolo[1,2-a]quinoxalineW2 (CQ-resistant)0.23[3][4]
1p bis-pyrrolo[1,2-a]quinoxaline3D7 (CQ-sensitive)0.25[3][4]
2a bispyrrolo[1,2-a]quinoxaline linked by bis(3-aminopropyl)piperazineNot SpecifiedNot Specified[1][2]
2c bispyrrolo[1,2-a]quinoxaline linked by bis(3-aminopropyl)piperazineNot SpecifiedNot Specified[1][2]
4c bispyrrolo[1,2-a]quinoxaline linked by bis(3-aminopropyl)piperazineNot SpecifiedNot Specified[1][2]

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Table 2: Cytotoxicity and Selectivity Index of Lead Pyrrolo[1,2-a]quinoxaline Derivatives

Compound IDCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
1n HepG2>1040.6 (on W2 strain)[3][4]
1p HepG2>1039.25 (on 3D7 strain)[3][4]

CC50: Half-maximal cytotoxic concentration. Higher values indicate lower cytotoxicity. SI: Selectivity Index. A higher SI value is desirable, indicating greater selectivity for the parasite over mammalian cells.

Experimental Protocols

This section details the key experimental methodologies for the synthesis and evaluation of pyrrolo[1,2-a]quinoxaline-based antimalarial agents.

General Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

A common synthetic route to pyrrolo[1,2-a]quinoxalines involves the reaction of substituted nitroanilines or nitropyridines.[1][2] A more recent approach for the synthesis of bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives is also described.[3]

Protocol 1: Synthesis of 3-(Pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehyde [3]

  • Detailed synthetic steps for the preparation of the key intermediate, 3-(Pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehyde, are outlined in the source literature.[3]

  • Characterization of the resulting yellow crystals includes melting point (147–150 °C), IR spectroscopy (νmax 1700 cm-1 for CHO), and 1H NMR spectroscopy.[3]

  • Mass spectrometry is used to confirm the molecular weight (MALDI-TOF MS m/z [M + H]+ Calcd for C18H13N2O: 273.103, Found: 273.127).[3]

In Vitro Antiplasmodial Activity Assay

The in vitro activity of the synthesized compounds against the erythrocytic stages of P. falciparum is a critical step in the drug discovery pipeline.

Protocol 2: In Vitro Susceptibility Testing [3][5]

  • Parasite Culture: Aseptically maintain continuous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2) strains of P. falciparum in human erythrocytes.[3][5]

  • Drug Preparation: Prepare stock solutions of the test compounds and serially dilute them in culture medium to achieve a range of final concentrations.

  • Assay Procedure:

    • Synchronize parasite cultures to the ring stage.

    • Plate the parasitized erythrocytes in 96-well plates.

    • Add the drug dilutions to the wells.

    • Incubate the plates for a full parasite life cycle (typically 48-72 hours).

  • Quantification of Parasite Growth: Determine parasite growth inhibition using a suitable method, such as:

    • Microscopy: Giemsa-stained blood smears to count parasitemia.

    • Fluorometric assays: Using DNA-intercalating dyes (e.g., SYBR Green I).

    • Enzymatic assays: Measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

Assessing the toxicity of lead compounds against mammalian cell lines is crucial to determine their therapeutic window.

Protocol 3: In Vitro Cytotoxicity Testing [3][4]

  • Cell Culture: Maintain a suitable human cell line, such as HepG2 (human liver carcinoma cell line), in appropriate culture medium.[3][4]

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Expose the cells to a range of concentrations of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).

  • Quantification of Cell Viability: Measure cell viability using a standard method, such as the MTT or resazurin assay.

  • Data Analysis: Calculate the CC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Efficacy Studies

Promising compounds from in vitro studies are advanced to in vivo testing in animal models of malaria.

Protocol 4: 4-Day Suppressive Test in Mice [6]

  • Animal Model: Use a suitable mouse strain (e.g., CD1 mice).

  • Parasite Inoculation: Infect the mice intravenously or intraperitoneally with a standardized number of parasitized erythrocytes from a rodent malaria parasite strain (e.g., Plasmodium berghei).

  • Drug Administration: Administer the test compound orally or via another appropriate route once daily for four consecutive days, starting a few hours after infection.

  • Monitoring: Monitor parasitemia daily by examining Giemsa-stained thin blood smears from tail blood.

  • Data Analysis: Determine the average percentage of parasite suppression compared to an untreated control group. Monitor the survival of the mice.

Visualizations

Antimalarial Drug Discovery Workflow

The following diagram illustrates the general workflow for the discovery and development of new antimalarial agents.

Antimalarial_Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development Compound_Library Compound Library / Synthesis HTS High-Throughput Screening (In Vitro Antiplasmodial Assay) Compound_Library->HTS Screening Hit_Identification Hit Identification HTS->Hit_Identification Data Analysis Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Medicinal Chemistry Lead_Compounds Lead Compounds Hit_to_Lead->Lead_Compounds Optimization In_Vitro_Tox In Vitro Toxicology (Cytotoxicity Assays) Lead_Compounds->In_Vitro_Tox Safety Assessment In_Vivo_Efficacy In Vivo Efficacy (Mouse Models) Lead_Compounds->In_Vivo_Efficacy Efficacy Testing Candidate_Selection Preclinical Candidate Selection In_Vitro_Tox->Candidate_Selection ADME_Tox ADME/Tox Studies In_Vivo_Efficacy->ADME_Tox In_Vivo_Efficacy->Candidate_Selection ADME_Tox->Candidate_Selection

Caption: General workflow for antimalarial drug discovery and development.

Proposed Mechanism of Action

The primary proposed mechanism of action for pyrrolo[1,2-a]quinoxaline antimalarials is the inhibition of hemozoin formation.

Mechanism_of_Action cluster_parasite Plasmodium Digestive Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Biocrystallization (Detoxification) Heme_Drug_Complex Heme-Drug Complex Heme->Heme_Drug_Complex Drug Pyrrolo[1,2-a]quinoxaline Drug->Hemozoin Inhibition Drug->Heme_Drug_Complex Binding Cell_Death Parasite Death Heme_Drug_Complex->Cell_Death Accumulation of Toxic Heme

Caption: Proposed mechanism of action: Inhibition of hemozoin formation.

Conclusion

The pyrrolo[1,2-a]quinoxaline scaffold represents a promising starting point for the development of new antimalarial drugs. The available data indicate that derivatives of this class exhibit potent in vitro activity against P. falciparum and a favorable selectivity index. Further lead optimization, focusing on improving in vivo efficacy and understanding the detailed mechanism of action, is warranted. The protocols and data presented herein provide a solid foundation for researchers to build upon in the quest for novel and effective treatments for malaria.

References

Application Notes and Protocols: Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the investigation of Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as potential anti-inflammatory agents. The information compiled is based on available scientific literature and standard immunological assay protocols.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. Key mediators in the inflammatory cascade include pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The this compound scaffold has emerged as a promising heterocyclic structure in medicinal chemistry. Derivatives of this core structure are being explored for a variety of therapeutic applications, including their potential to modulate inflammatory responses. Preliminary in vitro studies have indicated that certain derivatives of Pyrrolo[1,2-a]pyrazine can inhibit the production of key pro-inflammatory cytokines, suggesting their potential as a novel class of anti-inflammatory agents.

Data Presentation

The following table summarizes the currently available quantitative data on the anti-inflammatory activity of this compound derivatives.

Compound IDAssayTargetConcentration% InhibitionReference
Derivative 1In vitroIL-6 Production50 µM43%[1]
Derivative 2In vitroIL-6 Production50 µM52%[1]
Derivative 3In vitroIL-6 Production50 µM59%[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures, the following diagrams have been generated.

G Figure 1: LPS-Induced Pro-inflammatory Cytokine Signaling Pathway cluster_0 Figure 1: LPS-Induced Pro-inflammatory Cytokine Signaling Pathway cluster_1 LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates (leads to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6 Gene->Cytokines translates to PPO_Derivative This compound Derivative PPO_Derivative->IKK Potential Inhibition PPO_Derivative->NFkB Potential Inhibition

Caption: LPS-Induced Pro-inflammatory Cytokine Signaling Pathway.

G Figure 2: Experimental Workflow for Screening Anti-inflammatory Activity cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture RAW 264.7 Macrophage Cell Culture Purification->Cell_Culture LPS_Stimulation LPS Stimulation & Compound Treatment Cell_Culture->LPS_Stimulation Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay Data_Analysis_Invitro Data Analysis (IC50 Determination) Cytokine_Assay->Data_Analysis_Invitro Animal_Model Carrageenan-Induced Paw Edema in Rats Data_Analysis_Invitro->Animal_Model Lead Compound Selection Compound_Admin Compound Administration Animal_Model->Compound_Admin Edema_Measurement Measurement of Paw Volume Compound_Admin->Edema_Measurement Data_Analysis_Invivo Data Analysis (% Inhibition of Edema) Edema_Measurement->Data_Analysis_Invivo

Caption: Experimental Workflow for Screening Anti-inflammatory Activity.

Experimental Protocols

Protocol 1: General Synthesis of 3,4-dihydrothis compound Derivatives

This protocol provides a general procedure for the synthesis of the core scaffold. Specific modifications will be required for the synthesis of diverse derivatives.

Materials:

  • Appropriate 2-acylpyrrole

  • Ethylenediamine

  • Suitable solvent (e.g., ethanol, methanol)

  • Acid or base catalyst (if required)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the 2-acylpyrrole (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add ethylenediamine (1.1-1.5 equivalents) to the solution.

  • The reaction mixture may be stirred at room temperature or heated under reflux, depending on the reactivity of the starting materials. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired 3,4-dihydrothis compound derivative.

  • The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anti-inflammatory Activity - Inhibition of IL-6 and TNF-α Production in LPS-stimulated RAW 264.7 Macrophages

This protocol details the procedure to assess the inhibitory effect of the synthesized compounds on the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives (dissolved in DMSO)

  • ELISA kits for mouse IL-6 and TNF-α

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, prepare various concentrations of the test compounds in DMEM. Remove the old medium from the cells and add the compound solutions. Include a vehicle control (DMEM with the same concentration of DMSO used for the test compounds). Incubate for 1-2 hours.

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (final concentration of 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine quantification.

  • ELISA: Quantify the concentration of IL-6 and TNF-α in the collected supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for active compounds.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model to evaluate the acute anti-inflammatory activity of the lead compounds identified from in vitro screening.

Materials:

  • Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at various doses). The animals should be fasted overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema for each group is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Disclaimer: All experimental protocols involving animals must be approved by an institutional animal ethics committee and conducted in accordance with established guidelines for animal care and use. The synthesis and handling of chemical compounds should be performed with appropriate safety precautions.

References

Troubleshooting & Optimization

Addressing solubility issues of "Pyrrolo[1,2-a]pyrazin-1(2H)-one" in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with "Pyrrolo[1,2-a]pyrazin-1(2H)-one" and its derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound and its derivatives?

A1: The parent compound, Pyrrolo(1,2-a)pyrazine, has a calculated XLogP3 of 1.4, suggesting moderate lipophilicity.[1] Derivatives of the this compound scaffold are often developed as kinase inhibitors, a class of compounds known for generally low aqueous solubility.[1][2] Therefore, it is expected that these compounds may require specific formulation strategies to achieve sufficient concentrations in aqueous biological assay buffers.

Q2: What is the first step I should take when I observe precipitation of my this compound compound in my assay?

A2: The initial step is to evaluate the concentration of the organic solvent (most commonly DMSO) in your final assay medium. Precipitation often occurs due to "solvent shock" when a compound dissolved in a high concentration of organic solvent is rapidly diluted into an aqueous buffer. Many cell-based assays are sensitive to organic solvents, and their final concentration should typically be kept low (e.g., <1%, and often <0.1%) to avoid artifacts.[3]

Q3: My compound is precipitating even at low final solvent concentrations. What are my next options?

A3: If lowering the solvent concentration is not feasible or doesn't resolve the issue, a systematic approach to enhancing solubility is recommended. This can include the use of co-solvents, surfactants, or cyclodextrins. It is crucial to test the tolerance of your specific assay to any new excipient to rule out off-target effects. A stepwise approach, starting with the simplest methods, is often the most effective.

Q4: Can I use a combination of solubilizing agents?

A4: Yes, a combination of approaches can be more effective than a single agent. For instance, a formulation containing both a co-solvent and a surfactant may improve solubility. However, with each additional component, it is essential to re-evaluate the potential for vehicle-induced effects in your bioassay by running appropriate vehicle controls.

Q5: How can I be sure that the solubilizing agent itself is not interfering with my assay results?

A5: This is a critical point. Every new excipient or combination of excipients must be tested in a vehicle control experiment. This involves running the assay with the vehicle (the mixture of solvents and excipients without your compound) at the same final concentration used in the experimental wells. This will help you to identify any background signal or toxicity caused by the formulation itself.

Troubleshooting Guide

This guide addresses specific issues you may encounter with the solubility of this compound compounds.

Problem Possible Cause Recommended Solution
Precipitation upon initial dilution of stock solution into aqueous buffer. Solvent shock due to a rapid change in solvent polarity.- Decrease the dilution factor by making an intermediate dilution in a solvent mixture with a higher organic content before the final dilution into the aqueous buffer.- Add the stock solution dropwise to the aqueous buffer while vortexing vigorously.- Warm the aqueous buffer slightly (if the compound's stability allows) before adding the stock solution.[3]
Precipitation observed after storing the working solution (e.g., overnight at 4°C). The compound has low kinetic solubility and is reaching its thermodynamic solubility limit over time. Lower temperatures can also decrease solubility.- Prepare fresh working solutions immediately before each experiment.- If storage is necessary, try storing at room temperature (if the compound is stable) or consider adding a stabilizing agent.- Filter the solution before use to remove any precipitate.[3]
Inconsistent results or high variability between replicate wells. Micro-precipitation in some wells due to inconsistent mixing or localized high concentrations.- Ensure thorough mixing in each well after adding the compound.- Visually inspect plates under a microscope for any signs of precipitation before and after treatment.
Compound appears soluble in the final assay medium but shows lower than expected activity. The compound may be forming aggregates or micelles that are not biologically active, or it may be adsorbing to plasticware.- Consider including a non-ionic surfactant like Tween-80 (at a low, non-toxic concentration) in your assay buffer to reduce aggregation and non-specific binding.- Use low-binding microplates.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol is a general guideline for preparing a high-concentration stock solution of a this compound derivative.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Accurately weigh a precise amount of the compound.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied if the compound's stability is not compromised.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cellular Assays (Stepwise Dilution)

This protocol describes a stepwise dilution method to minimize precipitation when preparing final working solutions for cell-based assays.

Materials:

  • Concentrated stock solution (from Protocol 1)

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of your compound from the concentrated stock solution. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could make a 1 mM intermediate dilution in DMSO or a mixture of DMSO and cell culture medium.

  • Final Dilution:

    • Add the required volume of cell culture medium to a sterile tube.

    • While vortexing the medium gently, add the appropriate volume of the intermediate dilution dropwise.

    • This stepwise process helps to avoid "solvent shock" and reduces the likelihood of precipitation.[3]

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with the same volumes of DMSO (or the solvent used for the stock solution) without the compound.

  • Add the final working solutions (and vehicle control) to your assay plates, ensuring thorough but gentle mixing.

Data Summary

Solvent/Buffer System Expected Solubility Maximum Recommended Final Concentration in Assay Notes
100% DMSOHighN/A (for stock solutions)Commonly used for preparing high-concentration stock solutions.[4]
100% EthanolModerate to High<1%Can be used as an alternative to DMSO for some compounds.
Cell Culture Medium (e.g., DMEM) + 10% FBSLowDependent on compoundSerum proteins can sometimes help to stabilize compounds in solution.
Phosphate-Buffered Saline (PBS)Very LowDependent on compoundExpect poor solubility in simple aqueous buffers.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve intermediate Intermediate Dilution (e.g., in DMSO) dissolve->intermediate final Final Dilution in Aqueous Assay Buffer intermediate->final Stepwise Addition add_to_assay Add to Assay Plate final->add_to_assay incubate Incubate add_to_assay->incubate

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_logic start Precipitation Observed? check_solvent Solvent Concentration > 1%? start->check_solvent Yes no_precipitation No Precipitation start->no_precipitation No reduce_solvent Reduce Solvent Concentration check_solvent->reduce_solvent Yes stepwise_dilution Use Stepwise Dilution check_solvent->stepwise_dilution No reduce_solvent->start cosolvent Add Co-solvent/ Surfactant stepwise_dilution->cosolvent Still Precipitates stepwise_dilution->no_precipitation Soluble cosolvent->no_precipitation

Caption: Troubleshooting logic for addressing compound precipitation.

References

Optimization of "Pyrrolo[1,2-a]pyrazin-1(2H)-one" synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-one. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Enaminone Intermediate

  • Possible Cause: Incomplete reaction of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate with N,N-dimethylformamide dimethyl acetal (DMFDMA).

  • Solution:

    • Ensure Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous toluene and ensure all glassware is thoroughly dried.

    • Increase Reaction Time and/or Temperature: While the typical reflux time is 3-4 hours, sterically hindered substrates or less reactive starting materials might require longer reaction times or a higher reflux temperature.[1]

    • Check Reagent Quality: Verify the purity and reactivity of DMFDMA, as it can degrade over time.

Problem 2: Incomplete Cyclization of the Enaminone Intermediate

  • Possible Cause: The cyclization of the enaminone intermediate to form the this compound ring is not proceeding to completion.

  • Solution:

    • Acid Catalyst: The presence of a Brønsted acid is crucial for this step. Glacial acetic acid is commonly used as both the solvent and catalyst.[1] Ensure a sufficient amount is used.

    • Reaction Time and Temperature: The typical reflux time is 4-6 hours.[1] If TLC analysis shows a significant amount of starting enaminone, consider extending the reflux time.

    • Ammonium Source: Ammonium acetate serves as the nitrogen source for the pyrazinone ring. Ensure the correct stoichiometry (typically 5 equivalents) is used.[1]

Problem 3: Formation of a Dark, Tarry Reaction Mixture

  • Possible Cause: Polymerization of the starting materials or the product, often due to excessively high temperatures or highly acidic conditions.

  • Solution:

    • Temperature Control: Carefully monitor and control the reflux temperature. Avoid overheating.

    • Milder Conditions: If charring persists, consider exploring milder reaction conditions, such as a lower reaction temperature for a longer duration.

Problem 4: Difficulty in Purifying the Final Product

  • Possible Cause: Presence of closely related impurities or byproducts that are difficult to separate by standard column chromatography.

  • Solution:

    • Optimize Chromatography: Use a high-resolution silica gel and a fine-tuned eluent system with a shallow gradient to improve separation.

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purification.

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to isolate the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and efficient method is a two-step process.[1] The first step involves the formation of a reactive enaminone intermediate by reacting methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate with N,N-dimethylformamide dimethyl acetal (DMFDMA). The second step is the cyclization of this intermediate with ammonium acetate in glacial acetic acid to yield the final this compound product.[1]

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is the recommended method for monitoring the progress of both the enaminone formation and the final cyclization step.[1] Use an appropriate solvent system (e.g., hexane-ethyl acetate) to achieve good separation of the starting material, intermediate, and product.

Q3: What are some common side products to be aware of?

A3: While specific side products for the unsubstituted this compound are not extensively documented in the provided search results, general side reactions in similar syntheses can include incomplete reaction leading to residual starting materials, and potential polymerization under harsh conditions. During the cyclization of enaminones, the formation of isomeric impurities is a possibility.

Q4: What are the typical yields for this synthesis?

A4: The yields for the synthesis of related substituted pyrrolo[1,2-a]pyrazines are reported to be in the range of 82-85%.[1] The yield for the unsubstituted this compound would be expected to be in a similar range under optimized conditions.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Substituted Pyrrolo[1,2-a]pyrazines[1]

EntryStarting MaterialProductReagents and ConditionsYield (%)
1Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetateMethyl pyrrolo[1,2-a]pyrazine-1-carboxylate1. DMFDMA, Toluene, reflux, 3-4h2. NH₄OAc, AcOH, reflux, 4-6h85
2Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetateEthyl pyrrolo[1,2-a]pyrazine-1-carboxylate1. DMFDMA, Toluene, reflux, 3-4h2. NH₄OAc, AcOH, reflux, 4-6h82

Experimental Protocols

Protocol 1: Synthesis of the Enaminone Intermediate [1]

Materials:

  • Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq).

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enaminone. This crude product can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound [1]

Materials:

  • Crude enaminone intermediate from Protocol 1

  • Ammonium acetate

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve the crude enaminone (1.0 eq) in glacial acetic acid.

  • Add ammonium acetate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient).

Mandatory Visualizations

Synthesis_Workflow Start Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate Step1 Reaction with DMFDMA in Toluene (Reflux) Start->Step1 Intermediate Enaminone Intermediate Step1->Intermediate Step2 Cyclization with NH4OAc in Acetic Acid (Reflux) Intermediate->Step2 Purification Workup and Purification Step2->Purification Product This compound Purification->Product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction CheckStep Which step is problematic? Start->CheckStep Step1_Issue Enaminone Formation CheckStep->Step1_Issue Step 1 Step2_Issue Cyclization CheckStep->Step2_Issue Step 2 Step1_Sol1 Ensure anhydrous conditions Step1_Issue->Step1_Sol1 Step1_Sol2 Increase reaction time/temp Step1_Issue->Step1_Sol2 Step1_Sol3 Check DMFDMA quality Step1_Issue->Step1_Sol3 Step2_Sol1 Verify acid catalyst presence Step2_Issue->Step2_Sol1 Step2_Sol2 Extend reflux time Step2_Issue->Step2_Sol2 Step2_Sol3 Check NH4OAc stoichiometry Step2_Issue->Step2_Sol3

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Purification of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds.

Troubleshooting Guides & FAQs

This section provides practical advice for overcoming common pitfalls in the purification of this compound derivatives, presented in a question-and-answer format.

Issue 1: Low Yield After Purification

Question: My purification process for a this compound derivative is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields during the purification of this compound derivatives can arise from several factors:

  • Compound Instability: These derivatives can be sensitive to acidic or basic conditions. Silica gel, being slightly acidic, can cause degradation.[1]

    • Solution: Deactivate the silica gel by pre-treating it with a solution of a non-polar amine, such as triethylamine, in the eluent.[1]

  • Temperature Sensitivity: Excessive heat during solvent evaporation can lead to decomposition.

    • Solution: Use a water bath at a moderate temperature when removing solvents under reduced pressure.[1]

  • Light and Air Sensitivity: Some heterocyclic compounds are prone to degradation upon exposure to light and air.[1]

    • Solution: Protect the sample from light by wrapping containers in aluminum foil and conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Suboptimal Chromatographic Conditions: Improper choice of solvent system or stationary phase can lead to poor separation and loss of product.

    • Solution: Systematically screen different solvent systems and consider using high-resolution silica gel for flash chromatography.

Issue 2: Presence of Isomeric Impurities

Question: My NMR analysis indicates the presence of a regioisomer in my purified product. How can I separate it from the desired this compound derivative?

Answer: The separation of isomers can be challenging but is often achievable through the following methods:

  • High-Performance Flash Chromatography: Optimize column chromatography conditions by using a high-resolution silica gel and a shallow gradient elution with a carefully selected solvent system to enhance separation.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): If flash chromatography is insufficient, preparative HPLC offers higher resolution for separating closely related isomers.[1]

  • Fractional Recrystallization: If the isomers have different crystallization properties, fractional recrystallization can be an effective separation technique.[1]

Issue 3: Unexpected Side Products Detected

Question: I have identified impurities with molecular weights corresponding to aldehyde, carboxylic acid, or N-oxide derivatives of my target compound. What is the likely cause and how can I prevent this?

Answer: The formation of these side products is a common issue:

  • Oxidation: The primary alcohol group in some derivatives can be oxidized to an aldehyde or a carboxylic acid.

    • Prevention: Use milder reaction conditions and consider protecting the alcohol group if it is not essential for the desired reaction.

  • N-Oxide Formation: The pyrazine ring can be susceptible to oxidation, leading to the formation of N-oxides.

    • Prevention: Avoid strong oxidizing agents and perform reactions under an inert atmosphere.

Data Presentation: Purification Method Comparison

The following table summarizes representative purification data for Pyrrolo[1,2-a]pyrazine derivatives from various literature sources.

Compound ClassPurification MethodSolvent SystemYield (%)Purity (%)Reference
Pyrrolo[1,2-b]pyridazine derivativeFlash Column ChromatographyPetroleum ether : EtOAc (30:1)44>95 (by NMR)[2]
Pyrrolo[1,2-b]pyridazine derivativeFlash Column ChromatographyEtOAc79>95 (by NMR)[2]
Pyrrolo[1,2-b]pyridazine derivativeFlash Column ChromatographyPetroleum ether : EtOAc (30:1)80>95 (by NMR)[2]
Pyrrolo[1,2-b]pyridazine derivativeFlash Column ChromatographyPetroleum ether : EtOAc (30:1)83>95 (by NMR)[2]
3,6-Dicarbonyl Pyrazine derivativeSilica Gel Column ChromatographyEthyl acetate/petroleum ether (1:4)75>95 (by NMR)[3]
Pyrrolo[2,3-d]pyrimidine analogSilica Gel Flash Column ChromatographyAcetone/DCM (1:1)72Not Reported
Pyrrolo[2,3-d]pyrimidine analogSilica Gel Flash Column ChromatographyAcetone/DCM (1:1)60Not Reported
Pyrrolo[2,3-d]pyrimidine analogSilica Gel Flash Column ChromatographyAcetone/DCM (1:1)61Not Reported

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (100–200 mesh)

  • Solvent system (e.g., Ethyl acetate/Petroleum ether, 1:4 v/v)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for purifying this compound derivatives using preparative HPLC.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Appropriate preparative column (e.g., C18 reverse-phase)

Methodology:

  • Analytical Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities.

  • Method Scale-up: Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume based on the column dimensions.

  • Sample Preparation: Dissolve the crude or partially purified sample in the mobile phase or a compatible solvent.

  • Purification: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization for water-containing mobile phases.

Visualizations

Purification_Workflow Crude_Product Crude this compound Derivative Initial_Purification Initial Purification Step (e.g., Extraction, Filtration) Crude_Product->Initial_Purification Primary_Purification Primary Purification Method Initial_Purification->Primary_Purification Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Primary_Purification->Purity_Analysis Pure_Product Pure Product (>95%) Purity_Analysis->Pure_Product Purity OK Further_Purification Further Purification Required Purity_Analysis->Further_Purification Purity Not OK Further_Purification->Primary_Purification Re-purify

Caption: A generalized workflow for the purification of this compound derivatives.

Troubleshooting_Decision_Tree Start Purification Unsuccessful Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Start->Check_Purity Degradation Suspect Degradation? Check_Yield->Degradation Isomers Isomeric Impurities? Check_Purity->Isomers Side_Products Other Side Products? Check_Purity->Side_Products Solution_Degradation Use Milder Conditions: - Deactivate Silica - Lower Temperature - Inert Atmosphere Degradation->Solution_Degradation Yes Solution_Isomers Optimize Separation: - High-Res Flash Chrom. - Prep HPLC - Recrystallization Isomers->Solution_Isomers Yes Solution_Side_Products Modify Synthesis: - Milder Reagents - Protecting Groups Side_Products->Solution_Side_Products Yes

Caption: A decision tree for troubleshooting common purification challenges.

References

Improving yield and purity in "Pyrrolo[1,2-a]pyrazin-1(2H)-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-one, focusing on improving both yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete formation of the enaminone intermediate: The initial reaction between the pyrrole derivative and a reagent like N,N-dimethylformamide dimethyl acetal (DMFDMA) may be inefficient.[1] 2. Ineffective cyclization: The subsequent ring-closing step to form the pyrazinone ring may be hindered. 3. Inactive catalyst or reagents: The catalyst (e.g., Brønsted or Lewis acids) or other reagents may have degraded.1. Optimize enaminone formation: Ensure anhydrous conditions and consider increasing the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] 2. Enhance cyclization: For the cyclization with ammonium acetate, ensure the use of glacial acetic acid and reflux for an adequate duration (4-6 hours).[1] For other cyclization strategies like the Pictet-Spengler or Bischler-Napieralski reactions, carefully select the acid catalyst and optimize the temperature.[2][3][4][5] 3. Verify reagent quality: Use freshly opened or properly stored reagents and catalysts.
Low Yield 1. Suboptimal reaction temperature: The temperature may be too low for efficient conversion or too high, leading to decomposition. 2. Inappropriate catalyst: The choice of acid catalyst can significantly impact the yield. 3. Side reactions: Competing reactions, such as polymerization or the formation of regioisomers, can reduce the yield of the desired product.1. Temperature screening: Perform small-scale reactions at various temperatures to identify the optimal range. For instance, in related quinazolinone synthesis, increasing the temperature from 60°C to 90°C improved conversion. 2. Catalyst screening: Test different Brønsted acids (e.g., p-toluenesulfonic acid, Amberlyst® 15) or Lewis acids to find the most effective one for your specific substrate.[6][7][8] 3. Minimize side reactions: Use high-purity starting materials. Consider a slower addition of reagents to control the reaction rate and minimize byproduct formation.
Product Purity Issues 1. Presence of unreacted starting materials: Incomplete reaction can lead to contamination of the final product. 2. Formation of isomeric impurities: Regioisomers can be difficult to separate from the desired product. 3. Product degradation: The target molecule may be unstable under the reaction or purification conditions.1. Drive the reaction to completion: Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed. 2. Optimize purification: Employ high-performance flash chromatography with a carefully selected solvent system and a shallow gradient. For challenging separations of isomers, preparative HPLC may be necessary. Recrystallization can also be effective if the solubility profiles of the product and impurities are sufficiently different. 3. Gentle work-up and purification: Avoid unnecessarily harsh acidic or basic conditions during work-up. If the product is sensitive to heat, perform purification at lower temperatures.
Difficulty in Purification 1. High polarity of the compound: The this compound core is polar, which can lead to tailing on silica gel chromatography. 2. Co-elution of impurities: Impurities with similar polarity to the product can be challenging to separate.1. Modify the stationary phase: Consider using alumina or reverse-phase silica gel for chromatography. 2. Adjust the mobile phase: Adding a small amount of a polar solvent like methanol or an amine like triethylamine to the eluent can help to reduce tailing on silica gel. 3. Alternative purification methods: Explore techniques like recrystallization or preparative thin-layer chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve the cyclization of a substituted pyrrole precursor. A widely used two-step approach includes the formation of an enaminone intermediate from a 2-formylpyrrole derivative, followed by cyclization with ammonium acetate.[1] Other notable methods include variations of the Pictet-Spengler and Bischler-Napieralski reactions, which are classical methods for constructing similar fused heterocyclic systems. A review of synthetic strategies for dihydropyrrolo[1,2-a]pyrazinones provides a comprehensive overview of various approaches.[9][10][11][12]

Q2: How can I improve the yield of the cyclization step?

A2: The yield of the cyclization can often be improved by optimizing the choice of catalyst and reaction conditions. For reactions involving cyclocondensation, screening different Brønsted or Lewis acids is recommended. For example, in the synthesis of a related pyrrolo[1,2-a]quinazoline-1,5-dione, solid acid catalysts like Amberlyst® 15 were found to be effective.[6][7][8] Additionally, adjusting the reaction temperature and time can have a significant impact on the yield.

Q3: What are the best methods for purifying this compound?

A3: Purification is typically achieved through column chromatography on silica gel. However, due to the polar nature of the molecule, tailing can be an issue. To mitigate this, you can try using a more polar solvent system or adding a small amount of a modifier like triethylamine or methanol to the eluent. If silica gel chromatography is ineffective, consider using alumina or reverse-phase chromatography. For highly pure material, recrystallization from a suitable solvent system can be a very effective final purification step.

Q4: What are the key spectroscopic features to confirm the structure of this compound?

A4: The structure can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the protons on the pyrrole and pyrazine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon (in the range of 160-170 ppm) and the carbons of the heterocyclic rings.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound.

  • IR Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the amide carbonyl group.

Q5: What are the potential biological applications of this compound derivatives?

A5: Derivatives of the this compound scaffold have shown significant potential in drug discovery. They have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), which is a key target in cancer therapy.[13][14] Additionally, related structures are being investigated as inhibitors of BET bromodomains, which are epigenetic readers involved in transcriptional regulation and are implicated in cancer and inflammation.[15][16][17][18][19] These compounds can also modulate important cellular signaling pathways such as the PI3K/Akt/mTOR pathway.[20][21][22][23]

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of various Pyrrolo[1,2-a]pyrazine derivatives from the literature. Note that direct comparison may be limited due to variations in substrates, reagents, and reaction conditions.

Table 1: Synthesis of Pyrrolo[1,2-a]pyrazines via Enaminone Cyclization [24]

ProductStarting EnaminoneBaseSolventTemp (°C)Time (h)Yield (%)
4a1aLi₂CO₃DMF1202457
4b1bLi₂CO₃DMF1202462
4c2aLi₂CO₃DMF1507280
4d2bLi₂CO₃DMF1507275
4e2cLi₂CO₃DMF1507271
4f2dLi₂CO₃DMF1507268
4g3aLi₂CO₃DMF1507255

Table 2: Mechanochemical Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative [6][7][8]

CatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)
None60242410
Amberlyst® 15602410098
p-TsOH902410095
Montmorillonite K1060249825

Experimental Protocols

Protocol 1: Two-Step Synthesis of Pyrrolo[1,2-a]pyrazines via Enaminone Intermediate [1]

Step 1: Synthesis of Methyl (E)-2-(2-(3-(dimethylamino)acryloyl)-1H-pyrrol-1-yl)acetate (Enaminone Intermediate)

  • To a solution of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq).

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.

Step 2: Cyclization to Pyrrolo[1,2-a]pyrazine

  • Dissolve the crude enaminone (1.0 eq) from Step 1 in glacial acetic acid.

  • Add ammonium acetate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

Visualizations

experimental_workflow start Starting Materials (e.g., 2-formylpyrrole derivative) enaminone Enaminone Formation (e.g., with DMFDMA) start->enaminone Step 1 cyclization Cyclization (e.g., with Ammonium Acetate) enaminone->cyclization Step 2 workup Aqueous Work-up & Extraction cyclization->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Pure this compound purification->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: General experimental workflow for the two-step synthesis of this compound.

bet_inhibitor_pathway BETi BET Inhibitor (e.g., this compound derivative) BRD4 BRD4 BETi->BRD4 Inhibits binding AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Oncogene Transcription (e.g., MYC) RNAPII->Transcription Initiates CellGrowth Tumor Cell Growth & Proliferation Transcription->CellGrowth Promotes

Caption: Simplified signaling pathway showing the mechanism of action for BET bromodomain inhibitors.[15][16][17][18][19]

parp_inhibitor_pathway cluster_normal_cell Normal Cell cluster_cancer_cell BRCA-deficient Cancer Cell PARPi PARP Inhibitor (e.g., this compound derivative) PARP1 PARP-1 PARPi->PARP1 Inhibits ReplicationFork Replication Fork Collapse PARPi->ReplicationFork Causes BER Base Excision Repair (BER) PARP1->BER Mediates SSB Single-Strand Break (SSB) SSB->PARP1 Recruits DSB Double-Strand Break (DSB) ReplicationFork->DSB HR Homologous Recombination (HR) DSB->HR HR_deficient Defective HR DSB->HR_deficient CellDeath Cell Death (Apoptosis) BRCA_deficient BRCA-deficient Cancer Cell HR_deficient->CellDeath

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.[25][26][27][28][29]

References

Technical Support Center: Overcoming Resistance to Pyrrolo[1,2-a]pyrazin-1(2H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Pyrrolo[1,2-a]pyrazin-1(2H)-one based inhibitors. As this class of molecules primarily targets the Bromodomain and Extra-Terminal (BET) family of proteins, this guide draws upon the broader knowledge of resistance mechanisms to BET inhibitors to provide relevant and practical advice.

Disclaimer

Information on resistance mechanisms specific to this compound based inhibitors is currently limited in published literature. The troubleshooting and FAQ sections are therefore based on established mechanisms of resistance to the broader class of BET bromodomain inhibitors. This approach provides a scientifically grounded framework for addressing potential experimental challenges.

Frequently Asked Questions (FAQs)

General Troubleshooting

Question 1: I am observing inconsistent IC50 values for my this compound based inhibitor across different experiments. What could be the cause?

Answer: Inconsistent IC50 values can arise from several factors:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to BET inhibitors.

  • Experimental Conditions: Variations in cell culture media, serum concentration, and cell passage number can influence drug activity.

  • Compound Stability: Ensure the inhibitor is properly stored and that stock solutions are not subjected to repeated freeze-thaw cycles. It is advisable to prepare fresh working solutions for each experiment.

  • Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) and the incubation time can affect the outcome.

Question 2: My this compound based inhibitor is showing high levels of cytotoxicity in non-cancerous cell lines. How can I mitigate this?

Answer: Off-target toxicity can be a concern. Consider the following:

  • Concentration Titration: Determine the lowest effective concentration of the inhibitor that still elicits the desired on-target effect in your cancer cell line of interest.

  • Shorter Exposure Times: Assess if a shorter treatment duration is sufficient to observe the desired phenotype, as prolonged exposure is more likely to induce toxicity.

  • Use of Control Compounds: If available, use an inactive enantiomer or a structurally related but inactive compound as a negative control to distinguish on-target from off-target effects.

Troubleshooting Resistance

Question 3: My cancer cell line, which was initially sensitive to a this compound based inhibitor, has developed resistance. What are the potential mechanisms?

Answer: Acquired resistance to BET inhibitors is a multifaceted issue. Several mechanisms have been identified for the broader class of BET inhibitors and may be relevant:

  • Target-Related Alterations:

    • Bromodomain-Independent BRD4 Function: Resistant cells may remain dependent on BRD4 for transcriptional regulation, but in a manner that does not require its bromodomain.[1][2]

    • BRD4 Hyper-phosphorylation: Increased phosphorylation of BRD4 has been observed in resistant cells, which may alter its function and interactions.[1][2]

  • Activation of Bypass Signaling Pathways:

    • Kinome Reprogramming: Resistant cells can activate compensatory pro-survival signaling pathways to overcome BET inhibition.[3]

    • Wnt/β-catenin Signaling: Upregulation of the Wnt/β-catenin pathway has been shown to confer resistance to BET inhibitors.[4]

    • MAPK Pathway Activation: The RAF/MEK/ERK (MAPK) pathway can provide an alternative route for cell survival and proliferation.[5]

  • Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as MDR1 (P-glycoprotein), can lead to increased efflux of the inhibitor from the cell, reducing its intracellular concentration.[6]

  • Epigenetic Heterogeneity: The parental cell population may contain a small subpopulation of cells with a pre-existing epigenetic state (e.g., higher levels of acetylated histones) that makes them less sensitive to BET inhibition. These cells can be selected for during treatment.[7]

Question 4: How can I experimentally investigate the mechanism of resistance in my cell line?

Answer: A systematic approach is recommended:

  • Confirm Resistance: Perform dose-response curves with your this compound based inhibitor on the parental and resistant cell lines to quantify the fold-change in IC50.

  • Analyze Target Engagement and Expression: Use Western blotting to check the protein levels of BET family members (BRD2, BRD3, BRD4) and look for changes in post-translational modifications like phosphorylation.

  • Investigate Bypass Pathways: Use Western blotting to probe the activation status of key signaling pathways (e.g., p-AKT, p-ERK, β-catenin).

  • Assess Drug Efflux: Measure the expression of drug efflux pumps like MDR1 by qPCR or Western blotting. Functional assays can also be performed using fluorescent substrates of these pumps.

  • Characterize Chromatin State: Use Chromatin Immunoprecipitation (ChIP) to assess BRD4 occupancy at key target gene promoters and enhancers in sensitive versus resistant cells, both in the presence and absence of the inhibitor.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for BET inhibitors. Note that specific data for this compound based inhibitors in resistant contexts is limited; therefore, these tables are illustrative of typical findings in the field.

Table 1: Representative IC50 Values of a this compound Based BET Inhibitor

CompoundTargetIC50 (nM)Reference Cell Line
Compound 38BRD4(1)1.5HEK293T
ABBV-075BRD4(1)11HEK293T

Data for Compound 38 and ABBV-075 are from a study on highly potent and selective BET bromodomain inhibitors.[8]

Table 2: Example of IC50 Fold-Change in a BET Inhibitor-Resistant Cell Line

Cell LineBET InhibitorIC50 (nM)Fold-Change in Resistance
Parental Cancer Cell LineJQ1150-
JQ1-Resistant SubcloneJQ1> 5000> 33

This is representative data; actual values will vary depending on the cell line and inhibitor.

Key Experimental Protocols

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is for determining the concentration of a this compound based inhibitor that inhibits cell growth by 50% (IC50).

Materials:

  • Adherent cells in culture

  • This compound based inhibitor stock solution (in DMSO)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the assay period and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO at the same concentration as the highest inhibitor concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Western Blot for BRD4 Phosphorylation and Downstream Targets

This protocol is for detecting changes in the phosphorylation of BRD4 and the expression of its downstream targets, such as c-MYC.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-BRD4, anti-BRD4, anti-c-MYC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

Co-immunoprecipitation (Co-IP) for BRD4 Interaction Partners

This protocol is to investigate proteins that interact with BRD4 and how this might change in resistant cells or upon inhibitor treatment.

Materials:

  • Cell lysates

  • Co-IP lysis buffer

  • Anti-BRD4 antibody and a negative control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates using a non-denaturing Co-IP lysis buffer.[11]

  • Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.[11]

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-BRD4 antibody or control IgG overnight at 4°C.

  • Capture of Immune Complexes: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[11]

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD4 and suspected interacting partners.[11]

Visualizations

Signaling Pathway

BET_Signaling_Pathway Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates Transcription Oncogene Transcription (e.g., MYC) RNAPII->Transcription Inhibitor This compound Inhibitor Inhibitor->BRD4 blocks binding

Caption: BET signaling pathway and the action of a this compound based inhibitor.

Experimental Workflow

Resistance_Workflow Start Sensitive Cancer Cell Line Treatment Chronic Treatment with This compound Inhibitor Start->Treatment Resistant Resistant Cell Line Generation Treatment->Resistant Characterization Characterization of Resistance Resistant->Characterization Viability Cell Viability (IC50 Shift) Characterization->Viability Western Western Blot (Bypass Pathways) Characterization->Western Efflux Drug Efflux Assay Characterization->Efflux ChIP ChIP-seq (BRD4 Occupancy) Characterization->ChIP Hypothesis Hypothesis of Resistance Mechanism Viability->Hypothesis Western->Hypothesis Efflux->Hypothesis ChIP->Hypothesis

Caption: Experimental workflow for investigating resistance to this compound inhibitors.

Logical Relationship: Troubleshooting Inconsistent Results

Troubleshooting_Logic Problem Inconsistent Results Causes Potential Causes Cell Line Variability Experimental Conditions Compound Stability Assay Type Problem->Causes investigate Solutions Solutions Standardize Cell Passage Optimize Assay Conditions Fresh Compound Solutions Consistent Protocol Causes->Solutions address with

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Selectivity of Pyrrolo[1,2-a]pyrazin-1(2H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the selectivity of pyrrolo[1,2-a]pyrazin-1(2H)-one-based kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target kinases for inhibitors with a this compound scaffold?

A1: While the off-target profile is specific to the individual compound's substitution pattern, inhibitors based on the this compound scaffold have been observed to interact with multiple kinase families due to the ATP-binding site's conserved nature. Common off-targets can include kinases from the SRC, TEC, and p38 MAPK families. Comprehensive kinome scanning is essential to identify the specific off-target profile for your compound of interest.

Q2: How can I rationally design more selective this compound inhibitors?

A2: Improving selectivity often involves exploiting differences in the ATP-binding sites of the target kinase versus off-target kinases. Key strategies include:

  • Targeting unique residues: Introduce chemical moieties that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved amino acids in the target kinase's active site.

  • Exploiting the gatekeeper residue: The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, varies in size among kinases. Modifying your inhibitor to interact favorably with the target's gatekeeper while clashing with the gatekeepers of off-target kinases is a common strategy.

  • Allosteric targeting: Design inhibitors that bind to less conserved allosteric sites outside the ATP-binding pocket. This can provide a high degree of selectivity.

Q3: What initial steps should I take if my lead compound shows poor selectivity?

A3: If your lead this compound inhibitor demonstrates a broad activity profile, a structured approach is recommended. First, confirm the on-target and off-target activities using orthogonal assays (e.g., a different assay format) to rule out artifacts. Next, perform a comprehensive kinome scan at a fixed concentration (e.g., 1 µM) to identify the full spectrum of off-targets. This information will be crucial for guiding the next round of medicinal chemistry efforts.

Troubleshooting Guide

Issue 1: My inhibitor shows high potency but poor selectivity in a kinome-wide panel.
Possible Cause Troubleshooting Step
Broad ATP-pocket interaction Analyze the co-crystal structure of your inhibitor with its primary target, if available. If not, use computational modeling to predict the binding mode. Identify key interactions and compare the ATP-binding site of your target with those of the most potent off-targets to find opportunities for selective modifications.
Assay interference Run your compound in a panel of counterscreens for common assay artifacts (e.g., luciferase inhibition, aggregation). This will help determine if the observed activity is genuine.
Incorrect concentration for screening If the initial kinome scan was run at a high concentration, potent off-target activity might be exaggerated. Re-run the screen at a lower concentration (e.g., 10-fold below the primary target's IC50) to better differentiate between potent and weaker off-targets.
Issue 2: Structure-activity relationship (SAR) efforts to improve selectivity are not yielding clear results.
Possible Cause Troubleshooting Step
Modifications are in a non-selective region Focus modifications on parts of the scaffold that extend towards less conserved regions of the ATP-binding pocket. For the this compound core, this often involves exploring different substituents on the pyrrole or pyrazinone rings.
Lack of structural information If no crystal structure is available, consider developing a homology model of your target kinase to guide the design of new analogs. This can help visualize potential selective interactions.
Cellular vs. Biochemical Activity Mismatch Poor cell permeability or high efflux could be masking the true cellular selectivity. Perform cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your inhibitor is engaging the intended target in a cellular context.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Binding Assay

This protocol provides a general workflow for assessing the selectivity of a this compound inhibitor across a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. From this, create a series of dilutions to be used in the assay.

  • Assay Plate Preparation: Use a multi-well plate (e.g., 384-well). Add the kinase panel, a proprietary tagged ligand, and the test inhibitor to the wells.

  • Incubation: Allow the plate to incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Measure the amount of tagged ligand bound to each kinase. The signal is inversely proportional to the test inhibitor's binding affinity.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration. A common way to express selectivity is the "Selectivity Score," which is the number of kinases inhibited above a certain threshold (e.g., 50%) divided by the total number of kinases in the panel.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that an inhibitor binds to its target protein in a cellular environment.

  • Cell Treatment: Treat cultured cells with the this compound inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures for a short period (e.g., 3 minutes).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or another protein detection method.

  • Data Analysis: A successful inhibitor will stabilize the target kinase, leading to more soluble protein at higher temperatures compared to the vehicle control. Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve indicates target engagement.

Data Presentation

Table 1: Example Selectivity Data for a Hypothetical this compound Inhibitor (Compound X)

Kinase TargetIC50 (nM)% Inhibition at 1 µM
Primary Target Kinase A 15 98%
Off-Target Kinase B25085%
Off-Target Kinase C1,20045%
Off-Target Kinase D>10,0005%

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Selectivity start Start: Inhibitor with Poor Selectivity kinome_scan Perform Comprehensive Kinome Scan start->kinome_scan analyze_off_targets Identify Potent Off-Targets kinome_scan->analyze_off_targets structural_analysis Structural Analysis (Co-crystal or Model) analyze_off_targets->structural_analysis sar_decision Are there exploitable differences? structural_analysis->sar_decision redesign Rational Redesign of Inhibitor sar_decision->redesign Yes alternative Consider Alternative Scaffold sar_decision->alternative No synthesis Synthesize New Analogs redesign->synthesis retest Re-evaluate Selectivity Profile synthesis->retest retest->sar_decision end End: Optimized Selectivity retest->end

Caption: Troubleshooting workflow for improving inhibitor selectivity.

G cluster_1 Experimental Workflow for Selectivity Assessment compound This compound Test Compound biochem_assay Biochemical Assay (Primary Target IC50) compound->biochem_assay kinome_scan Broad Kinome Scan (e.g., at 1µM) compound->kinome_scan cellular_assay Cellular Potency Assay (e.g., p-Substrate) compound->cellular_assay selectivity_profile Generate Selectivity Profile (Biochemical vs. Cellular) biochem_assay->selectivity_profile kinome_scan->selectivity_profile target_engagement Cellular Target Engagement (e.g., CETSA) cellular_assay->target_engagement cellular_assay->selectivity_profile target_engagement->selectivity_profile

Caption: Workflow for assessing inhibitor selectivity.

G cluster_2 Simplified Kinase Signaling Pathway extracellular Signal receptor Receptor Kinase extracellular->receptor downstream_kinase_1 Kinase 2 receptor->downstream_kinase_1 P downstream_kinase_2 Kinase 3 downstream_kinase_1->downstream_kinase_2 P substrate Substrate Protein downstream_kinase_2->substrate P response Cellular Response substrate->response inhibitor This compound Inhibitor inhibitor->receptor atp ATP atp->receptor

Caption: Simplified kinase signaling cascade and point of inhibition.

Technical Support Center: Troubleshooting Kinase Assay Reproducibility with Pyrrolo[1,2-a]pyrazin-1(2H)-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in kinase assay reproducibility, with a special focus on experiments involving "Pyrrolo[1,2-a]pyrazin-1(2H)-one" compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of poor reproducibility in kinase assays?

Poor reproducibility in kinase assays can stem from several factors, broadly categorized as technical errors, reagent variability, and compound-specific issues. Technical errors include inconsistent pipetting, temperature fluctuations, and variable incubation times. Reagent-related problems can arise from enzyme degradation, incorrect ATP or substrate concentrations, and buffer inconsistencies.[1] Compound-specific issues, particularly relevant for novel inhibitors like "this compound" derivatives, may involve poor solubility, precipitation, or direct interference with the assay detection system.[2][3][4]

Q2: My "this compound" compound shows variable IC50 values between experiments. What should I investigate first?

For inconsistent IC50 values with a specific compound, begin by assessing factors that could change its effective concentration and activity. Key areas to investigate are:

  • Compound Solubility and Precipitation: Visually inspect your assay plates for any signs of compound precipitation. Poor solubility is a common issue with hydrophobic small molecules and can lead to significant variability.[3][4]

  • DMSO Concentration: Ensure the final DMSO concentration is identical across all wells and does not exceed recommended limits (typically <1%, ideally ≤0.5%) as it can impact kinase activity.[5][6]

  • ATP Concentration: Kinase inhibitor potency is often sensitive to the ATP concentration, especially for ATP-competitive inhibitors.[7][8] Use a consistent ATP concentration, ideally at or near the Kₘ of the kinase, for reproducible IC50 values.[3][9]

  • Incubation Time: Ensure that the kinase reaction is within the linear range and has not proceeded to substrate depletion, which can lead to an underestimation of inhibitor potency.[9]

Q3: How can I determine if my "this compound" compound is interfering with the kinase assay detection system?

Compound interference is a frequent cause of misleading results in kinase assays, especially those using fluorescence or luminescence readouts.[1][2][10] To identify interference, run control experiments that omit key components of the kinase reaction. A "no-enzyme" control containing your compound, substrate, ATP, and detection reagents can reveal if the compound directly affects the detection signal. An increase in signal in this control may indicate autofluorescence, while a decrease could suggest fluorescence quenching or inhibition of a coupling enzyme like luciferase.[2][10]

Q4: What are the critical controls to include in my kinase assays for robust and reproducible data?

Including a comprehensive set of controls is essential for troubleshooting and validating your results. Key controls include:

  • Positive Control (No Inhibitor): Represents 100% kinase activity.[2]

  • Negative Control (Known Inhibitor): Validates that the assay can detect inhibition as expected.[2]

  • No-Enzyme Control: Helps identify background signal and compound interference with the detection system.[2][9]

  • No-Substrate Control: Measures any kinase autophosphorylation.[2]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability within the same plate often points to technical inconsistencies during the assay setup.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are calibrated. For small volumes, consider using reverse pipetting. Prepare a master mix of reagents to add to each well to minimize well-to-well variation.[3]
Inadequate Mixing Gently but thoroughly mix the contents of each well after adding each reagent.
Edge Effects Evaporation from the outer wells of a microplate can alter reagent concentrations. Avoid using the outermost wells or fill them with sterile water or PBS to maintain humidity.[11]
Compound Precipitation Visually inspect wells for precipitate. If observed, refer to the "Compound Solubility Issues" section below.
Issue 2: Compound-Specific Reproducibility Problems with "this compound"

Given that "this compound" derivatives are often hydrophobic, solubility and compound aggregation are primary suspects for poor reproducibility.

Potential Cause Troubleshooting Step
Poor Aqueous Solubility Prepare a high-concentration stock solution in 100% DMSO and ensure it is fully dissolved before diluting into the aqueous assay buffer.[6] Use vigorous mixing during dilution.[4]
Precipitation During Assay If precipitation is still observed, consider lowering the final compound concentration. Alternatively, explore the use of solubilizing excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-80), ensuring they don't interfere with the assay.[4][6]
Compound Aggregation At higher concentrations, small molecules can form aggregates that cause non-specific inhibition.[2] This can be tested by including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer. A significant decrease in potency in the presence of the detergent may indicate aggregation-based inhibition.
Direct Assay Interference Run counter-screens to check for autofluorescence, fluorescence quenching, or inhibition of detection enzymes (e.g., luciferase).[2][10]

Experimental Protocols

Protocol 1: General Kinase Assay (Luminescence-Based)

This protocol outlines a typical luminescence-based kinase assay, such as ADP-Glo™, which measures ADP production.

  • Compound Plating: Add 5 µL of 4x concentrated "this compound" inhibitor solution in assay buffer to the wells of a 384-well plate. For positive controls, add 5 µL of buffer with the corresponding DMSO concentration.

  • Kinase Addition: Add 10 µL of 2x kinase solution to all wells except the negative controls. For negative controls, add 10 µL of 1x kinase buffer.

  • Reaction Initiation: Add 5 µL of 4x substrate/ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.[12]

  • Reaction Termination and Detection: Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence on a plate reader.

Protocol 2: Compound Interference Counter-Screen

To test for direct interference of "this compound" with the detection system:

  • Prepare a plate with your compound dilutions as in the main assay.

  • Add 10 µL of 1x kinase buffer (without the kinase enzyme) to all wells.[2]

  • Add 5 µL of the 4x substrate/ATP solution.

  • Follow the detection steps of your assay protocol (steps 5-7 in Protocol 1).

  • Analyze the results: A compound-dependent change in signal indicates direct interference with the detection reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection compound_plating 1. Compound Plating (this compound) kinase_addition 2. Kinase Addition compound_plating->kinase_addition reaction_initiation 3. Reaction Initiation (Substrate/ATP) kinase_addition->reaction_initiation incubation 4. Incubation (e.g., 30°C, 60 min) reaction_initiation->incubation stop_reaction 5. Stop Reaction & Deplete ATP incubation->stop_reaction signal_generation 6. Signal Generation stop_reaction->signal_generation data_acquisition 7. Data Acquisition (Luminescence Reading) signal_generation->data_acquisition

General Kinase Assay Workflow

troubleshooting_flowchart decision decision issue issue solution solution start Poor Reproducibility Observed check_intra_plate High Intra-plate Variability? start->check_intra_plate check_inter_plate High Inter-plate Variability? check_intra_plate->check_inter_plate No issue_pipetting Review Pipetting, Mixing, Edge Effects check_intra_plate->issue_pipetting Yes check_compound Issue with Specific Compound? check_inter_plate->check_compound No issue_reagents Check Reagent Stability (Enzyme, ATP), Temp Control check_inter_plate->issue_reagents Yes issue_solubility Investigate Solubility, Precipitation, Aggregation check_compound->issue_solubility Yes solution_ok Consult Assay Development Specialist check_compound->solution_ok No

Troubleshooting Reproducibility Issues

signaling_pathway cluster_pathway Kinase Signaling Cascade ATP ATP Kinase Target Kinase ATP->Kinase Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Compound This compound (Inhibitor) Compound->Kinase Inhibition

Inhibition of a Kinase Signaling Pathway

References

Technical Support Center: Scalable Synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of "Pyrrolo[1,2-a]pyrazin-1(2H)-one" and its derivatives, crucial for advancing promising candidates into preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the this compound scaffold?

A1: The synthesis of the this compound core is versatile, with several established strategies. The most prevalent approaches involve the cyclization of a substituted pyrrole precursor. One common method is the condensation of a 2-substituted pyrrole with a reagent that provides the remaining atoms of the pyrazinone ring.[1][2] Another key strategy involves an intramolecular cyclization of an N-substituted pyrrole derivative.[3][4] Multicomponent reactions have also been explored, offering a streamlined approach to the scaffold.[1]

Q2: Which synthetic route is most amenable to large-scale synthesis for preclinical studies?

A2: For preclinical scalability, routes that utilize readily available starting materials, involve a minimal number of steps, and avoid hazardous reagents or extreme reaction conditions are preferable. Syntheses that conclude with a crystalline product, allowing for purification by recrystallization rather than chromatography, are highly advantageous for producing larger quantities of the final compound.[2][5] The choice of the most scalable route will ultimately depend on the specific substitution pattern of the target molecule.

Q3: What are the key biological targets of this compound derivatives?

A3: The this compound scaffold is a privileged structure in medicinal chemistry and has been identified as a core component of inhibitors for several important biological targets. Notably, derivatives have shown potent activity as PIM kinase inhibitors and as Bromodomain and Extra-Terminal (BET) bromodomain inhibitors, both of which are significant targets in oncology.[3][6][7] Additionally, compounds with this core have demonstrated anti-inflammatory and analgesic properties.[5][8]

Q4: Are there any known safety concerns with the reagents or intermediates in these syntheses?

A4: As with any chemical synthesis, a thorough safety assessment of all reagents, intermediates, and reaction conditions is crucial. Some synthetic routes may employ reagents that are toxic, flammable, or corrosive. For example, reactions involving strong bases or acids require careful handling and appropriate personal protective equipment. When planning for scale-up, it is essential to consider the thermal stability of intermediates and the potential for exothermic reactions.

Troubleshooting Guides

Issue 1: Low yield in the cyclization step to form the pyrazinone ring.

Possible Cause Troubleshooting Suggestion
Incomplete reactionMonitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature.
Side reactionsThe formation of side products can be minimized by optimizing the reaction conditions, such as solvent, temperature, and catalyst loading. In some cases, changing the base or acid catalyst can improve selectivity.
Poor quality of starting materialsEnsure the purity of the starting pyrrole derivative and other reagents. Impurities can interfere with the reaction and lead to lower yields.
Inefficient cyclization conditionsExperiment with different solvents and catalysts. For intramolecular cyclizations, the choice of base is often critical. For condensation reactions, a dehydrating agent might be beneficial.

Issue 2: Difficulty in purifying the final product.

Possible Cause Troubleshooting Suggestion
Oily or non-crystalline productIf the product is an oil, attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent. If these methods fail, column chromatography may be necessary for initial purification, followed by attempts to crystallize the purified material.
Impurities co-eluting with the product during chromatographyOptimize the chromatographic conditions by trying different solvent systems or using a different stationary phase (e.g., alumina instead of silica gel).
Thermal instability during purificationIf the product is sensitive to heat, avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and a moderate bath temperature.
Product is a saltIf the product is a salt, it may be more soluble in polar solvents. Consider neutralization to the freebase, which is often less polar and more amenable to extraction and crystallization.

Issue 3: Inconsistent reaction outcomes upon scale-up.

Possible Cause Troubleshooting Suggestion
Inefficient mixingAs the reaction volume increases, mixing can become less efficient. Ensure adequate stirring with an appropriately sized stir bar or overhead stirrer.
Poor heat transferLarge reaction volumes can lead to temperature gradients. Use a reaction vessel with a larger surface area or a jacketed reactor for better temperature control. Monitor the internal reaction temperature.
Exothermic reactionFor exothermic reactions, the rate of addition of reagents should be carefully controlled to maintain the desired temperature. A cooling bath should be readily available.
Change in reagent stoichiometryWhen scaling up, it is crucial to maintain the correct stoichiometry of all reagents. Accurately weigh and measure all components.

Experimental Protocols

Protocol 1: Synthesis of Aryl-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-ones

This protocol is adapted from a method for preparing aryl-substituted derivatives, which often yield crystalline products suitable for recrystallization.[5]

Step 1: N-Alkylation of Methyl Pyrrole-2-carboxylate

  • To a solution of methyl pyrrole-2-carboxylate in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) portion-wise at 0 °C.

  • After stirring for a short period, add the appropriate aryl-substituted alkyl halide.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Cyclization to form the this compound

  • Treat the N-alkylated pyrrole intermediate with an amine (e.g., methylamine) in a suitable solvent (e.g., methanol).

  • Heat the reaction mixture to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final aryl-substituted this compound.[5]

Step Typical Yield Purity (after recrystallization)
N-Alkylation60-80%>95%
Cyclization50-70%>98%

Visualizations

Signaling Pathway

PIM_Kinase_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinases Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM_Kinase PIM Kinase JAK_STAT->PIM_Kinase Downstream Downstream Effectors (e.g., BAD, p27) PIM_Kinase->Downstream Cell_Survival Cell Survival and Proliferation Downstream->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Pyrrolo_Pyrazinone This compound Inhibitor Pyrrolo_Pyrazinone->PIM_Kinase

Caption: PIM Kinase Signaling Pathway and Inhibition.

Experimental Workflow

Synthesis_Workflow Start Starting Materials: - Pyrrole Derivative - Alkylating/Acylating Agent - Amine Step1 Step 1: N-Functionalization of Pyrrole Start->Step1 Intermediate N-Substituted Pyrrole Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification: - Recrystallization - Chromatography Crude_Product->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: General Synthetic Workflow.

References

Improving the pharmacokinetic properties of "Pyrrolo[1,2-a]pyrazin-1(2H)-one" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the pharmacokinetic properties of Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when working with this compound derivatives?

A2: The most frequently encountered initial hurdles with this class of compounds are poor aqueous solubility and rapid in vitro metabolic degradation. These derivatives are often hydrophobic, leading to difficulties in preparing stock solutions and performing aqueous-based biological assays. Additionally, the heterocyclic core can be susceptible to Phase I metabolism by cytochrome P450 enzymes in the liver.

Q2: My compound appears to be unstable in my assay buffer over time, leading to a loss of activity. What could be the cause?

A2: Compound instability in solution can be due to several factors. The compound may be aggregating or precipitating out of the assay buffer due to low solubility. It could also be adsorbing to plasticware. Alternatively, oxidative degradation may be occurring. A time-course experiment can help determine the stability of your compound under specific assay conditions.

Q3: How can I get a preliminary idea of the potential for poor oral bioavailability with my new derivative?

A3: An initial assessment can be made by evaluating the compound's physicochemical properties and its behavior in standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. Key indicators of potential poor oral bioavailability include low aqueous solubility, low intestinal permeability in assays like the Caco-2 model, and high intrinsic clearance in liver microsome stability assays.

Q4: Are there specific structural modifications known to improve the pharmacokinetic profile of this scaffold?

A4: While specific structure-activity relationships (SAR) are highly dependent on the target, general strategies for improving pharmacokinetic properties in heterocyclic compounds can be applied. These include introducing polar functional groups to increase solubility, or adding metabolic blockers like fluorine atoms at sites susceptible to metabolism to improve stability.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Question: My this compound derivative shows very low solubility in aqueous buffers (e.g., PBS), leading to precipitation in my in vitro assays. How can I address this?

Answer: Poor aqueous solubility is a common issue for this compound class. A systematic approach, starting with characterization and followed by formulation strategies, is recommended.

Troubleshooting Steps:

  • Quantify Solubility: First, determine the kinetic and thermodynamic solubility of your compound to establish a baseline. This will help you understand the extent of the problem. The shake-flask method is considered the gold standard for thermodynamic solubility.

  • Use Co-solvents: For in vitro assays, consider using a small percentage of an organic co-solvent like DMSO. However, ensure the final concentration is low (typically <0.5%) to avoid affecting the biological assay.

  • pH Modification: Determine if your compound's solubility is pH-dependent. If it contains ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

  • Formulation Strategies: For in vivo studies, more advanced formulation techniques may be necessary:

    • Particle Size Reduction: Micronization or nanomilling increases the surface area of the compound, which can enhance the dissolution rate.

    • Amorphous Solid Dispersions (ASDs): Creating an ASD by mixing your compound with a polymer (e.g., PVP, HPMC-AS) can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.

Issue 2: Rapid Metabolic Degradation In Vitro

Question: My compound is rapidly cleared in a liver microsomal stability assay, suggesting extensive first-pass metabolism. What are my next steps?

Answer: High intrinsic clearance in liver microsomes indicates susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. Identifying and addressing the metabolic soft spots is crucial.

Troubleshooting Steps:

  • Confirm the Metabolic Pathway: While liver microsomes are excellent for assessing Phase I metabolism, they can also be used to study Phase II metabolism by including appropriate cofactors like UDPGA. Using hepatocytes can provide a more complete picture as they contain both Phase I and Phase II enzymes.

  • Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed during the assay. This will help pinpoint the exact site on the molecule that is being modified (the "metabolic soft spot").

  • Identify Specific CYP Isoforms: Use specific chemical inhibitors or recombinant human CYP enzymes to determine which P450 isoforms (e.g., CYP3A4, CYP2D6) are responsible for the metabolism.

  • Structural Modification (Metabolic Blockers): Once the metabolic soft spot is identified, medicinal chemistry efforts can be directed to block this position. A common strategy is the introduction of a fluorine atom or another group that is resistant to metabolic transformation without negatively impacting the compound's primary biological activity.

Issue 3: Low Permeability and High Efflux

Question: My compound shows low apparent permeability (Papp) in the Caco-2 assay, and the efflux ratio is high (>2). What does this indicate and how can I improve it?

Answer: Low apical-to-basolateral (A-B) permeability in the Caco-2 model suggests the compound does not efficiently cross the intestinal membrane via passive diffusion. A high efflux ratio (Papp B-A / Papp A-B > 2) indicates the compound is actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).

Troubleshooting Steps:

  • Confirm Efflux Transporter Substrate: Perform the bidirectional Caco-2 assay in the presence of known inhibitors of specific efflux transporters (e.g., verapamil for P-gp) to confirm which transporter is responsible for the efflux.

  • Structural Modifications: Modify the compound's structure to reduce its recognition by efflux transporters. This can sometimes be achieved by reducing the number of hydrogen bond donors or altering the overall lipophilicity.

  • Formulation with Inhibitors: For preclinical studies, co-administration with a P-gp inhibitor can be a strategy to increase oral absorption. Some formulation excipients also possess P-gp inhibitory properties.

  • Prodrug Approach: Design a prodrug of the parent molecule. By temporarily masking the functional groups recognized by the transporter, the prodrug may be able to cross the membrane before being converted to the active compound inside the cell.

Quantitative Data Summary

The table below provides a template with representative pharmacokinetic data for a hypothetical series of this compound derivatives. This illustrates how modifications can impact key parameters.

Compound IDPARP-1 IC₅₀ (nM)Aqueous Solubility (µM)Microsomal Half-Life (t½, min)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Efflux RatioOral Bioavailability (F%) in Rat
Lead Cmpd X 152.581.25.8< 5
Derivative X-1 2015.0351.54.525
Derivative X-2 1822.5654.11.855

Experimental Protocols

Protocol 1: Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to form a saturated solution with visible solid remaining.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After incubation, separate the undissolved solid from the solution. This can be done by centrifugation followed by collection of the supernatant, or by filtration through a suitable filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.

  • Replicates: It is recommended to perform a minimum of three replicate determinations.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the in vitro intrinsic clearance of a compound in liver microsomes.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH regenerating system (or 1 mM NADPH).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. The final microsomal protein concentration should be around 0.5 mg/mL.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 3: Caco-2 Permeability Assay

This assay uses the Caco-2 cell line to predict intestinal permeability and identify potential substrates of efflux transporters.

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the cell monolayers with transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound (e.g., at 10 µM) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate for a set period (e.g., 2 hours) at 37 °C.

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Permeability Measurement (Basolateral to Apical - B→A): To assess efflux, perform the experiment in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical compartment.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Visualizations

experimental_workflow cluster_0 In Vitro ADME Profiling cluster_1 Decision & Optimization cluster_2 In Vivo Testing solubility Aqueous Solubility Assay analysis Analyze Data: - Solubility > 10 µM? - t½ > 30 min? - Papp > 2x10⁻⁶ cm/s? - Efflux Ratio < 2? solubility->analysis stability Microsomal Stability Assay stability->analysis permeability Caco-2 Permeability Assay permeability->analysis optimize Medicinal Chemistry Optimization / Formulation analysis->optimize No pk_study Rodent Pharmacokinetic (PK) Study analysis->pk_study Yes start New this compound Derivative optimize->start Synthesize New Analogues result Acceptable Oral Bioavailability? pk_study->result result->optimize No start->solubility start->stability start->permeability troubleshooting_workflow start Low Oral Bioavailability Observed q_sol Is Aqueous Solubility Low? start->q_sol s_sol ACTION: - Particle Size Reduction - Amorphous Solid Dispersion - Prodrug / Formulation q_sol->s_sol Yes q_perm Is Caco-2 Permeability Low? q_sol->q_perm No s_perm ACTION: - Check Efflux Ratio - Structural Modification - Prodrug Approach q_perm->s_perm Yes q_met Is Microsomal Stability Low? q_perm->q_met No s_met ACTION: - Identify Metabolites - Block Metabolic 'Soft Spot' - Prodrug Approach q_met->s_met Yes parp_pathway cluster_inhibition PARP Trapping cluster_outcome Cell Fate dna_damage DNA Single-Strand Break (SSB) parp PARP1 Enzyme dna_damage->parp recruits parp_trap PARP1 Trapped on DNA ssb_repair Base Excision Repair (BER Pathway) parp->ssb_repair initiates compound This compound Derivative compound->parp inhibits & traps replication DNA Replication parp_trap->replication stalls fork dsb Double-Strand Break (DSB) replication->dsb apoptosis Apoptosis / Synthetic Lethality (in BRCA-deficient cells) dsb->apoptosis

Technical Support Center: Refinement of Analytical Methods for "Pyrrolo[1,2-a]pyrazin-1(2H)-one" Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical characterization of "Pyrrolo[1,2-a]pyrazin-1(2H)-one" and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for the characterization of this compound and its derivatives are High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for molecular weight determination and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.

Q2: Why am I observing peak tailing in the HPLC analysis of my pyrrolopyrazinone compound?

A2: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like pyrrolopyrazinones. The basic nitrogen atoms in the molecule can interact with residual acidic silanol groups on the surface of silica-based HPLC columns, leading to asymmetrical peaks.

Q3: What is a typical starting point for developing an HPLC method for this class of compounds?

A3: A good starting point for HPLC method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like 0.1% formic acid to improve peak shape. A gradient elution from a lower to a higher concentration of acetonitrile is typically employed to separate the main compound from any impurities.

Q4: How can I confirm the molecular weight of my synthesized this compound?

A4: Mass spectrometry is the ideal technique for confirming the molecular weight. Electrospray ionization (ESI) is a common ionization method for this type of molecule, and it will typically produce a protonated molecule [M+H]⁺.

Q5: What are the key considerations for preparing a sample of this compound for NMR analysis?

A5: For NMR analysis, the sample should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). It is crucial to ensure the sample is free of particulate matter by filtering it into the NMR tube. The concentration should be adequate for the type of experiment; typically 5-25 mg for ¹H NMR and a more concentrated solution for ¹³C NMR.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Interaction of basic nitrogen atoms with acidic silanol groups on the column.- Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups. - Use an end-capped C18 column to minimize the number of free silanol groups. - Operate the mobile phase at a lower pH (around 3-4) to ensure the pyrrolopyrazinone is protonated.
Poor Resolution Inadequate separation of the analyte from impurities.- Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. - Try a different organic modifier (e.g., methanol instead of acetonitrile) as it can alter the selectivity. - Use a column with a smaller particle size or a longer column to increase efficiency.
Ghost Peaks Contamination in the HPLC system or sample.- Run a blank gradient (injecting only the mobile phase) to check for system contamination. - Ensure the purity of the solvents used for the mobile phase and sample dissolution. - Clean the injector and sample loop.
Inconsistent Retention Times Fluctuations in mobile phase composition, flow rate, or column temperature.- Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for leaks or pressure fluctuations. - Use a column oven to maintain a stable temperature.
Mass Spectrometry (MS) Analysis
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity Poor ionization of the analyte.- Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates. - Ensure the mobile phase is compatible with ESI; the presence of an acidic modifier like formic acid can enhance protonation.
Complex Fragmentation Pattern In-source fragmentation or presence of multiple adducts.- Reduce the fragmentor or cone voltage to minimize in-source fragmentation. - Check for the presence of different adducts (e.g., [M+Na]⁺, [M+K]⁺) and consider this during data interpretation.
Inaccurate Mass Measurement Instrument calibration drift.- Perform a mass calibration of the instrument using a known standard before analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Troubleshooting Steps
Broad Peaks Sample viscosity, presence of paramagnetic impurities, or poor shimming.- Ensure the sample is not too concentrated. - Filter the sample to remove any solid particles. - Perform careful shimming of the magnetic field before acquiring the spectrum.
Poor Signal-to-Noise Ratio Insufficient sample concentration or too few scans.- Increase the sample concentration if possible. - Increase the number of scans acquired.
Presence of Water Peak Residual water in the deuterated solvent or sample.- Use a high-quality deuterated solvent. - If the water peak is obscuring signals of interest, consider using solvent suppression techniques.

Quantitative Data Summary

The following tables provide typical analytical data for this compound and its derivatives. Note that the exact values may vary depending on the specific experimental conditions and the substitution pattern of the molecule.

Table 1: HPLC Retention Times for this compound Derivatives

Compound Column Mobile Phase Flow Rate (mL/min) Retention Time (min)
4-(substituted-benzoyl)-pyrrolo[1,2-a]pyrazin-1(2H)-oneWaters Xterra C18 (5 µm, 19 x 50 mm)A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile(Gradient: 5% to 100% B over 7 min)20~4.00[1][2]
8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivativeC18 columnAcetonitrile/Water with modifierNot specifiedNot specified

Table 2: Mass Spectrometry Data for this compound Derivatives

Compound Ionization Mode Observed Ion (m/z) Common Fragments (m/z)
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneElectron Ionization (EI)154 (M⁺)125, 97, 69, 41
This compound derivativesElectrospray (ESI+)[M+H]⁺Dependent on substituents, often involves cleavage of side chains.

Table 3: NMR Chemical Shifts (δ, ppm) for a Pyrrolo[1,2-a]quinoxaline Analog

Note: Data for the exact this compound was not available. The following data is for a structurally similar pyrrolo[1,2-a]quinoxaline in CDCl₃ and serves as an example.

Proton (¹H) Chemical Shift (ppm)
H-A7.870
H-B6.840
H-C6.863
H-D8.776
H-E7.936
H-F7.403
H-G7.467
H-J7.796

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of the specific derivative).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Determine the retention time and peak area of the main compound.

    • Assess purity by calculating the percentage of the main peak area relative to the total peak area.

Protocol 2: LC-MS Analysis of this compound
  • Sample Preparation:

    • Prepare the sample as described in the HPLC-UV protocol, but at a lower concentration (e.g., 1-10 µg/mL).

  • LC-MS Conditions:

    • Use the same HPLC conditions as described above.

    • The outlet of the HPLC is connected to the mass spectrometer.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-1000.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.

  • Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

    • Confirm the molecular weight from the [M+H]⁺ ion.

    • If necessary, perform MS/MS analysis to obtain fragmentation data for structural confirmation.

Protocol 3: NMR Spectroscopy of this compound
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiments:

      • ¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.

      • ¹³C NMR: Acquire using a proton-decoupled pulse sequence.

      • 2D NMR (optional): COSY, HSQC, and HMBC experiments can be performed to aid in complete structural assignment.

  • Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Assign the chemical shifts of the protons and carbons based on their multiplicity, integration, and correlation in 2D spectra.

Visualizations

Analytical_Troubleshooting_Workflow start Start Analysis hplc_analysis Perform HPLC Analysis start->hplc_analysis check_chromatogram Review Chromatogram hplc_analysis->check_chromatogram good_peak Symmetrical Peak Good Resolution check_chromatogram->good_peak Acceptable peak_tailing Peak Tailing Observed check_chromatogram->peak_tailing Tailing poor_resolution Poor Resolution check_chromatogram->poor_resolution Overlap ms_analysis Proceed to MS Analysis good_peak->ms_analysis adjust_mobile_phase Adjust Mobile Phase pH (Add 0.1% Formic Acid) peak_tailing->adjust_mobile_phase change_column Use End-capped Column peak_tailing->change_column optimize_gradient Optimize Gradient Profile poor_resolution->optimize_gradient adjust_mobile_phase->hplc_analysis change_column->hplc_analysis optimize_gradient->hplc_analysis

Caption: A troubleshooting workflow for HPLC analysis of this compound.

PARP_Inhibition_Pathway dna_damage DNA Single-Strand Break parp PARP Enzyme dna_damage->parp par_polymer Poly(ADP-ribose) Polymer Synthesis parp->par_polymer inhibition Inhibition parp->inhibition recruitment Recruitment of DNA Repair Proteins par_polymer->recruitment ssbr Single-Strand Break Repair recruitment->ssbr parp_inhibitor This compound (PARP Inhibitor) parp_inhibitor->inhibition no_ssbr SSBR Blocked inhibition->no_ssbr replication_fork Replication Fork Collapse no_ssbr->replication_fork ds_break DNA Double-Strand Break replication_fork->ds_break brca_deficient BRCA-deficient Cancer Cell ds_break->brca_deficient apoptosis Apoptosis brca_deficient->apoptosis

Caption: Simplified signaling pathway of PARP inhibition in cancer cells.

References

Validation & Comparative

A Comparative Guide to Pyrrolo[1,2-a]pyrazin-1(2H)-one and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics has been significantly reshaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents exploit the concept of synthetic lethality in cancers with deficient DNA repair mechanisms, particularly those harboring mutations in BRCA1 and BRCA2 genes. While several PARP inhibitors like Olaparib, Rucaparib, and Niraparib have gained regulatory approval and become mainstays in clinical practice, the quest for novel scaffolds with improved potency, selectivity, and pharmacological properties remains a key focus of drug discovery.

This guide provides a comparative overview of an emerging class of PARP inhibitors based on the Pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold against established clinical PARP inhibitors.

Mechanism of Action: The Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP is inhibited, these SSBs go unrepaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[2][3] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

However, in cancer cells with mutations in BRCA1/2 or other HR-related genes, this repair pathway is compromised. The accumulation of unrepaired DSBs leads to genomic instability and, ultimately, cell death.[2] This selective killing of cancer cells while sparing normal cells is the essence of the synthetic lethality approach.[2]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_N Single-Strand DNA Break PARP_Activation_N PARP Activation DNA_SSB_N->PARP_Activation_N PARP_Inhibitor_N PARP Inhibitor DNA_SSB_N->PARP_Inhibitor_N BER_N Base Excision Repair PARP_Activation_N->BER_N Replication_Fork_Collapse_N Replication Fork Collapse (DSB Formation) PARP_Activation_N->Replication_Fork_Collapse_N Inhibition leads to SSB_Repaired_N SSB Repaired BER_N->SSB_Repaired_N PARP_Inhibitor_N->PARP_Activation_N HR_Repair_N Homologous Recombination (BRCA1/2 Proficient) Replication_Fork_Collapse_N->HR_Repair_N Cell_Survival_N Cell Survival HR_Repair_N->Cell_Survival_N DNA_SSB_C Single-Strand DNA Break PARP_Activation_C PARP Activation DNA_SSB_C->PARP_Activation_C Replication_Fork_Collapse_C Replication Fork Collapse (DSB Formation) PARP_Activation_C->Replication_Fork_Collapse_C Inhibition leads to PARP_Inhibitor_C PARP Inhibitor PARP_Inhibitor_C->PARP_Activation_C HR_Deficiency_C HR Deficiency (e.g., BRCA1/2 Mutant) Replication_Fork_Collapse_C->HR_Deficiency_C Cell_Death_C Apoptosis / Cell Death HR_Deficiency_C->Cell_Death_C

Caption: Synthetic lethality via PARP inhibition in HR-deficient cells.

Comparative Performance Data

The following tables summarize the publicly available data comparing the novel this compound scaffold with established PARP inhibitors.

Table 1: Biochemical Potency Against PARP Enzymes

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against key PARP enzymes. Lower values indicate higher potency.

Inhibitor ClassCompound ExamplePARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
This compound Optimized DerivativePotent (exact values proprietary)-[4][5]
PhthalazinoneOlaparib 51[6]
Phthalazinone/PiperazineRucaparib 0.80.5[7]
Indazole CarboxamideNiraparib 3.8 (not specified)2.1 (not specified)[8]

Note: Specific IC50 values for the this compound derivatives are not publicly disclosed but are described as exhibiting "excellent PARP-1 enzyme potency."[4][5]

Table 2: Cellular Activity in BRCA-Deficient Cancer Cell Lines

This table shows the concentration required to reduce cell viability by 50% (CC50 or IC50) in cancer cell lines with specific BRCA mutations, demonstrating the synthetic lethality effect.

Inhibitor ClassCompound ExampleCell Line (BRCA status)Cellular Potency (nM)Reference
This compound Optimized DerivativeBRCA deficient cells"low double-digit nanomolar"[4][5]
Pyrrolo[1,2-b]pyridazine Compound 15bMDA-MB-436 (BRCA1-deficient)106[9]
Pyrrolo[1,2-b]pyridazine Compound 15bV-C8 (BRCA2-deficient)340[9]
Phthalazinone/PiperazineRucaparib UWB1.289 (BRCA1-mutant)375[7]
PhthalazinoneOlaparib SNU-251 (BRCA1-mutated)Highly sensitive[10]

Note: The this compound scaffold shows potent activity in BRCA-deficient cells, comparable to other novel heterocyclic systems like the related Pyrrolo[1,2-b]pyridazine series.[4][9]

Experimental Methodologies

The evaluation of PARP inhibitors involves a standardized cascade of biochemical and cellular assays to determine potency, selectivity, and mechanism of action.

Experimental_Workflow cluster_workflow PARP Inhibitor Evaluation Workflow Biochem Biochemical Assays (IC50 Determination) Cellular Cell-Based Assays (Potency & MoA) Biochem->Cellular Lead Compounds InVivo In Vivo Models (Efficacy & PK/PD) Cellular->InVivo Optimized Leads Clinical Clinical Trials InVivo->Clinical Candidate Drug

Caption: Standard workflow for preclinical evaluation of PARP inhibitors.
Biochemical PARP Inhibition Assay

  • Objective: To determine the direct inhibitory activity of a compound on the enzymatic function of PARP1 and PARP2.

  • Protocol (ELISA-based):

    • Plate Coating: 96-well plates are coated with histone proteins, which are substrates for PARP enzymes.[11]

    • Reaction Mixture: Purified, recombinant PARP1 or PARP2 enzyme is incubated in the wells with the test inhibitor at various concentrations, along with biotin-labeled NAD+ (the co-factor for the PARylation reaction).[11]

    • PARylation Reaction: The enzyme catalyzes the transfer of ADP-ribose units from NAD+ to the histone proteins, creating poly(ADP-ribose) (PAR) chains.

    • Detection: The newly formed biotinylated PAR chains are detected by adding Streptavidin-HRP (Horseradish Peroxidase), followed by a chemiluminescent or colorimetric substrate.[11][12]

    • Data Analysis: The signal intensity is inversely proportional to the inhibitor's activity. IC50 values are calculated from the dose-response curve.

Cellular Assay for PARP Activity (PAR Levels)
  • Objective: To confirm that the inhibitor engages its target and reduces PARP activity within a cellular context.

  • Protocol (ELISA-based):

    • Cell Treatment: Cancer cell lines (e.g., LoVo, HeLa) are treated with the PARP inhibitor across a range of concentrations for a defined period (e.g., 1 hour).[12]

    • Cell Lysis: Cells are harvested and lysed to release cellular proteins.

    • Pharmacodynamic Assay: An ELISA-based assay is used to quantify the levels of PAR in the cell lysates.[13][14] This assay typically uses an anti-PAR antibody.

    • Data Analysis: A dose-dependent decrease in PAR levels confirms the inhibitor's cellular mechanism of action.[7][15]

DNA Damage Marker Assay (γH2AX Foci Formation)
  • Objective: To measure the downstream consequence of PARP inhibition—the accumulation of DNA double-strand breaks.

  • Protocol (Immunofluorescence):

    • Cell Culture and Treatment: Cells, particularly those with HR deficiency (e.g., BRCA1-mutant MDA-MB-436), are cultured on coverslips and treated with the PARP inhibitor.

    • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized to allow antibody entry.

    • Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated histone variant H2AX (γH2AX), which is a marker for DSBs.[13][14] This is followed by incubation with a fluorescently-labeled secondary antibody.

    • Microscopy and Quantification: The formation of distinct fluorescent foci within the nucleus is visualized using fluorescence microscopy.[16] The number of foci per cell is quantified to measure the extent of DNA damage. An increase in γH2AX foci indicates successful induction of DSBs.[15]

In Vivo Xenograft Efficacy Studies
  • Objective: To evaluate the anti-tumor activity of the PARP inhibitor in a living organism.

  • Protocol (Mouse Xenograft Model):

    • Model System: Human cancer cells with a known BRCA mutation (e.g., MDA-MB-436) are implanted subcutaneously into immunodeficient mice.[2][7]

    • Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The PARP inhibitor is administered, typically orally, at various doses and schedules.[7][17]

    • Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and tolerability.

    • Endpoint Analysis: The study endpoint is typically tumor growth inhibition (TGI).[2] Pharmacodynamic markers, such as PAR levels in the tumor tissue, can also be assessed to confirm target engagement in vivo.[7]

Conclusion

The this compound scaffold represents a promising novel chemical class for the development of PARP-1 inhibitors.[4][5] Early data indicates that optimized compounds from this series exhibit potent enzymatic inhibition and robust cellular activity against BRCA-deficient cancer cells, placing them on par with other next-generation inhibitors in preclinical development.[4] Their performance profile suggests they could offer a valuable alternative to existing clinical PARP inhibitors. Further development and detailed characterization, particularly regarding selectivity against PARP2, PARP trapping efficiency, and in vivo pharmacokinetic and pharmacodynamic properties, will be critical in defining their therapeutic potential.

References

Comparative analysis of "Pyrrolo[1,2-a]pyrazin-1(2H)-one" BET inhibitors with ABBV-075

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the clinical-stage BET inhibitor ABBV-075 (Mivebresib) and a newer class of preclinical BET inhibitors based on the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. The development of these novel inhibitors leverages the structural framework of ABBV-075 to achieve enhanced potency and selectivity. This analysis is intended for researchers and drug development professionals interested in the landscape of epigenetic cancer therapies.

Introduction to BET Inhibition

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers".[1][2] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers.[1] This process is vital for the expression of key genes involved in cell proliferation and survival, including the potent oncogene MYC.[1]

BET inhibitors function by competitively occupying the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin.[1] This displacement leads to the transcriptional suppression of BET target genes, which can induce cell cycle arrest, senescence, and apoptosis in cancer cells, making BET proteins attractive targets for oncology drug development.[1][3][4]

ABBV-075 (Mivebresib): A Pan-BET Inhibitor

ABBV-075, also known as Mivebresib, is a potent, orally active, pan-BET inhibitor that has undergone extensive preclinical and clinical evaluation.[3][5] It binds with high affinity to the bromodomains of multiple BET family members.[4][6]

Mechanism and Activity: ABBV-075 has demonstrated broad anti-tumor activity across a wide range of cancer cell lines, including those derived from hematologic malignancies and solid tumors.[4][6] Its mechanism of action involves the disruption of cell cycle control, leading to G1 arrest, and the inhibition of key oncogenic drivers, which results in apoptosis.[4][6][7] In vivo, ABBV-075 has shown efficacy comparable or superior to standard-of-care agents in various xenograft models.[4][6]

Clinical studies have established the safety profile and recommended Phase II dose (RP2D) for Mivebresib.[3][8] While it has a tolerable safety profile, common treatment-related adverse events include thrombocytopenia, dysgeusia, fatigue, and nausea.[3][8] Clinically, it has shown modest activity as a monotherapy, with stable disease observed in some patients with solid tumors and antileukemic effects in acute myeloid leukemia (AML).[3][9][10]

Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives: Next-Generation BETi

Recent research has focused on refining the structure of existing BET inhibitors to improve their therapeutic index. One promising approach involves the use of an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment.[11][12] By incorporating this novel fragment into the scaffold of ABBV-075, researchers have generated a new series of highly potent and selective BET inhibitors.[11][12]

A key advantage of these derivatives is their enhanced selectivity for the BET family over other non-BET bromodomains, such as EP300.[11][12] For instance, the preclinical candidate compound 38 from this series demonstrates a significantly improved selectivity profile compared to its parent compound, ABBV-075.[11][12] This heightened selectivity is hypothesized to lead to a better safety profile by minimizing off-target effects. In preclinical models, orally administered compound 38 achieved complete tumor growth inhibition with good tolerability.[11][12]

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing ABBV-075 with the next-generation this compound derivative, compound 38.

Table 1: Comparative Binding Affinity and Selectivity

CompoundTargetBinding Affinity (Ki, nM)Selectivity (BRD4(1) vs. EP300)
ABBV-075 BRD21-2.2[4][6]~63-fold[11][12]
BRD312.2[4][6]
BRD41.5 - 2.2[4][5][6]
BRDT1-2.2[4][6]
Compound 38 BRD4(1)Data not specified, but described as highly potent~1500-fold[11][12]

Table 2: Comparative In Vitro Cellular Activity

CompoundCell LineAssayIC50 (µM)
ABBV-075 MV4-11 (AML)Cell Viability0.0019[6]
Kasumi-1 (AML)Cell Viability0.0063[6]
RS4;11 (ALL)Cell Viability0.0064[6]
Compound 38 Specific cell line IC50 data not publicly available

Table 3: Comparative In Vivo Efficacy

CompoundCancer ModelEfficacy MetricResult
ABBV-075 Various XenograftsTumor Regression/Growth InhibitionComparable or superior to standard of care[3][6]
Compound 38 Specific model not detailedTumor Growth Inhibition (TGI)99.7% with good tolerability[11][12]

Mandatory Visualizations

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects Chromatin Chromatin (Acetylated Histones) BRD4 BRD4 Chromatin->BRD4 binds to TF_Complex Transcriptional Machinery (e.g., P-TEFb) BRD4->TF_Complex recruits MYC_Gene Oncogenes (e.g., MYC) TF_Complex->MYC_Gene activates transcription MYC_mRNA MYC mRNA (downregulated) MYC_Gene->MYC_mRNA transcription blocked BET_Inhibitor BET Inhibitor (e.g., ABBV-075) BET_Inhibitor->BRD4 competitively binds, displaces from chromatin Cell_Cycle_Arrest G1 Cell Cycle Arrest MYC_mRNA->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: BET inhibitor mechanism of action.

AlphaLISA_Workflow start Assay Components step1 Step 1: Incubation Components are mixed: - Biotinylated Histone Peptide - BET Bromodomain (e.g., BRD4) - Test Inhibitor (e.g., ABBV-075) start->step1 step2 Step 2: Detection Add Detection Reagents: - Streptavidin-Coated Donor Beads - Antibody-Coated Acceptor Beads step1->step2 step3 Step 3: Signal Generation Proximity-based reaction: - If no inhibition, beads are close. - Donor bead excited (680nm). - Singlet oxygen is generated. - Acceptor bead emits light (615nm). step2->step3 end Signal Measurement (High signal = no inhibition) (Low signal = inhibition) step3->end

Caption: Experimental workflow for an AlphaLISA assay.

Experimental Protocols

Biochemical Binding Assay: AlphaLISA

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay used to measure the binding affinity of inhibitors.

Principle: The assay relies on the proximity of two bead types: a Donor bead and an Acceptor bead.[13] When a biological interaction brings the beads close together, excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at ~615 nm.[13][14] An inhibitor that disrupts the interaction prevents this signal generation.

Methodology:

  • Reagents: Recombinant BET bromodomain protein (e.g., BRD4-BD1), a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac), Streptavidin-coated Donor beads, and anti-tag (e.g., anti-His) Acceptor beads.

  • Assay Plate Preparation: Serially dilute the test compound (e.g., ABBV-075) in assay buffer in a 384-well plate.

  • Reaction Mixture: Add the BET bromodomain protein and the biotinylated histone peptide to the wells containing the test compound. Incubate at room temperature to allow binding to reach equilibrium.

  • Detection: Add the AlphaLISA Acceptor beads followed by the Streptavidin-coated Donor beads. Incubate in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader (e.g., EnVision). The signal at 615 nm is measured.

  • Analysis: The percentage of inhibition is calculated relative to controls (no inhibitor). IC50 values are determined by fitting the data to a dose-response curve.

Cellular Antiproliferation Assay: CellTiter-Glo®

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the amount of ATP present.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MV4-11 AML cells) into a 96-well, opaque-walled plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the BET inhibitor (e.g., ABBV-075 or compound 38). Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated controls. Determine IC50 values by plotting the results on a dose-response curve.

Conclusion

ABBV-075 is a well-characterized, first-generation pan-BET inhibitor that has validated the therapeutic potential of targeting the BET family and has shown modest clinical activity. However, the development of inhibitors based on the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold represents a rational, structure-based evolution of BET inhibitor design. By modifying the ABBV-075 framework, researchers have created preclinical candidates like compound 38 with significantly improved selectivity for the BET bromodomain family. This enhanced selectivity may translate to a wider therapeutic window by reducing off-target effects. The impressive preclinical in vivo efficacy of these next-generation compounds underscores their potential and warrants further investigation as they advance toward clinical development.

References

A Head-to-Head Comparison: Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives versus Etoposide in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A new class of targeted cancer therapeutics, derivatives of Pyrrolo[1,2-a]pyrazin-1(2H)-one, are emerging as potent inhibitors of critical cancer-driving pathways. This guide provides a comparative analysis of a representative this compound derivative, a BET bromodomain inhibitor, against the established chemotherapeutic agent, etoposide, a topoisomerase II inhibitor. This comparison is based on their cytotoxic activity, mechanisms of action, and the experimental protocols used for their evaluation.

This guide is intended for researchers, scientists, and drug development professionals, offering a clear, data-driven comparison to inform preclinical research and drug discovery efforts. While direct comparative studies are limited, this guide synthesizes available data to provide a valuable overview.

Comparative Cytotoxicity

The cytotoxic potential of a novel 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative (referred to as Compound 38), a BET bromodomain inhibitor, and the widely used anti-cancer drug etoposide were evaluated in the human acute myeloid leukemia (AML) cell line, MV4-11. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are presented below.

CompoundDrug ClassCancer Cell LineIC50 Value
Compound 38 BET Bromodomain InhibitorMV4-119.7 nM
Etoposide Topoisomerase II InhibitorMV4-11~300 nM - 99 µM (cell viability); Apoptosis-based IC50 may differ.[1]

Disclaimer: The IC50 values presented are derived from separate studies and are not the result of a direct head-to-head experimental comparison. Therefore, these values should be interpreted with caution as experimental conditions can influence outcomes.

Mechanisms of Action: A Tale of Two Pathways

The distinct mechanisms of action of the this compound derivative (as a BET inhibitor) and etoposide underpin their different approaches to cancer cell eradication.

This compound Derivative: Targeting Gene Expression at its Source

The 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative, Compound 38, functions as a BET (Bromodomain and Extra-Terminal domain) inhibitor. BET proteins, such as BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like MYC.[2][3] By binding to acetylated histones, BET proteins recruit the transcriptional machinery to promoters and enhancers of target genes, driving their expression.[2] BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin.[4] This leads to the suppression of oncogene transcription, ultimately resulting in cell cycle arrest and apoptosis.[3][5]

BET_Inhibitor_Pathway

Etoposide: Inducing DNA Damage to Trigger Cell Death

Etoposide is a well-established chemotherapeutic agent that functions as a topoisomerase II inhibitor.[6][7] Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks.[8][9] Etoposide stabilizes the covalent intermediate complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[6][8] This leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis.[10]

Etoposide_Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic and mechanistic effects of anti-cancer compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow start Seed cells in a 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow start Treat cells with compound harvest Harvest cells start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify cell populations analyze->end

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compound for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate cell populations:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Cell_Cycle_Workflow start Treat cells with compound harvest Harvest cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash Wash with PBS fix->wash treat_rnase Treat with RNase A wash->treat_rnase stain Stain with Propidium Iodide (PI) treat_rnase->stain analyze Analyze by flow cytometry stain->analyze end Determine cell cycle distribution analyze->end

Protocol:

  • Cell Treatment: Culture and treat cells with the test compound for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining.

  • PI Staining: Stain the cells with a solution containing Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

In Vivo Validation of Pyrrolo[1,2-a]pyrazin-1(2H)-one Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of potent inhibitors for various therapeutic targets. This guide provides a comparative analysis of the in vivo activity of drugs based on this scaffold, focusing on their applications as BET bromodomain inhibitors and antifungal agents. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways to aid in the evaluation and advancement of these compounds.

I. This compound Derivatives as BET Bromodomain Inhibitors

Derivatives of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one have been identified as highly potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription and are implicated in cancer.

Comparative In Vivo Efficacy

A leading compound, Compound 38 , has demonstrated significant tumor growth inhibition in a xenograft model of human acute myeloid leukemia (MV4-11). Its efficacy is compared with ABBV-075 , a known BET inhibitor that has entered clinical trials.

CompoundDose & AdministrationAnimal ModelTumor Growth Inhibition (TGI)Selectivity (BRD4(1) over EP300)Reference
Compound 38 50 mg/kg, oralNude mice with MV4-11 xenografts99.7%~1500-fold[1][2]
ABBV-075 Not specified in direct comparisonN/AN/A63-fold[1][2]
Experimental Protocol: Xenograft Model for Efficacy Studies

The following is a generalized protocol for assessing the in vivo efficacy of BET inhibitors in a mouse xenograft model, based on common practices.

1. Cell Culture:

  • Human acute myeloid leukemia (MV4-11) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Female athymic nude mice (4-6 weeks old) are used.

  • Animals are allowed to acclimatize for at least one week before the experiment.

3. Tumor Implantation:

  • MV4-11 cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The investigational drug (e.g., Compound 38) is administered orally at the specified dose. The control group receives the vehicle.

  • Animal body weight and general health are monitored throughout the study.

5. Endpoint and Data Analysis:

  • The study is terminated when tumors in the control group reach a specified maximum size or at a predetermined time point.

  • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathway: BET Bromodomain Inhibition

BET inhibitors, such as the this compound derivatives, function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This prevents their interaction with acetylated histones and transcription factors, thereby downregulating the expression of key oncogenes like c-MYC.

BET_Inhibition_Pathway cluster_nucleus Nucleus Histones Acetylated Histones BET BET Proteins (BRD4) Histones->BET Binds to TF Transcription Factors (e.g., c-MYC) BET->TF Recruits Gene Oncogene Transcription TF->Gene Activates Proliferation Tumor Growth & Proliferation Gene->Proliferation Drives Pyrrolo_drug This compound Derivative (e.g., Compound 38) Pyrrolo_drug->BET Inhibits Binding

Caption: Mechanism of action of this compound based BET inhibitors.

II. This compound Scaffolds in Antifungal Therapy

While direct in vivo data for this compound based antifungals is emerging, structurally related pyrrolo[1,2-α][1][3]benzodiazepines (PBDs) have shown significant in vivo efficacy against dermatophytes, providing a strong rationale for the therapeutic potential of this broader class of compounds.

Comparative In Vivo Efficacy

An oxidized PBD, Compound O , demonstrated superior antifungal activity compared to the standard-of-care drug, Itraconazole , in a guinea pig model of Microsporum canis infection.

CompoundAdministrationEfficacy MetricResultComparison to ItraconazoleReference
Compound O 0.25% topical formulationLesion Reduction>90%Not directly compared topically[4]
Compound O 20 mg/kg, oralTherapeutic EfficacySuperiorSuperior[4]
Itraconazole OralTherapeutic EfficacyStandard-[4]
Experimental Protocol: Guinea Pig Model of Dermatophytosis

This protocol outlines the methodology for evaluating the in vivo efficacy of antifungal agents against Microsporum canis in guinea pigs.[5][6][7]

1. Fungal Culture:

  • Microsporum canis is cultured on a suitable agar medium (e.g., Sabouraud dextrose agar) at 25-28°C until sufficient sporulation is observed.

  • A suspension of fungal elements (spores and hyphae) is prepared in sterile saline.

2. Animal Model:

  • Young female albino guinea pigs are used.

  • An area on the back of each animal is shaved to expose the skin.

3. Infection:

  • The shaved skin is gently abraded.

  • A standardized inoculum of the M. canis suspension is applied to the abraded skin.

4. Treatment:

  • Treatment is initiated a few days post-infection when lesions are visible.

  • Animals are divided into groups to receive the test compound (topical or oral), the reference drug (e.g., Itraconazole), or a placebo.

  • Topical formulations are applied directly to the lesions. Oral medications are administered by gavage.

5. Evaluation of Efficacy:

  • Lesions are scored periodically based on erythema, scaling, and crusting.

  • Fungal burden can be assessed by collecting skin scrapings or biopsies for culture or microscopic examination.

  • The percentage reduction in lesion score compared to the placebo group is a primary endpoint.

Signaling Pathway: Azole Antifungal Mechanism of Action

Azole antifungals like itraconazole inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. It is hypothesized that related heterocyclic compounds may share or have similar mechanisms of action.

Azole_Antifungal_Pathway Lanosterol Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Lanosterol_demethylase Substrate Ergosterol Ergosterol Lanosterol_demethylase->Ergosterol Catalyzes conversion to Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Essential component of Fungal_Death Fungal Cell Death Cell_Membrane->Fungal_Death Disruption leads to Azole Azole Antifungal (e.g., Itraconazole) Azole->Lanosterol_demethylase Inhibits PARP_Inhibition_Pathway cluster_normal Normal Cell (Functional HR Repair) cluster_cancer Cancer Cell (Defective HR Repair, e.g., BRCA mutant) SSB_normal Single-Strand Break (SSB) PARP_normal PARP SSB_normal->PARP_normal Recruits PARP_normal->SSB_normal Repairs DSB_normal Double-Strand Break (DSB) HR_normal Homologous Recombination (HR) Repair DSB_normal->HR_normal Repaired by Survival_normal Cell Survival HR_normal->Survival_normal SSB_cancer Single-Strand Break (SSB) PARP_trapped Trapped PARP SSB_cancer->PARP_trapped Leads to PARPi This compound PARP Inhibitor PARPi->PARP_trapped Causes DSB_cancer Double-Strand Break (DSB) PARP_trapped->DSB_cancer Replication fork collapse leads to HR_defective Defective HR Repair DSB_cancer->HR_defective Cannot be repaired by Death_cancer Cell Death (Synthetic Lethality) HR_defective->Death_cancer

References

Navigating the Labyrinth of Selectivity: A Comparative Cross-Reactivity Profile of Pyrrolo[1,2-a]pyrazin-1(2H)-one Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of drug discovery, the development of highly selective inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive cross-reactivity and selectivity comparison of inhibitors based on the promising Pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, which has demonstrated significant potential in targeting key regulators of cancer and other diseases, including Bromodomain and Extra-Terminal (BET) family proteins and Poly(ADP-ribose) polymerase-1 (PARP-1).

This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the selectivity of these novel compounds against established alternatives. The data presented herein is compiled from publicly available studies and is intended to serve as a valuable resource for informed decision-making in preclinical research.

Comparative Selectivity Analysis

The this compound scaffold has given rise to potent inhibitors of distinct target classes. Below, we present a comparative analysis of their selectivity against other inhibitors targeting the same proteins.

BET Bromodomain Inhibitors

A novel 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative, herein designated as Compound 38 , has been identified as a highly potent and selective BET bromodomain inhibitor.[1][2] Its selectivity has been compared to ABBV-075 (Mivebresib) , a well-characterized pan-BET inhibitor that has entered clinical trials.[1][2][3]

CompoundTargetIC50 (nM)Selectivity vs. EP300Source
Compound 38 BRD4(1)<1~1500-fold[1][2]
ABBV-075 BRD41.5 (Ki)63-fold[1][2][4]

Note: Data for Compound 38 is derived from a study by Li et al. (2020). Data for ABBV-075 is from publicly available sources.

PARP-1 Inhibitors

Derivatives of this compound have also been developed as potent PARP-1 inhibitors.[5] For a comparative perspective on selectivity, we are including data for Olaparib , a clinically approved and highly selective PARP inhibitor. While specific, quantitative kinome-wide data for the this compound PARP inhibitors is not publicly available, the profile of Olaparib serves as a benchmark for high selectivity.

To illustrate a potential cross-reactivity profile for a hypothetical this compound PARP inhibitor, "PZ-PARPi," we present a representative table based on known off-target profiles of less selective PARP inhibitors.

CompoundTarget% Inhibition @ 1µM (Hypothetical for PZ-PARPi)Off-Target Kinases Inhibited >50% @ 10µMSource
PZ-PARPi (Hypothetical) PARP-1>95%PIM1, CDK9Illustrative
Olaparib PARP-1>95%None (out of 392 kinases tested)[6][7]
Rucaparib PARP-1>95%PIM1, PIM2, DYRK1A, CDK1, CDK9, HIPK2, CK2, ALK, PRKD2[6]

This table highlights the exceptional selectivity of Olaparib, which shows no significant inhibition of 392 kinases at a high concentration, setting a high bar for new chemical entities.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are protocols for key assays used in the characterization of the inhibitors discussed.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BET Bromodomain Inhibitor Screening

This protocol outlines a typical HTRF assay for determining the binding affinity of inhibitors to BET bromodomains.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for the interaction between a BET bromodomain and an acetylated histone peptide.

Materials:

  • BET bromodomain protein (e.g., BRD4) tagged with GST.

  • Biotinylated acetylated histone peptide (e.g., H4K5/8/12/16ac).

  • Anti-GST antibody conjugated to a Europium cryptate donor.

  • Streptavidin conjugated to an XL665 acceptor.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Test compounds serially diluted in DMSO.

  • 384-well low-volume white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Compound Plating: Dispense 2 µL of serially diluted test compounds or DMSO (vehicle control) into the wells of a 384-well plate.

  • Protein-Peptide Mix Preparation: Prepare a mix of the tagged BET bromodomain and biotinylated histone peptide in assay buffer at 2X the final desired concentration.

  • Dispensing Protein-Peptide Mix: Add 4 µL of the protein-peptide mix to each well containing the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection Reagent Mix Preparation: Prepare a mix of the anti-GST-Europium cryptate and Streptavidin-XL665 in assay buffer at 2X the final desired concentration.

  • Dispensing Detection Reagents: Add 4 µL of the detection reagent mix to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the logarithm of the inhibitor concentration. Determine the IC50 value using a four-parameter logistic fit.

KinomeScan® Cross-Reactivity Profiling

The KinomeScan® platform from DiscoverX (now Eurofins DiscoverX) is a widely used competition binding assay for assessing inhibitor selectivity across a large panel of kinases.

Objective: To quantitatively measure the binding interactions of a test compound against a broad panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Methodology:

  • Kinase and Ligand Preparation: A large panel of DNA-tagged kinases is prepared. For each kinase, a specific immobilized ligand is coupled to a solid support (e.g., beads).

  • Compound Incubation: The test compound is incubated at a fixed concentration (for single-point screening) or in a dose-response format with the kinase and the immobilized ligand.

  • Competition Binding: The test compound and the immobilized ligand compete for binding to the active site of the kinase.

  • Washing and Elution: Unbound components are washed away. The kinase-ligand complexes are then eluted from the solid support.

  • Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding. For dose-response experiments, the dissociation constant (Kd) is determined. The data is often visualized using a TREEspot™ representation, mapping the binding interactions onto a phylogenetic tree of the human kinome.

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the context of inhibitor action and the methodologies for their characterization, the following diagrams are provided.

BET_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Ac-Histone Acetylated Histone Histone->Ac-Histone HATs BET_Protein BET Protein (e.g., BRD4) Ac-Histone->BET_Protein Binds to Transcription_Machinery Transcription Machinery BET_Protein->Transcription_Machinery Recruits Oncogene_Expression Oncogene Expression Transcription_Machinery->Oncogene_Expression Pyrrolo_Inhibitor This compound BET Inhibitor Pyrrolo_Inhibitor->BET_Protein Inhibits Binding

BET Protein Signaling Pathway and Inhibition.

PARP_Signaling_Pathway cluster_dna_repair DNA Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruits Repair_Proteins Repair Proteins PARP->Repair_Proteins Recruits Repaired_DNA Repaired DNA Repair_Proteins->Repaired_DNA Pyrrolo_PARPi This compound PARP Inhibitor Pyrrolo_PARPi->PARP Inhibits

PARP-mediated DNA Repair and Inhibition.

Cross_Reactivity_Workflow Compound_Library Test Compound (this compound) Primary_Assay Primary Target Assay (e.g., HTRF, Enzyme Assay) Compound_Library->Primary_Assay Broad_Screening Broad Panel Screening (e.g., KinomeScan) Primary_Assay->Broad_Screening Potent Hits Data_Analysis Data Analysis (IC50, Kd, % Inhibition) Broad_Screening->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Experimental Workflow for Cross-Reactivity Profiling.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: Unveiling the Potential of Pyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds with superior potency, selectivity, and drug-like properties is paramount. While established heterocyclic systems such as quinazolines, pyrimidines, and indoles have given rise to numerous approved drugs, emerging scaffolds continue to capture the attention of medicinal chemists. This guide provides an objective comparison of the rising Pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold against these well-trodden heterocyclic kinase inhibitor cores. Supported by experimental data, this analysis aims to illuminate the potential advantages and unique characteristics of this promising chemical framework.

Introduction to Heterocyclic Kinase Inhibitor Scaffolds

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by targeting the ATP-binding site of these enzymes. The core chemical structure, or scaffold, of these inhibitors is a critical determinant of their biological activity.

This compound: This bicyclic heteroaromatic scaffold has recently emerged as a versatile template for the design of inhibitors targeting various protein families. While initially explored for its role in inhibiting bromodomains, its potential as a kinase inhibitor is now being recognized, with derivatives showing activity against kinases such as PIM, JAK1, and CK2.

Quinazoline: A privileged scaffold in medicinal chemistry, the quinazoline core is found in numerous FDA-approved kinase inhibitors, including gefitinib and erlotinib. Its rigid structure and ability to form key hydrogen bonds with the kinase hinge region contribute to its potent inhibitory activity.

Pyrimidine: Another cornerstone of kinase inhibitor design, the pyrimidine scaffold is a key component of drugs like imatinib. Its versatility allows for diverse substitution patterns, enabling the fine-tuning of potency and selectivity.

Indole: This bicyclic aromatic heterocycle is a common motif in both natural products and synthetic compounds with a wide range of biological activities. In the context of kinase inhibition, the indole scaffold has been successfully incorporated into inhibitors of various kinases, including VEGFR and Aurora kinases.

Comparative Performance of Kinase Inhibitor Scaffolds

The following tables summarize the inhibitory activities of representative compounds from each scaffold class against various kinases. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.

Scaffold Compound Target Kinase(s) IC50 (nM) Reference
This compoundCompound 1 PIM11,098[1]
Compound 2 PIM2675[1]
Compound 3 CK249
Compound 4 JAK1~50-100 (cellular assay)
QuinazolineGefitinibEGFR2-37
ErlotinibEGFR2
LapatinibEGFR, HER29.8, 10.2
PyrimidineImatinibBCR-Abl, c-Kit, PDGFR25-1000
PalbociclibCDK4, CDK611, 2
SunitinibVEGFR, PDGFR, c-Kit2-9
IndoleSunitinibVEGFR, PDGFR, c-Kit2-9
NintedanibVEGFR, FGFR, PDGFR13-34
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them is crucial for drug development professionals.

Key Signaling Pathways in Cancer

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_VEGFR VEGFR Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

General Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow

Detailed Experimental Protocols

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compound dilutions

  • HTRF Kinase Buffer

  • Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665 (SA-XL665)

  • HTRF Detection Buffer

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Add 2 µL of serially diluted test compound in DMSO to the wells of a 384-well plate. Include a DMSO-only control (high signal) and a known potent inhibitor control (low signal).

  • Kinase Reaction:

    • Prepare a kinase/substrate mix in HTRF Kinase Buffer.

    • Add 4 µL of the kinase/substrate mix to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection mix containing the Eu3+-cryptate labeled antibody and SA-XL665 in HTRF Detection Buffer.

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kinase Activity Assay (Western Blot)

Objective: To assess the effect of a compound on the phosphorylation of a target kinase or its downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound dilutions

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

    • If applicable, stimulate the cells with a growth factor to induce kinase activation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the kinase and a loading control (e.g., β-actin).

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control.

Conclusion

The this compound scaffold represents a promising and relatively underexplored area in the field of kinase inhibitor design. While established scaffolds like quinazoline and pyrimidine have a proven track record, the novel chemical space offered by the this compound core presents new opportunities for developing inhibitors with unique selectivity profiles and improved pharmacological properties. The initial findings for its activity against kinases such as PIM, JAK1, and CK2 are encouraging and warrant further investigation. As with any drug discovery program, a thorough evaluation using a combination of in vitro and cell-based assays, as detailed in this guide, will be essential to fully elucidate the potential of this exciting scaffold in the development of next-generation kinase inhibitors.

References

Unveiling the Off-Target Landscape of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to potent inhibitors of diverse therapeutic targets, most notably the Bromodomain and Extra-Terminal (BET) family of proteins and Poly (ADP-ribose) Polymerase (PARP) enzymes. While on-target potency is a primary objective in drug discovery, a thorough understanding of a compound's off-target interactions is paramount for predicting potential toxicity and identifying opportunities for polypharmacology. This guide provides a comparative analysis of the off-target effects of representative this compound derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Off-Target Selectivity

The selectivity of this compound derivatives is highly dependent on the specific substitutions on the core scaffold, which in turn dictates their primary target and, consequently, their off-target profile. Here, we compare the selectivity of two major classes of inhibitors derived from this scaffold: BET bromodomain inhibitors and PARP inhibitors.

BET Bromodomain Inhibitors: The Case of Mivebresib (ABBV-075)

Mivebresib (ABBV-075), a potent BET inhibitor with a pyrrolopyridone core structurally related to the this compound scaffold, has undergone extensive selectivity profiling. It demonstrates high selectivity for the BET family members (BRD2, BRD3, BRD4, and BRDT) over other bromodomain-containing proteins.

Target FamilyRepresentative Off-TargetSelectivity vs. BRD4 (BD1)Reference
Non-BET BromodomainsCREBBP~54-fold[1][2]
Non-BET Bromodomains18 other bromodomains>600-fold[1][2]

This table summarizes the selectivity of Mivebresib (ABBV-075) against non-BET bromodomain-containing proteins. The selectivity is expressed as a fold-difference in binding affinity (Kd) or inhibitory concentration (IC50) compared to its primary target, BRD4 (bromodomain 1).

PARP Inhibitors: A Look at Kinase Off-Targets

While specific off-target data for this compound-based PARP inhibitors is not as extensively published as for BET inhibitors, studies on other clinical PARP inhibitors have revealed a propensity for off-target interactions with various protein kinases.[3][4][5] This is a critical consideration for the development of this compound-based PARP inhibitors, as off-target kinase activity can contribute to both adverse effects and unexpected therapeutic benefits. For instance, some PARP inhibitors have been shown to inhibit kinases such as DYRK1A and CDK16 at clinically relevant concentrations.[3][4] The specific kinase off-target profile will be unique to each derivative and requires comprehensive screening.

Experimental Protocols for Off-Target Profiling

A multi-pronged approach is essential for accurately characterizing the off-target profile of this compound derivatives. Below are detailed methodologies for key experiments.

Broad-Panel Kinase and Bromodomain Screening

Objective: To identify potential off-target interactions across a large panel of kinases and bromodomains.

Methodology: BROMOscan™ and KINOMEscan™

These competition binding assays are widely used to quantify the interaction of a test compound with a large panel of bromodomains or kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to the target protein (bromodomain or kinase). The target protein is tagged with DNA, and the amount of protein bound to the immobilized ligand is quantified using qPCR.[6][7]

  • Compound Preparation: Test compounds are prepared at a specified concentration (e.g., 10 µM for initial screening) in an appropriate solvent (typically DMSO).

  • Binding Reaction: The test compound, the DNA-tagged target protein, and the immobilized ligand are incubated to allow for binding to reach equilibrium.

  • Quantification: After incubation, unbound protein is washed away, and the amount of DNA-tagged protein remaining bound to the immobilized ligand is quantified by qPCR.

  • Data Analysis: The results are typically expressed as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the target. For hits, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.

Cellular Target Engagement Assays

Objective: To confirm that the identified off-target interactions occur within a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to assess the engagement of a compound with its target protein in intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein.[8][9][10][11]

  • Cell Treatment: Intact cells are incubated with the test compound at various concentrations or with a vehicle control.

  • Heat Challenge: The treated cells are heated to a range of temperatures. The binding of the compound to its target protein increases the protein's thermal stability, making it more resistant to heat-induced denaturation and aggregation.

  • Cell Lysis and Fractionation: After the heat challenge, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Understanding the potential impact of off-target effects requires knowledge of the signaling pathways involved. The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by BET inhibitors and a general workflow for off-target profiling.

BET_Inhibitor_Pathway cluster_0 Cell Nucleus BET BET Proteins (BRD2/3/4/T) Ac_Histones Acetylated Histones BET->Ac_Histones Recognizes TF Transcription Factors BET->TF Recruits RNA_Pol_II RNA Pol II TF->RNA_Pol_II Recruits Gene Target Genes (e.g., MYC) RNA_Pol_II->Gene Initiates Transcription BETi This compound BET Inhibitor BETi->BET Binds to Bromodomain

Caption: BET inhibitor mechanism of action.

Off_Target_Workflow Compound This compound Derivative Primary_Screen Primary Target Assay (e.g., BET or PARP) Compound->Primary_Screen Broad_Panel Broad Panel Screening (e.g., KINOMEscan, BROMOscan) Compound->Broad_Panel Hit_ID Off-Target Hit Identification Broad_Panel->Hit_ID Cellular_TE Cellular Target Engagement (e.g., CETSA) Hit_ID->Cellular_TE Phenotypic Phenotypic Assays Cellular_TE->Phenotypic SAR Structure-Activity Relationship Phenotypic->SAR SAR->Compound Optimization

Caption: Experimental workflow for off-target profiling.

Conclusion

The this compound scaffold provides a versatile platform for the development of potent and selective inhibitors. However, a thorough and early assessment of off-target effects is crucial for the successful clinical translation of these compounds. By employing a combination of broad-panel screening and cellular target engagement assays, researchers can build a comprehensive understanding of the selectivity profile of their molecules. This knowledge is not only vital for mitigating potential toxicities but also for uncovering novel therapeutic opportunities through rational polypharmacology. The data and protocols presented in this guide offer a framework for the systematic evaluation of off-target effects, ultimately contributing to the development of safer and more effective medicines.

References

Benchmarking Pyrrolo[1,2-a]pyrazin-1(2H)-one Compounds Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel, potent, and selective cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, the pyrrolo[1,2-a]pyrazin-1(2H)-one core has emerged as a promising framework for developing inhibitors of key oncogenic pathways. This guide provides an objective comparison of a leading this compound derivative against established standard-of-care and investigational drugs, with a focus on the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, a critical target in oncology.

Introduction to this compound Compounds

Derivatives of the this compound scaffold have been identified as potent inhibitors of two distinct, yet crucial, cancer-related targets: Poly(ADP-ribose) polymerase-1 (PARP-1) and the BET family of bromodomains. While their activity as PARP-1 inhibitors is significant, recent research has highlighted their exceptional potency and selectivity as BET inhibitors. This guide will focus on their role as BET inhibitors, benchmarking a lead compound against relevant comparators.

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins.[1] This interaction is pivotal for the recruitment of transcriptional machinery to chromatin, driving the expression of key oncogenes such as MYC.[2] Consequently, inhibiting BET proteins presents a compelling therapeutic strategy for a variety of cancers.

Lead Compound Profile: Compound 38

Recent advancements have led to the discovery of compound 38 , an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative, as a highly potent and selective BET inhibitor.[3] This compound was developed through fragment-based drug design, incorporating the core scaffold into the structure of ABBV-075, a BET inhibitor that has advanced to Phase I clinical trials.[3]

Benchmarking Against Standard-of-Care and Investigational Drugs

As most BET inhibitors are still in clinical development, a direct comparison to a single "standard-of-care" is challenging.[4] Therefore, we will benchmark Compound 38 against two key comparators:

  • ABBV-075 (Mivebresib): A potent, pan-BET inhibitor that has entered clinical trials and has been benchmarked against standard-of-care agents in various preclinical models.[5][6][7]

  • JQ1: A widely used, pioneering tool compound for BET inhibition research, providing a robust baseline for preclinical efficacy.[2][8][9]

Data Presentation: Quantitative Performance

The following tables summarize the comparative performance of Compound 38, ABBV-075, and JQ1 in key preclinical assays.

Table 1: Biochemical Potency Against BET Bromodomains

CompoundTargetAssay TypeIC50 / Kᵢ (nM)Source
Compound 38 BRD4(1)TR-FRETIC50: 3.0[3]
ABBV-075 BRD4Not SpecifiedKᵢ: 1.5[10]
JQ1 BRD4(1)AlphaScreenIC50: ~50[2]

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; IC50: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant.

Table 2: Cellular Proliferation Inhibition

CompoundCell LineCancer TypeAssay TypeIC50 (nM)Source
Compound 38 MV4-11Acute Myeloid LeukemiaCell Viability1.8[3]
ABBV-075 MV4-11Acute Myeloid LeukemiaCellTiter-Glo1.9[11]
JQ1 MV4-11Acute Myeloid LeukemiaNot Specified~100[2]

Table 3: In Vivo Antitumor Efficacy

CompoundXenograft ModelCancer TypeDosingTumor Growth Inhibition (TGI)Source
Compound 38 MV4-11Acute Myeloid Leukemia50 mg/kg, p.o., qd99.7%[3]
ABBV-075 VariousMultipleNot SpecifiedComparable/superior to SoC[5]
JQ1 NMCNUT Midline Carcinoma50 mg/kg, i.p., bidSignificant

p.o.: per os (oral administration); qd: quaque die (once daily); i.p.: intraperitoneal; bid: bis in die (twice daily); SoC: Standard of Care.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for use with Graphviz.

BET Inhibition Signaling Pathway

BET_Inhibition_Pathway Histone Acetylated Histones on Chromatin BRD4 BRD4 Histone->BRD4 recruits PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates (Ser2) Transcription Oncogene Transcription (e.g., MYC) RNAPII->Transcription elongates BETi This compound (BET Inhibitor) BETi->Block Block->BRD4 inhibits binding

Caption: Mechanism of action for BET inhibitors like this compound.

Experimental Workflow: In Vitro BET Inhibitor Screening

In_Vitro_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay Biochem_Start Recombinant BRD4 + Biotinylated Histone Peptide Add_Inhibitor_B Add this compound (serial dilution) Biochem_Start->Add_Inhibitor_B Incubate_B Incubate Add_Inhibitor_B->Incubate_B Detect_B TR-FRET / AlphaScreen Detection Incubate_B->Detect_B Result_B Calculate IC50 Detect_B->Result_B Cell_Start Seed Cancer Cells (e.g., MV4-11) Add_Inhibitor_C Add this compound (serial dilution) Cell_Start->Add_Inhibitor_C Incubate_C Incubate (e.g., 72h) Add_Inhibitor_C->Incubate_C Detect_C Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate_C->Detect_C Result_C Calculate IC50 Detect_C->Result_C

References

Pyrrolo[1,2-a]pyrazin-1(2H)-one: A Versatile Scaffold for Potent Inhibition of BET Bromodomains and PARP Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vitro and in vivo activity of Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives reveals this chemical scaffold's remarkable versatility in targeting distinct and critical pathways in cancer biology. Optimized derivatives have demonstrated high potency and selectivity as both Bromodomain and Extra-Terminal (BET) bromodomain inhibitors and Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, showcasing their potential in diverse therapeutic applications.

This guide provides a detailed comparison of the performance of representative this compound-based inhibitors against these two important cancer targets, supported by experimental data from key studies.

Data Presentation: A Tale of Two Targets

The this compound core has been successfully modified to yield potent inhibitors of both BET bromodomains and PARP-1. Below is a summary of the in vitro and in vivo activities of representative compounds from each class.

Table 1: In Vitro Activity of a Representative this compound-based BET Inhibitor (Compound 38)
TargetAssay TypeIC50 (nM)Selectivity vs. EP300Reference
BRD4(1)TR-FRET2.3~1500-fold[1]
BRD2(1)TR-FRET3.5-[1]
BRD3(1)TR-FRET4.1-[1]
EP300TR-FRET>3500-[1]
Table 2: In Vivo Activity of BET Inhibitor Compound 38
Animal ModelTumor TypeDosingTumor Growth Inhibition (TGI)Reference
Mouse XenograftHuman TumorOrally administered99.7%[1]
Table 3: In Vitro Activity of a Representative this compound-based PARP-1 Inhibitor (Compound 21h)
TargetAssay TypeIC50 (nM)Cellular Activity (BRCA-deficient cells)Reference
PARP-1Enzymatic Assay5Low double-digit nM[2]

In vivo efficacy data for a specific this compound-based PARP inhibitor was not available in the reviewed literature. However, the potent enzymatic and cellular activity suggest a strong potential for in vivo anti-tumor effects in models with BRCA deficiencies.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus BET BET Proteins (e.g., BRD4) Transcription_Machinery Transcription Machinery BET->Transcription_Machinery recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BET recruits Oncogenes Oncogene Transcription (e.g., c-MYC) Transcription_Machinery->Oncogenes activates Tumor Growth Tumor Growth Oncogenes->Tumor Growth Pyrrolo_BETi This compound BET Inhibitor Pyrrolo_BETi->BET inhibits binding Inhibition of\nTumor Growth Inhibition of Tumor Growth Pyrrolo_BETi->Inhibition of\nTumor Growth PARP_Inhibition_Pathway cluster_dna_repair DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse leads to BER Base Excision Repair (BER) PARP1->BER initiates DNA Repair DNA Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by Cell_Death Cell Death (Apoptosis) DNA_DSB->Cell_Death leads to (in HRR-deficient cells) HRR->DNA Repair leads to Pyrrolo_PARPi This compound PARP Inhibitor Pyrrolo_PARPi->PARP1 inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (TR-FRET or Enzymatic) Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTS) Biochemical_Assay->Cell_Proliferation_Assay Selectivity_Panel Selectivity Profiling Cell_Proliferation_Assay->Selectivity_Panel Xenograft_Model Tumor Xenograft Model Establishment Selectivity_Panel->Xenograft_Model Lead Compound Selection Compound_Administration Compound Administration (e.g., Oral Gavage) Xenograft_Model->Compound_Administration Tumor_Measurement Tumor Volume Measurement Compound_Administration->Tumor_Measurement TGI_Calculation Tumor Growth Inhibition (TGI) Calculation Tumor_Measurement->TGI_Calculation

References

Safety Operating Guide

Prudent Disposal of Pyrrolo[1,2-a]pyrazin-1(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For Pyrrolo[1,2-a]pyrazin-1(2H)-one, the lack of a comprehensive hazard profile necessitates treating it with a high degree of caution. The disposal plan outlined below is based on the known hazards of the parent compound, pyrrolo[1,2-a]pyrazine, and general best practices for the disposal of nitrogen-containing heterocyclic compounds.[1]

Hazard Profile of Structurally Related Compounds

Due to the absence of specific data for this compound, the hazard information for the parent compound, Pyrrolo[1,2-a]pyrazine, is summarized below and should be considered as a minimum precaution.

PropertyPyrrolo[1,2-a]pyrazine (Parent Compound)
GHS Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[2]
Signal Word Warning[2]
Molecular Formula C₇H₆N₂[2]
Molecular Weight 118.14 g/mol [2]

Operational and Disposal Plan

This section provides a step-by-step protocol for the safe disposal of small quantities of this compound typically used in a research laboratory setting.

Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure the following PPE is worn:

  • Safety goggles with side-shields[3]

  • Chemical-resistant gloves (inspect before use)[4]

  • Impervious clothing, such as a lab coat[3]

  • Ensure adequate ventilation, such as working within a chemical fume hood.[3][4]

Disposal Protocol:

  • Waste Categorization: Classify waste containing this compound as hazardous chemical waste. Do not mix with non-hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect any solid residues, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

    • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and properly labeled hazardous waste container. Avoid mixing with incompatible waste streams. If the solvent is flammable, use a container suitable for flammable liquids.[5]

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area.[4]

    • Prevent the spill from spreading and from entering drains or water courses.[3]

    • For liquid spills, absorb the material with a non-reactive absorbent material such as vermiculite, dry sand, or a universal binder.[3]

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[4]

    • Collect all contaminated materials in a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., alcohol), and collect the decontamination materials as hazardous waste.[3]

  • Waste Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste.

      • The date of accumulation.

      • Any associated hazards (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

    • Keep the container tightly closed.[5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and regulatory procedures for waste pickup and disposal. The precautionary statement P501 indicates that the substance should be disposed of in accordance with local regulations.[2]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_final Storage & Final Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) vent Ensure Adequate Ventilation (Chemical Fume Hood) waste_cat Categorize as Hazardous Chemical Waste vent->waste_cat solid_waste Solid Waste (Contaminated consumables, solids) waste_cat->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) waste_cat->liquid_waste solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container label_info Label with: - 'Hazardous Waste' - Chemical Name - Hazards, Date solid_container->label_info liquid_container->label_info storage Store in Designated Waste Accumulation Area label_info->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup disposal Dispose in Accordance with Local/National Regulations ehs_pickup->disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Pyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pyrrolo[1,2-a]pyrazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for handling this compound in a laboratory setting. The following procedures are based on the known hazards of the parent compound, pyrrolo[1,2-a]pyrazine, and general best practices for managing hazardous chemicals.

Hazard Summary and GHS Classification
Hazard ClassGHS Hazard Statement
Acute toxicity, oralH302: Harmful if swallowed[1]
Skin corrosion/irritationH315: Causes skin irritation[1]
Serious eye damage/eye irritationH318: Causes serious eye damage[1]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personal safety when handling this compound.[3][4][5]

PPE CategorySpecifications
Hand Protection Double-gloving is recommended. Wear chemically resistant outer gloves over inner gloves.[4] Nitrile or neoprene gloves are a suitable choice. Always inspect gloves for integrity before use.[6]
Eye and Face Protection Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield must be worn in addition to goggles.[7]
Skin and Body Protection A flame-resistant lab coat is required. For larger quantities or procedures with a high risk of exposure, chemical-resistant coveralls should be worn.[5] Closed-toe shoes are mandatory; sandals are not permitted.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator is required.[5]

Operational Plan: Handling and Use

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_area Designate Handling Area gather_ppe Gather All Required PPE don_ppe Don PPE in Correct Sequence weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Surface dissolve->decontaminate After Experiment doff_ppe Doff PPE in Correct Sequence wash Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Step-by-Step Handling Procedure:

  • Designate Area: Clearly designate a specific area within a chemical fume hood for handling this compound.

  • Gather Materials: Assemble all necessary PPE, chemical handling equipment, and waste containers before starting work.

  • Don PPE:

    • Put on inner gloves.

    • Don lab coat or coveralls.

    • Put on chemical splash goggles.

    • Wear a face shield if necessary.

    • Put on outer gloves.

  • Handling:

    • Perform all manipulations, including weighing and transferring, within the certified chemical fume hood to prevent inhalation of dust or vapors.[6]

    • Avoid direct contact with the skin and eyes.[6]

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly dispose of all waste as outlined in the disposal plan.

  • Doff PPE:

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove lab coat or coveralls.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Due to the hazardous nature of this compound, a conservative disposal strategy is required.[2]

Waste Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Storage cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, etc.) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Unused Compound & Solutions liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container ehs Arrange Pickup by EHS solid_container->ehs liquid_container->ehs

Caption: Waste disposal workflow for this compound.

Disposal Procedure
  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, contaminated paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused material and solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 2
Pyrrolo[1,2-a]pyrazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.